molecular formula C10H20N2O3 B568955 Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate CAS No. 1264243-41-5

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Cat. No.: B568955
CAS No.: 1264243-41-5
M. Wt: 216.281
InChI Key: DWYPGXBZFDWCPC-SFYZADRCSA-N
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Description

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.281. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYPGXBZFDWCPC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-Z Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: A Keystone Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Chiral molecules are fundamental to modern pharmaceutical development, dictating the efficacy, safety, and metabolic profile of therapeutics. Among the vast array of chiral building blocks, substituted pyrrolidines are of paramount importance, forming the core scaffold of numerous clinically successful drugs. This technical guide provides an in-depth analysis of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a highly valuable bifunctional intermediate. We will explore its chemical identity, stereocontrolled synthesis, analytical characterization, and critical applications, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this molecule's unique stereochemistry and functionality.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs and natural products.[1][2] Its prevalence is not coincidental but is rooted in a combination of advantageous physicochemical properties:

  • Three-Dimensionality (3D) Character: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a precise spatial arrangement of substituents. This increased three-dimensional coverage, often described by a high fraction of sp³ carbons (Fsp³), is strongly correlated with improved clinical success rates, as it enables more specific and complex interactions with biological targets like enzymes and receptors.[2]

  • Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring provides a powerful tool for exploring pharmacophore space. The precise orientation of functional groups, as dictated by the stereochemistry, can dramatically influence binding affinity, selectivity, and pharmacological activity.[2]

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. This, along with its overall polarity, often imparts favorable solubility and pharmacokinetic properties to the parent molecule.

This compound embodies these advantages. It presents two defined stereocenters in a trans configuration, a primary alcohol for further functionalization, and a Boc-protected amine, which allows for orthogonal chemical strategies. This makes it an ideal starting point for the synthesis of complex molecules where precise stereocontrol is non-negotiable.[3][4]

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The key identifiers and properties of the title compound are summarized below. Note that while the CAS number for the free base of the (3R,5S)-isomer is not consistently reported across major databases, its hydrochloride salt is well-documented.[5] For clarity, identifiers for common stereoisomers are also provided.

Table 1: Core Compound Identification

IdentifierValueSource(s)
Chemical Name This compoundN/A
CAS Number 1217636-72-0 (Hydrochloride Salt)[5]
Related CAS 663948-85-4 ((3S,5S)-isomer); 1070295-74-7 ((3S,5R)-isomer)[6][7]
Molecular Formula C₁₀H₂₀N₂O₃[6]
Molecular Weight 216.28 g/mol [6]
IUPAC Name tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamateN/A
SMILES CC(C)(C)OC(=O)N[C@H]1CCON/A
InChI Key (Specific to stereoisomer, e.g., DWYPGXBZFDWCPC-YUMQZZPRSA-N for 3S,5S)[8]

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White to off-white solid or oil (Isomer dependent)N/A
Boiling Point ~351.4 °C at 760 mmHg (Predicted for isomers)[9]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate.N/A
Storage 2-8°C or Room Temperature, under inert atmosphere, sealed, dry.[6][9][10]

Synthesis and Stereocontrol: The Art of Precision

The synthesis of enantiomerically pure pyrrolidines is a central challenge in organic chemistry. The strategy for producing the (3R,5S) isomer relies on establishing two stereocenters in a specific trans relationship. Common approaches fall into two categories: functionalization of a pre-existing chiral ring or de novo synthesis via asymmetric cyclization.[11]

A highly effective and common strategy begins with a readily available chiral starting material, such as (S)-pyroglutamic acid, which is derived from L-glutamic acid. This "chiral pool" approach leverages a naturally occurring stereocenter to direct the formation of subsequent stereocenters.

Representative Synthetic Workflow

The causality behind this workflow is critical. Starting with (S)-pyroglutamic acid locks in the C5 stereochemistry. The subsequent steps are designed to introduce the C3 amine with the correct (R) configuration.

G A (S)-Pyroglutamic Acid (Chiral Pool Start) B Step 1: Esterification (e.g., SOCl₂, MeOH) A->B C Methyl (S)-pyroglutamate B->C D Step 2: N-Protection (Boc₂O, DMAP) C->D E N-Boc-Methyl (S)-pyroglutamate D->E F Step 3: C3-Amination Precursor (LDA, PhSO₂N₃) E->F G N-Boc-3-azido-pyrrolidinone F->G H Step 4: Stereoselective Reduction (e.g., NaBH₄) G->H I cis/trans-3-azido-5-hydroxy-pyrrolidinone H->I J Step 5: Ester & Azide Reduction (e.g., LiAlH₄ or H₂, Pd/C) I->J K (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidine J->K L Step 6: Selective N-Boc Protection (Controlled Boc₂O addition) K->L M Target Molecule: tert-butyl (3R,5S)-5-(hydroxymethyl) pyrrolidin-3-ylcarbamate L->M

Caption: Plausible synthetic workflow from the chiral pool.

Key Experimental Considerations & Protocol

Protocol: Synthesis via (S)-Pyroglutamic Acid Derivative

  • Step 1: Protection & Activation: The synthesis begins by protecting the nitrogen of methyl (S)-pyroglutamate with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons: it prevents unwanted side reactions at the nitrogen and its steric bulk can help direct the stereochemistry of subsequent reactions.

    • Procedure: To a solution of Methyl (S)-pyroglutamate in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). Stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Step 2: Introduction of the Nitrogen Moiety at C3: An azide group is introduced at the C3 position. This is typically achieved by deprotonating the α-carbon to the ketone with a strong base like Lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by quenching with an azide source like trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide). The choice of a non-nucleophilic base is critical to avoid addition to the ester.

  • Step 3 & 4: Stereoselective Reduction and Purification: The ketone at C2 and the ester at C5 must be reduced. A key challenge is controlling the diastereoselectivity. Reduction of the intermediate ketone can lead to a mixture of cis and trans alcohols. A careful choice of reducing agent (e.g., sodium borohydride for the ketone, followed by a more powerful agent like lithium aluminum hydride for the ester and azide) and subsequent chromatographic separation is required to isolate the desired (3R,5S) diastereomer.[12] The stereochemical outcome is dictated by the steric approach of the hydride reagent, which is influenced by the pre-existing stereocenter and the N-Boc group.

  • Step 5: Final Protection: If the reduction step also removes the N-Boc group, or if the azide was reduced to a primary amine, a final selective protection step is needed. The primary amine at C3 is more nucleophilic than the secondary amine in the ring, but careful control of stoichiometry (using slightly less than one equivalent of Boc₂O) or pH can favor the protection of the exocyclic amine, yielding the final product.

This self-validating protocol relies on standard characterization at each step (NMR, MS) to confirm the structure and stereochemical integrity of the intermediates before proceeding.

Analytical Characterization

Rigorous analytical confirmation is essential to verify the structure and stereochemical purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a characteristic singlet at ~1.4 ppm integrating to 9 protons for the tert-butyl group of the Boc protector. The protons of the pyrrolidine ring will appear as complex multiplets between ~1.5-4.0 ppm. The two protons of the hydroxymethyl group (-CH₂OH) will also be in this region, often showing diastereotopicity.

    • ¹³C NMR: Expect the quaternary and methyl carbons of the Boc group at ~80 ppm and ~28 ppm, respectively. The five carbons of the pyrrolidine ring and the hydroxymethyl group will appear between ~30-70 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a clear protonated molecular ion [M+H]⁺ at m/z 217.29.

  • Chiral High-Performance Liquid Chromatography (HPLC): The most critical analysis for this molecule is chiral HPLC. Using a suitable chiral stationary phase (e.g., Chiralpak® series), one can resolve the desired (3R,5S) enantiomer from any other stereoisomers, confirming its enantiomeric excess (e.e.) and diastereomeric purity.

Table 3: Expected Analytical Data Summary

TechniqueExpected Result
¹H NMR Singlet (~1.4 ppm, 9H); Multiplets (~1.5-4.0 ppm, 11H)
¹³C NMR Signals at ~28, ~80 ppm (Boc); Multiple signals ~30-70 ppm (Ring+CH₂OH)
ESI-MS [M+H]⁺ = 217.29
Chiral HPLC Single major peak corresponding to the desired stereoisomer.

Applications in Drug Discovery and Development

This compound is not a therapeutic agent itself, but rather a high-value intermediate. Its bifunctional nature allows it to be incorporated into larger molecules through sequential, controlled reactions.[4][13]

  • The Free Amine: The Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the primary amine at the C3 position. This amine serves as a key nucleophilic handle for amide bond formation, reductive amination, or alkylation to connect the pyrrolidine core to other parts of the target drug molecule.

  • The Hydroxyl Group: The primary alcohol at the C5 position can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in ether or ester linkages.

This dual functionality, combined with the fixed stereochemistry, makes it a powerful building block for constructing complex drug candidates, particularly in areas like:

  • Antiviral Agents: Many antiviral drugs, including those targeting hepatitis C virus (HCV) protease, utilize proline-like scaffolds.

  • Anticancer Agents: The pyrrolidine motif is found in numerous kinase inhibitors and compounds targeting protein-protein interactions.[2]

  • Central Nervous System (CNS) Drugs: The rigid, 3D structure of the pyrrolidine ring is ideal for interacting with specific receptor subtypes in the CNS.[4]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several anti-diabetic drugs feature substituted pyrrolidines that mimic the dipeptide substrate of the DPP-4 enzyme.[14]

G Core tert-butyl (3R,5S)-5-(hydroxymethyl) pyrrolidin-3-ylcarbamate Amine Deprotection (TFA) Reveals C3-Amine Core->Amine Path A Alcohol Functionalization (Oxidation, Alkylation, etc.) Core->Alcohol Path B R1 R¹ Fragment (e.g., Acylation) Amine->R1 R2 R² Fragment (e.g., Etherification) Alcohol->R2 Drug Complex Drug Candidate R1->Drug R2->Drug

Caption: Role as a bifunctional synthetic intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

  • Safety: While specific data for this isomer is limited, related aminopyrrolidines are classified as irritants. Assume the compound may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. For long-term stability, storage at low temperatures (2-8°C) is recommended.[6][9]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of stereochemically complex and potent pharmaceutical agents. Its defined trans stereochemistry and orthogonal protecting groups provide chemists with a reliable and versatile platform for drug design and development. Understanding its synthesis, characterization, and strategic application is key to unlocking its full potential in the ongoing quest for novel therapeutics. The principles of stereocontrol and functional group compatibility discussed herein are central to modern medicinal chemistry and underscore the value of such precisely engineered building blocks.

References

  • Reyes-Rodriguez, G., et al. (2016). Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chemical Communications, 52(11), 2330-2333. [Link]

  • Kazakova, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

  • Organic Letters. (2007). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]

  • Sci-Hub. Diastereoselective Synthesis of 1,2,3,5-Tetrasubstituted Pyrrolidines. [Link]

  • MySkinRecipes. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. [Link]

  • Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6449. [Link]

  • Höfler, D., et al. (2015). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 80(4), 2228-2234. [Link]

  • MySkinRecipes. tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. [Link]

  • Google Patents.

Sources

The Strategic Role of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the synthesis, properties, and application of a pivotal chiral building block in pharmaceutical development.

Abstract

This technical guide provides an in-depth analysis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document outlines its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its critical role as a key intermediate in the synthesis of complex therapeutic agents, most notably the hepatitis C virus (HCV) protease inhibitor, Boceprevir. This guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its non-planar, five-membered heterocyclic structure allows for the precise spatial arrangement of substituents, enabling targeted interactions with biological macromolecules. The introduction of stereocenters into the pyrrolidine ring further enhances its utility, providing a three-dimensional diversity that is crucial for molecular recognition and biological activity.

This compound is a prime example of a highly functionalized, chiral pyrrolidine building block. Its specific stereochemistry, with a trans relationship between the hydroxymethyl group at C5 and the carbamate at C3, makes it a valuable precursor for the synthesis of complex, enantiomerically pure pharmaceutical compounds. The tert-butyloxycarbonyl (Boc) protecting group on the amine offers stability and facilitates its integration into multi-step synthetic pathways.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in drug development. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 663948-85-4[3][4]
Molecular Formula C₁₀H₂₀N₂O₃[3]
Molecular Weight 216.28 g/mol [3]
Appearance Solid (form may vary)
Solubility Soluble in water.[5]
Storage 4°C, protect from light.[3]

Stereoselective Synthesis: A Detailed Experimental Protocol

The synthesis of this compound with the desired stereochemistry is a critical process. While various methods for the synthesis of substituted pyrrolidines exist, a common and effective approach starts from the readily available chiral precursor, L-proline. The following protocol is a representative synthesis, emphasizing the rationale behind each step.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Hydroxylation & Isomerization cluster_4 Step 5: Carbamate Formation L-Proline L-Proline Boc_Proline N-Boc-L-proline L-Proline->Boc_Proline (Boc)₂O, Solvent Boc_Anhydride Boc Anhydride Ester N-Boc-L-proline Methyl Ester Boc_Proline_input->Ester CH₃OH, Acid Catalyst Alcohol N-Boc-L-prolinol Ester_input->Alcohol Reducing Agent (e.g., NaBH₄) Diol (3R,5S)-Diol Intermediate Alcohol_input->Diol Multi-step sequence Final_Product tert-Butyl (3R,5S)-5-(hydroxymethyl) pyrrolidin-3-ylcarbamate Diol_input->Final_Product Boc Protection of Amine

Caption: A generalized workflow for the synthesis of the target molecule from L-proline.

Step-by-Step Methodology

A common synthetic route involves the protection of the pyrrolidine nitrogen followed by purification.

Procedure:

  • Boc Protection of L-proline: To a solution of L-proline in a suitable solvent such as dichloromethane, add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O).[6] Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The Boc group protects the secondary amine of the proline, preventing unwanted side reactions in subsequent steps.

  • Work-up and Isolation of N-Boc-L-proline: The reaction mixture is then washed with an acidic aqueous solution (e.g., saturated citric acid) and brine.[6] The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield N-Boc-L-proline.[6]

  • Conversion to the Target Molecule: The resulting protected amino acid can then be subjected to a series of transformations, including esterification, reduction of the carboxylic acid to a primary alcohol, and stereoselective introduction of the second hydroxyl group followed by conversion to the carbamate. These multi-step sequences are often specific to the desired final product and may involve various reagents and conditions to achieve the correct stereochemistry.

Note: The detailed multi-step conversion from N-Boc-L-proline to the final product is complex and often proprietary. The general steps outlined provide a conceptual framework for the synthesis.

Application in Drug Discovery: The Case of Boceprevir

This compound is a crucial intermediate in the synthesis of Boceprevir, a first-generation protease inhibitor used in the treatment of chronic hepatitis C.[7][8] Boceprevir functions by inhibiting the HCV NS3/4A serine protease, an enzyme essential for viral replication.[9]

The (3R,5S)-stereochemistry of the pyrrolidine core in the intermediate is critical for the final drug's efficacy. This specific arrangement of substituents allows the molecule to fit precisely into the active site of the viral protease, leading to potent inhibition.

Role in the Synthesis of Boceprevir

The synthesis of Boceprevir is a complex, multi-step process. This compound serves as a key chiral building block that is incorporated into the final drug molecule. The hydroxymethyl group and the protected amine provide handles for further chemical modifications and coupling with other fragments of the Boceprevir molecule.

Mechanism of Action of Boceprevir

Boceprevir_MoA cluster_0 HCV Replication Cycle cluster_1 Boceprevir Inhibition HCV_Polyprotein HCV Polyprotein Viral_Proteins Functional Viral Proteins HCV_Polyprotein->Viral_Proteins Cleavage by NS3_4A_Protease NS3/4A Protease Boceprevir Boceprevir Inactive_Complex Inactive Protease-Inhibitor Complex Boceprevir->Inactive_Complex Binds to Active Site of

Sources

physical and chemical properties of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive examination of the (CAS No. 143302-31-0). As a pivotal chiral building block in modern medicinal chemistry, its distinct stereochemistry and bifunctional nature—a Boc-protected amine and a primary alcohol—offer significant synthetic versatility. This document is structured to serve as a foundational resource for researchers, chemists, and drug development professionals, detailing the compound's core characteristics, reactivity profile, analytical characterization protocols, and strategic utility in multi-step synthesis.

Introduction: A Strategically Designed Chiral Scaffold

This compound is a high-value heterocyclic intermediate. Its significance is rooted in its precisely defined three-dimensional structure. The pyrrolidine ring, a privileged scaffold in numerous FDA-approved drugs, is functionalized with two key groups at stereochemically defined positions ((3R,5S)).

The first is a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The choice of the Boc group is deliberate; it is exceptionally stable under a wide range of nucleophilic and basic conditions, yet can be selectively and cleanly removed under acidic conditions. This provides a robust, orthogonal handle for late-stage introduction of nitrogen-containing functionalities.

The second is a primary hydroxymethyl group, which serves as a versatile point for synthetic elaboration. It can be readily oxidized, esterified, or converted into a leaving group for nucleophilic displacement, enabling the construction of complex molecular architectures. The combination of these two functionalities on a chiral pyrrolidine core makes this compound an indispensable tool for the synthesis of enantiomerically pure pharmaceutical agents, where precise stereochemistry is critical for biological activity and safety.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties is essential for the effective handling, storage, and application of any chemical intermediate. The key properties for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamateN/A
CAS Number 143302-31-0[1][2][3][4]
Molecular Formula C₁₀H₂₀N₂O₃[1][2][3][4]
Molecular Weight 216.28 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder or solid[1]
Melting Point 118 - 122 °C[2]
Boiling Point 353.1 ± 35.0 °C (Predicted)[2]
Density 1.1 ± 0.1 g/cm³ (Predicted)[2]
pKa 12.38 ± 0.70 (Predicted, most basic)[2]
Solubility Soluble in methanol, chloroform, and other polar organic solvents.N/A

Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.

Chemical Profile: Reactivity and Synthetic Strategy

The synthetic utility of this molecule is governed by the differential reactivity of its two primary functional groups. This orthogonality is the cornerstone of its application, allowing for a planned, stepwise elaboration of the scaffold without the need for complex protection-deprotection sequences.

Key Synthetic Transformations

Amine Deprotection: The Boc group is a quintessential acid-labile protecting group. Its removal is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This process is mechanistically driven by the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. The resulting free secondary amine is a potent nucleophile, ready for subsequent reactions such as acylation, alkylation, or reductive amination.

Hydroxymethyl Group Modification: The primary alcohol offers a different set of reactive possibilities.

  • Oxidation: It can be selectively oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). Stronger oxidation conditions (e.g., Jones oxidation) will yield the carboxylic acid.

  • Esterification and Etherification: The alcohol readily undergoes esterification with carboxylic acids (via Fischer esterification or using coupling agents) or acid chlorides. It can also be converted to an ether, for example, through a Williamson ether synthesis by first deprotonating with a base like sodium hydride (NaH) followed by reaction with an alkyl halide.

  • Activation: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) by reaction with TsCl or MsCl, respectively. This activates the position for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functionalities.

Stability and Storage

This compound is a stable solid under standard atmospheric conditions. For long-term preservation of its chemical integrity, it should be stored in a tightly sealed container in a cool, dry environment, away from strong acids and oxidizing agents.

Experimental Protocols for Characterization

Validation of the structure and purity of the starting material is a critical, self-validating step in any synthetic campaign. The following are standard protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous fingerprint of the molecular structure.

Methodology:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Expected Spectral Features:

  • ¹H NMR: A sharp singlet integrating to 9 protons around δ 1.45 ppm is characteristic of the tert-butyl group of the Boc protector. The protons on the pyrrolidine ring and the hydroxymethyl group will appear as a series of multiplets between δ 1.5 and 4.0 ppm. The NH proton of the carbamate will typically be a broad signal that may exchange with D₂O.

  • ¹³C NMR: The spectrum will show a signal for the carbamate carbonyl carbon around δ 155 ppm. The quaternary and methyl carbons of the Boc group will appear near δ 80 ppm and δ 28 ppm, respectively. The five distinct carbons of the pyrrolidine ring and hydroxymethyl group will be visible in the aliphatic region (δ 30-70 ppm).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Methodology:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the spectrum in positive ion mode.

Expected Result: The primary ion observed will be the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 217.15, confirming the molecular weight of 216.28 g/mol .

Visualization of Synthetic Utility

The strategic value of this compound lies in its ability to serve as a branching point in a synthetic route, as depicted in the workflow below.

Caption: Orthogonal synthetic strategies enabled by this compound.

Conclusion

This compound is more than a mere chemical intermediate; it is a product of rational design for complex synthesis. Its combination of a stable, yet readily removable, protecting group with a versatile functional handle, all positioned on a stereochemically defined scaffold, provides chemists with a reliable and powerful tool. A comprehensive grasp of its properties and reactivity, as detailed in this guide, is fundamental to leveraging its full potential in the efficient and elegant synthesis of next-generation therapeutics.

References

  • Molport. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a chiral building block of significant interest in pharmaceutical development. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and the precise determination of its stereochemistry is paramount to understanding its biological activity and ensuring the efficacy and safety of therapeutic agents derived from it[1]. This document outlines a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) to unequivocally confirm the constitution, connectivity, and absolute stereochemistry of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each analytical choice, thereby ensuring a self-validating and robust characterization process.

Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in a multitude of biologically active compounds, including pharmaceuticals and natural products. The spatial arrangement of substituents on this five-membered ring profoundly influences its interaction with biological targets[1]. For this compound (Figure 1), the defined stereocenters at the C3 and C5 positions are critical. This diastereomer serves as a key intermediate in the synthesis of a wide range of bioactive molecules, from enzyme inhibitors to modulators of the central nervous system. Consequently, a rigorous and unambiguous structural verification is a non-negotiable prerequisite in any synthetic or drug discovery campaign.

Figure 1. Chemical Structure of this compound

  • Molecular Formula: C₁₀H₂₀N₂O₃

  • Molecular Weight: 216.28 g/mol

  • CAS Number: 663948-85-4

A Multi-pronged Approach to Structural Elucidation

The comprehensive characterization of this compound necessitates a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the final assignment. The logical workflow for this elucidation is depicted in the following diagram.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of (3R,5S)-isomer Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Connectivity & Relative Stereochemistry MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation HPLC Chiral HPLC Purification->HPLC Stereochemical Purity Structure Final Structure Confirmation NMR->Structure MS->Structure HPLC->Structure

Caption: Workflow for the comprehensive structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms[2]. A suite of 1D and 2D NMR experiments is required for a complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) HzIntegrationAssignment
~4.0m-1HH3
~3.6m-1HH5
~3.5dd~11, ~41H-CH₂-O (diastereotopic)
~3.4dd~11, ~61H-CH₂-O (diastereotopic)
~3.2dd~12, ~71HH2a
~2.8dd~12, ~51HH2b
~2.0m-1HH4a
~1.6m-1HH4b
1.45s-9H-C(CH₃)₃
-br s-1H-OH
-br s-1H-NH (carbamate)
-br s-1H-NH (pyrrolidine)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ) ppmAssignment
~155.5C=O (carbamate)
~79.5-C(CH₃)₃
~65.0-CH₂-O
~58.0C5
~50.0C3
~45.0C2
~35.0C4
28.4-C(CH₃)₃
Experimental Protocols for NMR Spectroscopy

Objective: To acquire high-resolution 1D and 2D NMR spectra to confirm the chemical structure and stereochemistry.

Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide initial information on the number of distinct proton environments and their multiplicities.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR - COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity of adjacent protons within the pyrrolidine ring and the hydroxymethyl side chain.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (like the carbamate carbonyl and the tertiary carbon of the Boc group) and for confirming the overall connectivity of the molecule.

  • 2D NMR - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for determining the relative stereochemistry. Through-space correlations between non-bonded protons provide evidence for their spatial proximity. For the (3R, 5S) stereoisomer, a key NOE is expected between the proton at C3 and the proton at C5, indicating their cis relationship on the pyrrolidine ring.

Caption: Expected 2D NMR correlations for structural assignment.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (ESI+)

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

m/zProposed Ion
217.1547[M+H]⁺
239.1366[M+Na]⁺
161.1336[M - C₄H₈ + H]⁺ (Loss of isobutylene)
117.0917[M - Boc + H]⁺ (Loss of the Boc group)
100.0913[Pyrrolidine ring fragment + H]⁺
57.0704[C₄H₉]⁺ (tert-butyl cation)

The fragmentation of Boc-protected amines in ESI-MS is well-documented. A characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group) is a strong indicator of the presence of this protecting group[3][4].

Experimental Protocol for Mass Spectrometry

Objective: To confirm the molecular weight and obtain a fragmentation pattern consistent with the proposed structure.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Tandem MS (MS/MS): To gain further structural information, perform a tandem mass spectrometry experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor and inducing fragmentation.

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Stereochemical Purity

Chiral HPLC is an indispensable technique for determining the enantiomeric and diastereomeric purity of a chiral compound. For this compound, it is essential to confirm the absence of other stereoisomers.

Rationale for Method Selection

Direct chiral separation using a chiral stationary phase (CSP) is often the preferred method due to its simplicity and efficiency[1]. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including pyrrolidine derivatives.

Experimental Protocol for Chiral HPLC

Objective: To develop a method capable of separating the (3R,5S) diastereomer from other potential stereoisomers and to determine its stereochemical purity.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak® series).

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits absorbance (e.g., ~210 nm for the carbamate chromophore).

  • Analysis:

    • Inject a sample of the synthesized and purified compound.

    • If available, inject standards of other stereoisomers to confirm their retention times relative to the desired (3R,5S) isomer.

    • Calculate the diastereomeric excess (d.e.) and/or enantiomeric excess (e.e.) based on the peak areas in the chromatogram.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Prep Prepare Sample Solution Injection Inject Sample onto Chiral HPLC System Sample_Prep->Injection Method_Dev Develop Separation Method (Column, Mobile Phase) Method_Dev->Injection Detection UV Detection Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calc Calculate Stereochemical Purity (d.e. / e.e.) Peak_Integration->Purity_Calc

Caption: General workflow for chiral HPLC analysis.

Conclusion

The structural elucidation of this compound requires a meticulous and integrated analytical approach. By combining the detailed connectivity and stereochemical information from advanced NMR techniques with the molecular weight and fragmentation data from mass spectrometry, and confirming the stereochemical purity with chiral HPLC, a complete and unambiguous structural assignment can be achieved. The protocols and predictive data presented in this guide provide a robust framework for researchers in the pharmaceutical and chemical sciences to confidently characterize this important chiral building block, ensuring the integrity and quality of their research and development endeavors.

References

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available at: [Link]

  • Dynamic NMR studies of diastereomeric carbamates: implications toward the determination of relative configuration by NMR. ACS Publications. Available at: [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a key building block in contemporary drug discovery and development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with actionable experimental protocols. It is designed for researchers, chemists, and pharmaceutical scientists to facilitate the effective use of this compound. The guide offers a predicted solubility profile based on physicochemical properties, qualitative solubility observations from synthetic contexts, and a detailed, self-validating experimental workflow for precise solubility determination.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 663948-85-4) is a chiral pyrrolidine derivative that has emerged as a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its rigid, five-membered ring structure, combined with strategically placed functional groups—a Boc-protected amine, a primary alcohol, and a secondary amine within the ring—makes it an ideal scaffold for creating compounds with specific three-dimensional orientations essential for target binding.[3][4]

The successful application of this intermediate in multi-step syntheses is fundamentally dependent on its solubility in various organic solvents. Solubility dictates the choice of reaction media, influences reaction rates, and is paramount for developing effective purification strategies, such as crystallization and chromatography. An in-depth understanding of its solubility profile is therefore not merely a matter of physicochemical data collection but a critical step in process optimization and the scalable production of active pharmaceutical ingredients (APIs).

This guide addresses the current information gap by providing a foundational understanding of the factors governing the solubility of this molecule and equipping the research scientist with the tools to empirically determine this crucial parameter.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] The key physicochemical properties of this compound offer significant insight into its expected solubility behavior.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 663948-85-4[6][7]
Molecular Formula C₁₀H₂₀N₂O₃[6]
Molecular Weight 216.28 g/mol [6]
Topological Polar Surface Area (TPSA) 70.59 Ų[6]
Predicted LogP (XLogP3) 0.23[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 4[6]

The molecule possesses both polar and non-polar characteristics. The pyrrolidine ring and the tert-butyl group contribute to its non-polar nature. Conversely, the hydroxymethyl group (-CH₂OH), the carbamate linkage (-NHCOO-), and the secondary amine within the ring (-NH-) are polar and capable of forming hydrogen bonds.[6] The TPSA of 70.59 Ų indicates significant polarity, suggesting that the molecule will require polar solvents for effective solvation. The low predicted LogP value further supports its preference for more polar environments.

Based on these properties, a predicted solubility profile can be established:

  • High Solubility Predicted in:

    • Polar Protic Solvents: Such as methanol, ethanol, and isopropanol. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.

    • Polar Aprotic Solvents: Such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). These solvents can accept hydrogen bonds and possess high dielectric constants, which aid in dissolving polar compounds.

  • Moderate to Low Solubility Predicted in:

    • Less Polar Solvents: Such as ethyl acetate, dichloromethane (DCM), and acetone. While some interaction is possible, the overall polarity of these solvents may be insufficient to fully overcome the crystal lattice energy of the solid compound.

  • Very Low to Insoluble Predicted in:

    • Non-polar Solvents: Such as hexanes, heptane, and toluene. The significant polarity of the target molecule makes it unlikely to dissolve to any appreciable extent in these non-polar hydrocarbon solvents.

Qualitative Solubility Observations from Synthetic Procedures

While quantitative public data is scarce, an examination of synthetic and purification procedures involving Boc-protected amino alcohols provides qualitative insights into the solubility of this compound.[8] For instance, the use of specific solvent systems for reactions, extractions, and crystallizations implies certain solubility characteristics.

Table 2: Qualitative Solubility Inferences from Common Organic Synthesis Protocols

Solvent SystemTypical Use in SynthesisImplied Solubility Characteristic
Methanol (MeOH) / Ethanol (EtOH) Reaction solvent, dissolution for purificationGenerally good solubility, especially at room and elevated temperatures.
Dichloromethane (DCM) Reaction solvent, extractionModerate to good solubility.
Ethyl Acetate (EtOAc) Extraction, chromatography eluent, crystallizationModerate solubility at room temperature, good solubility at elevated temperatures. Often used as a crystallization solvent with a non-polar anti-solvent.
Hexanes / Heptane Anti-solvent for crystallization, chromatography eluent componentVery low to negligible solubility. Used to induce precipitation from more polar solvents like ethyl acetate.
Tetrahydrofuran (THF) Reaction solvent for Boc-protectionGood solubility.[9]

These qualitative observations align with the predicted solubility profile and provide a practical starting point for solvent selection in experimental work. For example, a common strategy for crystallizing moderately polar compounds is to dissolve them in a "good" solvent (like ethyl acetate or methanol) at an elevated temperature and then slowly add a "poor" solvent (like heptane or hexanes) to induce precipitation as the solution cools.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise and reliable solubility data, an empirical determination is essential. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the shake-flask method proposed by Higuchi and Connors.[10] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of the compound's solubility in a specific solvent at a given temperature.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.[10][11]

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • Ensure the this compound is of high purity (≥97%).[12] The presence of impurities can significantly affect solubility measurements.

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Calibrate all analytical equipment, including the analytical balance and the temperature-controlled shaker.

  • Sample Preparation:

    • Accurately weigh an amount of the compound that is in clear excess of its expected solubility and add it to a series of glass vials (e.g., 4 mL vials with screw caps). A typical starting point is to add 10-20 mg of the compound.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period. A 24-hour period is often sufficient to reach equilibrium, but for some compounds, 48 to 72 hours may be necessary.[10] It is advisable to run a time-to-equilibrium study by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid artificially high concentration readings.

  • Analysis of Solute Concentration:

    • Immediately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.

      • HPLC Method Development: A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point. The detection wavelength should be chosen based on the UV absorbance profile of the compound.

      • Calibration: Prepare a series of calibration standards of known concentrations and generate a calibration curve to accurately quantify the concentration of the test samples.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Self-Validating System and Trustworthiness

The protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Confirmation of Excess Solid: Visually confirm the presence of undissolved solid in each vial at the end of the equilibration period.

  • Equilibrium Confirmation: As mentioned, perform a time-to-equilibrium study to ensure that the measured concentration is stable over time.

  • Reproducibility: Conduct the experiment in triplicate for each solvent to assess the precision of the results.

  • Purity of Materials: The use of high-purity solute and solvents minimizes the influence of extraneous variables.[11]

Visualizations

Logical Relationship of Factors Influencing Solubility

The following diagram illustrates the key factors that determine the solubility of this compound.

G Solute Solute Properties (this compound) Polarity Polarity (TPSA, H-bonds) Solute->Polarity MW Molecular Weight Solute->MW Crystal Crystal Lattice Energy Solute->Crystal Solvent Solvent Properties SolventPolarity Polarity (Dielectric Constant) Solvent->SolventPolarity HBond H-Bonding Capacity (Protic vs. Aprotic) Solvent->HBond Solubility Solubility Polarity->Solubility 'Like Dissolves Like' Crystal->Solubility Energy Barrier SolventPolarity->Solubility 'Like Dissolves Like' HBond->Solubility G Start Start Prep 1. Prepare Materials (High Purity Compound & Solvents) Start->Prep Weigh 2. Add Excess Solid to Vial Prep->Weigh AddSolvent 3. Add Known Volume of Solvent Weigh->AddSolvent Equilibrate 4. Equilibrate (Constant Temp. Shaking, 24-72h) AddSolvent->Equilibrate Settle 5. Settle Excess Solid Equilibrate->Settle Filter 6. Filter Supernatant (0.45 µm Syringe Filter) Settle->Filter Analyze 7. Analyze Concentration (e.g., HPLC-UV) Filter->Analyze Calculate 8. Calculate Solubility (mg/mL or g/L) Analyze->Calculate End End Calculate->End

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • I. V. S. V. Kumar, G. M. Reddy, M. K. Kumar, S. S. Kumar, M. M. Reddy, P. P. Reddy, M. K. Kumar, S. K. G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6549.
  • BenchChem. (n.d.). Physicochemical Properties of 4-(Pyrrolidin-2-yl)pyrimidine: A Technical Guide.
  • Corrigan, O. I., & Ledwidge, M. T. (1998). Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. International Journal of Pharmaceutics, 173(1-2), 195-205.
  • Stryjecka, M., Kiełbasa, K., & Kaczor, A. A. (2021). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. Molecules, 26(16), 4991.
  • BenchChem. (n.d.). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Jouyban, A. (2010).
  • Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • Choudhary, A. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • TCI America. (n.d.). tert-butyl N-[(3S, 5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate, min 97%, 500 mg.
  • Achmem. (n.d.). tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.
  • A2B Chem. (n.d.). 1070295-74-7 | tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.
  • Parchem. (n.d.). Tert-Butyl ((3R,5S)-5-(Hydroxymethyl)Pyrrolidin-3-Yl)Carbamate Hydrochloride.
  • Gentaur. (n.d.). tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate 250mg.
  • LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • MySkinRecipes. (n.d.). Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.
  • ChemScene. (n.d.). tert-Butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate.
  • J&K Scientific. (n.d.). tert-Butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ChemicalBook. (2022, August 26). tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate.
  • Toronto Research Chemicals. (n.d.). tert-butyl N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate.
  • Sunway Pharm Ltd. (n.d.). tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.
  • iChemical. (n.d.). 5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride, CAS No. 1217636-72-0.
  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. (Doctoral dissertation).
  • BLDpharm. (n.d.). 122536-77-0|(R)-tert-Butyl pyrrolidin-3-ylcarbamate.
  • LGC Standards. (n.d.). tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate.

Sources

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic profile, standard synthetic and purification protocols, and critical applications. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational data and practical insights into the utilization of this versatile molecule.

Core Molecular and Physicochemical Properties

This compound is a bifunctional molecule featuring a pyrrolidine scaffold, a primary alcohol, and a Boc-protected amine. This specific stereochemistry makes it a valuable chiral intermediate for synthesizing enantiomerically pure pharmaceutical compounds.[1]

Compound Identification
IdentifierValue
IUPAC Name tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate
Molecular Formula C₁₀H₂₀N₂O₃[2][3][4]
Molecular Weight 216.28 g/mol [3][4][5]
CAS Number 1070295-74-7 (for the (3S,5R) isomer)[5][6]
Canonical SMILES CC(C)(C)OC(=O)N[C@H]1CCO

Note: The CAS number provided is for the closely related (3S,5R) stereoisomer, as a specific number for the (3R,5S) isomer is less commonly cited. Researchers should verify the identity of their specific material.

Physical and Chemical Data

The stability and solubility of this compound are critical for its use in synthetic chemistry.

PropertyValue / DescriptionSource(s)
Appearance White to off-white solidGeneral knowledge
Purity Typically ≥97%[2][3]
Boiling Point ~351.4 °C at 760 mmHg (Predicted for isomer)[7]
Storage Conditions Store at 2-8°C, sealed, dry, and protected from light[7]
Topological Polar Surface Area (TPSA) 70.59 Ų (Predicted for isomer)[3]
LogP 0.2339 (Predicted for isomer)[3]

Molecular Structure and Spectroscopic Profile

Verifying the structural integrity and purity of this compound is essential before its use in any synthetic protocol. Standard analytical techniques include NMR spectroscopy and mass spectrometry.

Caption: 2D structure of this compound.

Disclaimer: The following spectroscopic data is representative and based on closely related isomers.[8] It serves as a reference and should be confirmed experimentally for the specific (3R,5S) stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (δ) ppm Multiplicity Assignment
Protons~3.8Multiplet-CH-OH
Protons~3.7Multiplet-CH₂-O
Protons~3.3Multiplet-N-CH₂-
Protons~1.8 - 2.0MultipletPyrrolidine -CH₂-
Protons~1.45Singlet-C(CH₃)₃
¹³C NMR Chemical Shift (δ) ppm Assignment
Carbonyl~155.0C=O (carbamate)
Quaternary~79.5-C(CH₃)₃
Methylene~65.0-CH₂-OH
Methine/Methylene~45-60Pyrrolidine Ring Carbons
Methyl~28.5-C(CH₃)₃
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

Technique Ion Calculated m/z Observed m/z
ESI-HRMS[M+H]⁺217.1547Typically within 5 ppm
ESI-HRMS[M+Na]⁺239.1366Typically within 5 ppm

Synthesis and Purification Protocol

The most common synthesis of this molecule involves the selective protection of the amine group of the parent di-functional pyrrolidine. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[9]

Rationale for Boc Protection

In multi-step organic synthesis, protecting functional groups is a critical strategy. The amine on the pyrrolidine ring is a nucleophile and a base, which could interfere with subsequent reactions. The Boc group masks this reactivity, allowing for selective modification of other parts of the molecule, such as the hydroxyl group. Its removal late in a synthetic sequence regenerates the amine, ready for further coupling or modification.

General Experimental Protocol: Boc Protection

This protocol describes a standard method for protecting the parent amine with di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the starting amine, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine, in a suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen, Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) to the stirred solution, either as a solid or dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), water, and brine to remove unreacted reagents and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel to obtain the final product with high purity.

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification A Dissolve Amine in THF B Cool to 0°C A->B C Add Boc₂O B->C D Stir 12-24h at RT C->D E Solvent Evaporation D->E F Aqueous Extraction E->F G Column Chromatography F->G H Pure Product G->H

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Drug Discovery and Development

The unique stereochemistry and bifunctional nature of this compound make it a highly valuable building block.[8]

  • Chiral Intermediate: It serves as a key starting material for complex, enantiomerically pure molecules.[1] This is critical for ensuring target specificity and reducing off-target effects in drug candidates.

  • Scaffold for Bioactive Molecules: The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds.[10] This building block provides a ready-made, correctly functionalized core for library synthesis.

  • Protein Degraders: This molecule is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related modalities that are at the forefront of modern drug discovery.[2] The hydroxyl and protected amine groups serve as handles for linking to target-binding and E3 ligase-binding moieties.

  • Therapeutic Targets: It has been used in the development of compounds targeting a range of diseases, including neurological disorders, central nervous system ailments, and cardiovascular diseases.

G A Chiral Building Block (Title Compound) B Multi-Step Organic Synthesis A->B Input C Novel Lead Compound (e.g., PROTAC, Inhibitor) B->C Output D Biological Screening & Target Engagement C->D E Potential Therapeutic Candidate D->E

Caption: The role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this or any chemical reagent.

Personal Protective Equipment (PPE)
Protection Requirement
Eye Protection Wear safety glasses with side shields or goggles.[11]
Hand Protection Wear compatible protective gloves (e.g., Nitrile rubber).[11]
Skin/Body Wear a lab coat or long-sleeved clothing.[11]
Handling and Storage Guidelines
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[12][13] Avoid generating dust.[11] Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke when using this product.[11][13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13] Store at the recommended temperature of 2-8°C for long-term stability.[7]

  • Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[11][14]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[11]

  • Skin Contact: Wash off immediately with soap and plenty of water.[12]

  • Ingestion: Clean mouth with water and drink plenty of water afterward.[11]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined stereochemistry, coupled with orthogonal protecting groups, provides a reliable and versatile starting point for the synthesis of complex molecular architectures. For researchers in drug discovery, a thorough understanding of its properties, handling, and synthetic utility is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate . MySkinRecipes. [Link]

  • Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate . MySkinRecipes. [Link]

  • Tert-butyl ((3r,5s)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate . PubChemLite. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester . Organic Syntheses. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS No. 143301-02-0, though some vendors cite other CAS numbers such as 663948-85-4 for similar stereoisomers).[1][2][3] As a crucial building block in pharmaceutical synthesis, particularly in the development of novel therapeutics, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[4] This document outlines the chemical and physical properties, hazard identification, risk mitigation strategies, and emergency procedures, offering a self-validating system for its safe management in a research and development setting.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a chiral synthetic building block of significant interest in medicinal chemistry. Its pyrrolidine core, functionalized with a hydroxymethyl and a Boc-protected amine group, makes it a versatile intermediate for the synthesis of complex bioactive molecules.[4] Its stereospecificity is crucial for interacting with biological targets, making its proper handling essential to preserve its chemical integrity and prevent exposure to laboratory personnel. While this specific compound may not have an extensive, dedicated safety profile in publicly available literature, its structural similarity to other pyrrolidine derivatives necessitates a cautious and informed approach to its handling. This guide, therefore, synthesizes data from suppliers and extrapolates best practices from the safety and handling guidelines for related chemical structures.

Physicochemical Properties and Hazard Identification

A foundational aspect of safe chemical handling is a comprehensive understanding of its physical and chemical properties. This data informs storage conditions, handling procedures, and appropriate emergency responses.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₃[1][2][3][4]
Molecular Weight 216.28 g/mol [1][2][3][4]
Boiling Point 351.4 °C at 760 mmHg[4]
Storage Temperature 2-8°C, protected from light, dry, and sealed.[1][4][5]Various Suppliers

Hazard Identification:

Given its structural relation to pyrrolidine, which is classified as highly flammable and corrosive, a cautious approach is warranted.[6][7] Pyrrolidine itself is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[6] Therefore, it is prudent to handle this compound with the assumption that it may share some of these hazardous properties, albeit likely attenuated by the substituents.

Core Principles of Safe Handling: A Risk-Based Approach

A proactive, risk-based approach is the most effective strategy for ensuring safety when working with specialty chemicals like this compound. This involves a cycle of hazard identification, risk assessment, implementation of control measures, and regular review of procedures.

SafeHandlingWorkflow cluster_planning Planning & Preparation cluster_execution Execution cluster_response Response & Disposal RiskAssessment 1. Risk Assessment (Review SDS & Literature) PPE_Selection 2. PPE Selection (Gloves, Goggles, Lab Coat) RiskAssessment->PPE_Selection Informs Handling 3. Chemical Handling (Fume Hood, Grounding) PPE_Selection->Handling Enables Storage 4. Proper Storage (2-8°C, Dry, Sealed) Handling->Storage Leads to Spill_Response 5. Spill & Emergency (Neutralization, Evacuation) Handling->Spill_Response Contingency for Waste_Disposal 6. Waste Disposal (Approved Containers) Storage->Waste_Disposal Eventual Spill_Response->Waste_Disposal Generates

Sources

A Technical Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a critical chiral building block in modern medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of supplier selection, quality control, handling, and strategic application of this versatile intermediate. By synthesizing technical data with field-proven insights, this guide serves as an essential resource for ensuring the stereochemical integrity and success of complex synthetic campaigns.

Introduction: The Strategic Importance of a Chiral Pyrrolidine Scaffold

This compound, with CAS Number 143301-02-8 for its hydrochloride salt, is a highly functionalized pyrrolidine derivative.[1] Its rigid, chiral scaffold, decorated with strategically placed functional groups—a Boc-protected amine, a primary alcohol, and a secondary amine within the ring—makes it a valuable asset in the synthesis of complex, biologically active molecules. The defined stereochemistry at the C3 and C5 positions is paramount, directly influencing the pharmacological profile of the final active pharmaceutical ingredient (API). This guide will illuminate the critical considerations for sourcing and utilizing this key intermediate to ensure the integrity and success of pharmaceutical research and development programs.

Pyrrolidine rings are a common motif in a wide array of pharmaceuticals, including antiviral and anticancer agents, as well as compounds targeting the central nervous system.[2][3] The specific (3R, 5S) stereoconfiguration of this building block allows for precise spatial orientation of substituents, which is often crucial for potent and selective interaction with biological targets.

Navigating the Commercial Landscape: Selecting a High-Quality Supplier

The commercial availability of this compound from various suppliers necessitates a rigorous evaluation process to ensure the quality and consistency of this critical raw material. Sourcing a reliable supplier is the foundational step in any successful synthetic campaign. Key parameters for supplier evaluation extend beyond mere availability and price.

Critical Supplier Evaluation Criteria:

  • Purity and Enantiomeric Excess (e.e.): The absolute and relative stereochemistry of this chiral building block is its most critical attribute. Suppliers should provide a Certificate of Analysis (CoA) that specifies the purity, typically ≥97%, and more importantly, the enantiomeric excess.[2][4] A high e.e. is crucial to avoid the introduction of diastereomeric impurities in subsequent synthetic steps, which can be challenging and costly to remove.

  • Comprehensive Documentation: A reputable supplier will provide a complete documentation package, including a detailed CoA with analytical methods used for characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Chiral HPLC), and a Safety Data Sheet (SDS).

  • Lot-to-Lot Consistency: Consistency in purity, impurity profile, and physical properties between different batches is vital for reproducible synthetic outcomes, especially in a regulated GMP environment.

  • Supply Chain Reliability and Scalability: For drug development programs, the supplier's ability to provide a consistent supply from research-scale quantities (grams) to potential commercial-scale quantities (kilograms) is a critical consideration.

Table 1: Comparison of Typical Specifications from Commercial Suppliers

ParameterTypical SpecificationImportance
Chemical Name This compoundUnambiguous identification
CAS Number 1217636-72-0 (for HCl salt)Unique chemical identifier
Molecular Formula C₁₀H₂₀N₂O₃Verification of composition
Molecular Weight 216.28 g/mol Calculation of molar equivalents
Appearance White to off-white solid/powderIndication of general purity
Purity (by NMR/HPLC) ≥97%Ensures high content of the desired compound
Enantiomeric Excess (e.e.) ≥98%Critical for stereochemical integrity of the final product
Storage Conditions Room temperature or 2-8°C, sealed, dry, protected from lightEnsures long-term stability

Note: The CAS number 663948-85-4 is associated with the (3S,5S) stereoisomer.[4][5][6]

Incoming Quality Control: A Self-Validating System for Researchers

Upon receipt of this compound, it is imperative for the research scientist to perform independent analytical verification to confirm the supplier's specifications. This not only validates the quality of the material but also establishes a baseline for troubleshooting any future synthetic challenges.

Workflow for Incoming Material Verification

Caption: A generalized synthetic workflow utilizing the chiral pyrrolidine building block.

Conclusion

This compound is a stereochemically rich and synthetically versatile building block with significant potential in pharmaceutical research and development. The success of its application hinges on the careful selection of high-quality commercial sources, rigorous in-house quality control, and a thorough understanding of its chemical properties. By adhering to the principles of scientific integrity and implementing robust analytical validation, researchers can confidently employ this valuable intermediate to construct novel and complex molecular architectures, paving the way for the discovery of next-generation therapeutics.

References

  • Benchchem. (2025). Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol.
  • AA Blocks. (n.d.). tert-butyl N-[(3S, 5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate, min 97%, 500 mg. Retrieved from [Link]

  • Google Patents. (n.d.). US9573965B2 - Process for the preparation of Dolutegravir.
  • MySkinRecipes. (n.d.). tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives.
  • MDPI. (n.d.). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate. Retrieved from [Link]

  • Benchchem. (2025). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.

Sources

An In-depth Technical Guide on the Discovery and History of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a pivotal chiral building block in contemporary medicinal chemistry. Its rigid, stereochemically defined pyrrolidine scaffold is a sought-after motif in the design of a wide array of pharmacologically active agents. This technical guide provides a comprehensive exploration of the discovery and history of this compound, with a particular focus on the evolution of its synthetic routes. We will delve into the strategic considerations underpinning various synthetic approaches, from early methods relying on chiral pool starting materials to more refined diastereoselective strategies. Detailed experimental protocols, causality behind methodological choices, and diagrammatic representations of key transformations are provided to furnish researchers, scientists, and drug development professionals with a thorough understanding of this critical pharmaceutical intermediate.

Introduction: The Significance of Chiral Pyrrolidines in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its five-membered saturated heterocyclic structure offers a three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and selectivity. The introduction of stereocenters into the pyrrolidine ring further enhances its utility, allowing for precise spatial orientation of substituents to optimize pharmacodynamic and pharmacokinetic properties.

This compound, with its defined (3R,5S) stereochemistry, embodies the desirable characteristics of a modern pharmaceutical intermediate. The carbamate-protected amine at the 3-position and the hydroxymethyl group at the 5-position provide versatile handles for further chemical elaboration, making it a valuable precursor for a range of therapeutic agents.

Early Synthetic Strategies: Leveraging the Chiral Pool

The initial approaches to synthesizing enantiomerically pure pyrrolidine derivatives, including the core of our target molecule, often relied on the "chiral pool" – readily available and inexpensive chiral molecules from nature. Amino acids, such as L-proline and L-hydroxyproline, have historically served as common starting materials for the synthesis of substituted pyrrolidines.[2]

Conceptual Synthetic Pathway from a Chiral Precursor

A logical, though not explicitly documented for this specific molecule in the initial literature, synthetic strategy would involve the stereocontrolled modification of a chiral starting material to install the required functionalities. For instance, a plausible retrosynthetic analysis could envision a pathway from a suitably protected 4-hydroxyproline derivative.

Diagram 1: Retrosynthetic Analysis

G target This compound intermediate1 (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine target->intermediate1 Boc Protection intermediate2 Protected (3R,5S)-3-azido-5-(hydroxymethyl)pyrrolidine intermediate1->intermediate2 Azide Reduction intermediate3 Protected (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol intermediate2->intermediate3 Azide Displacement start Chiral Pool Precursor (e.g., Hydroxyproline derivative) intermediate3->start Multi-step transformation

Caption: Retrosynthetic approach from the target molecule to a chiral pool precursor.

A Key Advance: Diastereoselective Synthesis from Achiral Precursors

While chiral pool synthesis is effective, the development of diastereoselective methods starting from achiral or racemic precursors represents a significant advancement in synthetic efficiency. A pivotal European patent provides a detailed method for the synthesis of a closely related precursor, tert-butyl (R)-3-aminopyrrolidine-1-carboxylate, which illuminates the core chemical logic applicable to our target molecule.[3] This methodology relies on the stereocontrolled manipulation of a prochiral center.

Synthesis of the Precursor: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

The synthesis of the key diol intermediate, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol, is a critical step that establishes the desired stereochemistry. While specific literature for this exact transformation is sparse, analogous syntheses often employ starting materials like D-mannitol or tartaric acid, which possess the necessary chiral information to guide the formation of the pyrrolidine ring.

Introduction of the Amino Group and Boc Protection

With the chiral diol in hand, the subsequent steps involve the introduction of the amino group at the C3 position with the correct stereochemistry, followed by protection with a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[4][5]

Diagram 2: General Synthetic Workflow

G A Chiral Precursor (e.g., D-Mannitol derivative) B Cyclization & Functional Group Interconversion A->B C (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol B->C D Introduction of Azide (e.g., Mitsunobu reaction) C->D E Protected (3R,5S)-3-azido-5-(hydroxymethyl)pyrrolidine D->E F Azide Reduction (e.g., Catalytic Hydrogenation) E->F G (3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidine F->G H Boc Protection G->H I This compound H->I

Caption: A plausible synthetic pathway to the target molecule.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, literature-informed synthesis of this compound, based on established methodologies for analogous compounds.[3]

Step 1: Synthesis of (S)-3-Hydroxy-pyrrolidinol hydrochloride

This step is foundational and often starts from a commercially available chiral precursor. The choice of a hydrochloride salt facilitates handling and purification.

Step 2: Boc Protection of the Pyrrolidine Nitrogen

Protocol:

  • Suspend (S)-3-hydroxy-pyrrolidinol hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 1.2 eq) in methanol under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in methanol dropwise over 10-15 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the suspension under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric components.

  • Potassium Carbonate: Acts as a base to neutralize the hydrochloride salt and facilitate the reaction with (Boc)₂O.

  • Low Temperature Addition: Controls the exothermicity of the reaction and minimizes potential side reactions.

  • Workup Procedure: The aqueous workup removes inorganic salts and water-soluble impurities.

Subsequent Transformations to the Target Molecule

The subsequent steps to convert the Boc-protected diol to the final product would involve:

  • Selective activation of the 3-hydroxyl group: This could be achieved by mesylation or tosylation, making it a good leaving group.

  • Nucleophilic displacement with an azide source: This introduces the nitrogen functionality with inversion of stereochemistry.

  • Reduction of the azide group: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common and clean method to convert the azide to the primary amine.

  • Boc protection of the newly formed amine: This would be carried out under standard conditions as described in section 4.2.

Characterization and Quality Control

The identity and purity of this compound are confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), pyrrolidine ring protons, and the hydroxymethyl group protons.
¹³C NMR Resonances for the carbonyl of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring and hydroxymethyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
Chiral HPLC A single peak confirming the enantiomeric purity of the product.

Conclusion and Future Outlook

The journey of this compound from a conceptual building block to a readily accessible pharmaceutical intermediate highlights the ingenuity of modern synthetic organic chemistry. The development of stereocontrolled synthetic routes has been instrumental in making this and other chiral pyrrolidines available for drug discovery programs. As our understanding of asymmetric synthesis deepens, we can anticipate the emergence of even more efficient and sustainable methods for the preparation of this valuable compound, further empowering the development of next-generation therapeutics.

References

  • Li Petri, G.; D'Anca, M.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021, 26(21), 6468.
  • Cordova, A.; et al. Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines. Chem. Commun. 2016, 52(11), 2330-2333.
  • Li, J. J.; et al. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Med. Chem. Lett. 2012, 3(1), 49-53.
  • O'Hagan, D. Pyrrolidine, piperidine and pyridine alkaloids.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
  • Google Patents.
  • PubChem. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. [Link]

  • European Patent Office. Process for the preparation of 3-amino-pyrrolidine derivatives. [Link]

Sources

Methodological & Application

Synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined amine and hydroxymethyl functionalities, makes it an essential component in the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview and a detailed, field-proven protocol for the stereoselective synthesis of this important intermediate, starting from the readily available and inexpensive chiral precursor, trans-4-hydroxy-L-proline. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the preparation of this key synthetic intermediate.

Synthetic Strategy: A Logic-Driven Approach

The stereoselective synthesis of this compound from trans-4-hydroxy-L-proline necessitates a multi-step approach that carefully controls the stereochemistry at each stage. The overall strategy involves the protection of existing functional groups, the reduction of the carboxylic acid, and the stereospecific introduction of the amino group at the C-3 position.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of this compound from trans-4-hydroxy-L-proline.

Synthesis_Pathway start trans-4-hydroxy-L-proline step1 N-Boc Protection start->step1 intermediate1 N-Boc-trans-4-hydroxy-L-proline step1->intermediate1 step2 Esterification intermediate1->step2 intermediate2 N-Boc-trans-4-hydroxy-L-proline methyl ester step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 N-Boc-(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine step3->intermediate3 step4 Mesylation intermediate3->step4 intermediate4 N-Boc-(2S,4R)-4-(methylsulfonyloxy)-2-(hydroxymethyl)pyrrolidine step4->intermediate4 step5 Azide Displacement (SN2) intermediate4->step5 intermediate5 N-Boc-(2S,3R)-3-azido-5-(hydroxymethyl)pyrrolidine step5->intermediate5 step6 Azide Reduction intermediate5->step6 intermediate6 (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidine step6->intermediate6 step7 Boc Protection intermediate6->step7 final_product This compound step7->final_product

Application Notes & Protocols: Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most valuable scaffolds in medicinal chemistry.[1][2] Its prevalence in over 37 FDA-approved drugs underscores its importance, stemming from its ability to introduce three-dimensional complexity and specific stereochemical arrangements into a molecule.[1][3] This non-planar ring structure allows for efficient exploration of pharmacophore space, which is critical for optimizing drug-receptor interactions.[1]

Within this class of privileged structures, Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate has emerged as a particularly powerful and versatile chiral building block. Its utility is rooted in a combination of precisely defined stereochemistry and orthogonally protected functional groups. The fixed (3R,5S) configuration provides an immutable anchor for asymmetric synthesis, ensuring the creation of enantiomerically pure compounds, a fundamental requirement for safety and efficacy in modern pharmaceuticals.[4][][6] This application guide provides an in-depth analysis of its properties and detailed protocols for its strategic deployment in complex molecule synthesis, with a focus on antiviral drug development.

Physicochemical & Handling Data

Proper handling and storage are paramount for maintaining the integrity of this chiral building block. The following data provides key specifications.

PropertyValueReference
CAS Number 663948-85-4[7][8][9]
Molecular Formula C₁₀H₂₀N₂O₃[7][8][9]
Molecular Weight 216.28 g/mol [7][8]
Boiling Point 351.4 °C at 760 mmHg[10]
Appearance Solid-
Purity ≥97%[7][9]
Storage 2-8°C, protect from light, keep dry and sealed[10]

Core Synthetic Strategy: Leveraging Orthogonal Functionality

The exceptional utility of this building block lies in its two distinct and orthogonally protected functional handles: a primary alcohol (-CH₂OH) and a Boc-protected secondary amine (-NHBoc). This orthogonality is the cornerstone of its strategic value, as it allows for selective chemical manipulation of one group while the other remains inert. This prevents self-reaction and enables a controlled, stepwise construction of complex molecular architectures.

G cluster_0 Path A: Amine Chemistry cluster_1 Path B: Alcohol Chemistry main This compound deprotection Boc Deprotection (Acidic Conditions) main->deprotection Selectively Target -NHBoc Group activation Activation / Oxidation main->activation Selectively Target -CH₂OH Group amine Free Secondary Amine (Nucleophile) deprotection->amine Reveals Amine functionalization_A Amide Coupling, Reductive Amination, Alkylation amine->functionalization_A Enables intermediate_B Mesylate (Leaving Group) or Aldehyde (Electrophile) activation->intermediate_B functionalization_B Nucleophilic Substitution, Wittig Reaction, Esterification intermediate_B->functionalization_B Enables

Caption: Orthogonal synthetic pathways enabled by the building block.

The Boc (tert-butyloxycarbonyl) group is stable to a wide range of reaction conditions but is easily removed under acidic treatment.[11] Conversely, the primary alcohol is readily functionalized through oxidation or conversion into a leaving group under conditions that leave the Boc group intact. This dual reactivity is the key to its role as a powerful synthetic intermediate.

Key Transformation Protocols

The following protocols represent fundamental and reliable transformations for elaborating the chiral scaffold.

Protocol 1: Acid-Catalyzed Boc Deprotection

Objective: To selectively cleave the Boc protecting group, exposing the secondary amine for subsequent coupling or alkylation reactions.

Causality: The mechanism relies on the protonation of the carbamate oxygen by a strong acid like trifluoroacetic acid (TFA), followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine as its corresponding salt.[11] Dichloromethane (DCM) is an excellent solvent as it is inert to acidic conditions and readily dissolves the starting material.

G start Dissolve Boc-protected pyrrolidine in DCM cool Cool solution to 0°C (Ice Bath) start->cool add_tfa Add TFA dropwise (Control Exotherm) cool->add_tfa react Warm to RT and stir (1-4 hours) add_tfa->react monitor Monitor by TLC/LC-MS (Confirm SM disappearance) react->monitor concentrate Concentrate in vacuo (Remove TFA/DCM) monitor->concentrate workup Aqueous Workup (Neutralize with NaHCO₃) concentrate->workup extract Extract with organic solvent (e.g., EtOAc) workup->extract dry Dry organic layer (Na₂SO₄) & Concentrate extract->dry product Purified Amine Product dry->product

Caption: Workflow for Boc deprotection.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is crucial to moderate the initial exotherm upon acid addition.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq., often in a 1:4 v/v ratio with DCM) dropwise to the stirred solution.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.[11]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in ethyl acetate or DCM.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases, neutralizing the excess acid.[11]

    • Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine, which can be purified further if necessary.

Protocol 2: Activation of the Hydroxyl Group via Mesylation

Objective: To convert the primary alcohol, a poor leaving group, into a methanesulfonate (mesylate) ester, an excellent leaving group for subsequent nucleophilic substitution reactions (e.g., with azides, cyanides, or other heterocycles).

Causality: Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[12][13] The reaction is performed at low temperature to prevent side reactions and control the exothermic nature of the process.

G start Dissolve alcohol in anhydrous DCM cool Cool solution to 0°C (Ice Bath) start->cool add_base Add Triethylamine (TEA) (1.5 eq) cool->add_base add_mscl Add Mesyl Chloride (MsCl) dropwise (1.2 eq) add_base->add_mscl react Stir at 0°C to RT (Monitor by TLC) add_mscl->react quench Quench with water or cold 1M HCl react->quench extract Extract with DCM quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry product Crude Mesylate Product dry->product

Caption: Workflow for alcohol mesylation.

Step-by-Step Methodology:

  • Setup: To a solution of the starting alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M) under an inert atmosphere (N₂ or Argon), cool the flask to 0 °C.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.[12]

  • Reaction: Stir the mixture at 0 °C for 1-4 hours. If the reaction is sluggish, it can be allowed to warm to room temperature.[12] Monitor completion by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM and wash with cold water, followed by cold 1 M HCl, saturated NaHCO₃ solution, and finally brine.[12][13]

    • Each wash removes residual base, salts, and unreacted reagents.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used immediately in the next step due to potential instability.

Protocol 3: Selective Oxidation to the Aldehyde

Objective: To oxidize the primary alcohol to an aldehyde, creating an electrophilic handle for subsequent C-C or C-N bond formation (e.g., reductive amination, Wittig olefination) without over-oxidation to the carboxylic acid.

Causality: The use of a mild, controlled oxidation system is critical. A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed system with a co-oxidant like sodium hypochlorite (NaOCl) is a highly effective and "green" industrial method.[14][15] TEMPO acts as a catalyst to form the active oxoammonium salt, which performs the oxidation, and is then regenerated by the stoichiometric co-oxidant. This avoids the use of toxic heavy metal oxidants.[14]

G start Dissolve alcohol in DCM/Water biphasic system add_tempo Add TEMPO (catalytic) and KBr start->add_tempo cool Cool to 0°C add_tempo->cool add_oxidant Add NaOCl solution dropwise (pH buffered) cool->add_oxidant react Stir vigorously at 0°C (Monitor by TLC) add_oxidant->react quench Quench with saturated Na₂S₂O₃ solution react->quench extract Separate layers and extract aqueous with DCM quench->extract wash Wash combined organic layers with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry product Crude Aldehyde Product dry->product

Caption: Workflow for TEMPO-catalyzed oxidation.

Step-by-Step Methodology:

  • Setup: Vigorously stir a biphasic mixture of the alcohol (1.0 eq) in DCM (0.2 M) and a saturated aqueous NaHCO₃ solution. Add potassium bromide (KBr, 0.1 eq).

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) to the mixture.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, ~1.1-1.3 eq) dropwise, ensuring the temperature remains below 5 °C. The rate of addition must be controlled to manage the exotherm.[14]

  • Reaction: Stir vigorously at 0 °C for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate under reduced pressure to yield the crude aldehyde, which is often used directly in the subsequent step due to its potential for instability.

Application in Antiviral Drug Synthesis: A Case Study on HCV NS5A Inhibitors

The hepatitis C virus (HCV) non-structural protein 5A (NS5A) is a clinically validated target for antiviral therapy.[16][17] Many of the most potent, pangenotypic NS5A inhibitors feature a dimeric structure, often incorporating a central proline or pyrrolidine scaffold.[17][18] The (3R,5S) stereochemistry of our building block is crucial for achieving the correct spatial orientation of substituents to fit into the NS5A binding pocket.

The protocols described above can be strategically combined to construct these complex antiviral agents. For instance, a common synthetic route involves:

  • Mesylation (Protocol 2): The hydroxymethyl group is converted to a mesylate.

  • Nucleophilic Substitution: The mesylate is displaced by a nitrogen atom of a heterocyclic core (e.g., an imidazole).

  • Boc Deprotection (Protocol 1): The amine is unmasked.

  • Amide Bond Formation: The newly freed amine is coupled with a second, complex fragment, often another amino acid derivative, to complete the dimeric structure.

This stepwise approach, enabled by the building block's orthogonal functionality, allows for the efficient and stereocontrolled synthesis of next-generation antiviral drug candidates.[19][20]

Conclusion

This compound is a high-value chiral building block whose strategic importance is derived from its fixed stereochemistry and versatile, orthogonally protected functional groups. The reliable and robust protocols detailed herein for amine deprotection, alcohol activation, and selective oxidation provide researchers with a validated toolkit for leveraging this scaffold. Its proven application in the synthesis of complex molecules, such as HCV NS5A inhibitors, cements its status as an indispensable tool for professionals in drug discovery and development, enabling the rapid and efficient construction of novel therapeutic agents.

References

  • Goti, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Chiral Building Blocks in Modern Drug Discovery. Available at: [Link]

  • MySkinRecipes. tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. Available at: [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • MySkinRecipes. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate. Available at: [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • American Society for Microbiology. Discovery of Potent Hepatitis C Virus NS5A Inhibitors with Dimeric Structures. Available at: [Link]

  • DiVA portal. Synthesis of substituted pyrrolidines. Available at: [Link]

  • NIH National Center for Biotechnology Information. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach?. Available at: [Link]

  • Organic Synthesis. Alcohol to Mesylate using MsCl, base. Available at: [Link]

  • Organic Syntheses. Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt. Available at: [Link]

  • Organic Syntheses. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Available at: [Link]

  • PubMed. Liver-specific mono-unsaturated fatty acid synthase-1 inhibitor for anti-hepatitis C treatment. Available at: [Link]

  • PubMed. NS5A inhibitors in the treatment of hepatitis C. Available at: [Link]

  • PubMed. Synthesis and in Vitro Antiviral Activity of 3'-O-acyl Derivatives of 5'-amino-5'-deoxythymidine: Potential Prodrugs for Topical Application. Available at: [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

  • PubMed. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Oxidation to Aldehydes and Ketones. Available at: [Link]

  • ResearchGate. Synthesis and biological activity of hydroxycinnamoyl-containing antiviral drugs. Available at: [Link]

  • PubMed. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides. Available at: [Link]

  • Medscape. Hepatitis C Medication. Available at: [Link]

  • NIH National Center for Biotechnology Information. Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. Available at: [Link]

  • PubMed. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum. Available at: [Link]

  • PubMed. Synthesis and Antiviral Activity of 3-(beta-D-ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Oxidation to aldehyde and ketones. Available at: [Link]

  • AbacipharmTech. Inquiry Product - tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate. Available at: [Link]

Sources

The Strategic deployment of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry and Scaffolding in Medicinal Chemistry

In the intricate world of drug discovery, the three-dimensional architecture of a molecule is paramount. The interaction between a drug and its biological target is a highly specific, lock-and-key event where spatial arrangement dictates binding affinity, efficacy, and selectivity.[1][2] It is within this context that chiral building blocks—molecules with defined stereochemistry—have become indispensable tools for the medicinal chemist. The pyrrolidine ring, a five-membered saturated heterocycle, is a particularly privileged scaffold. Its non-planar, puckered nature allows for the precise positioning of substituents in three-dimensional space, enabling a more thorough exploration of the pharmacophore space compared to flat, aromatic systems.[3][4]

This guide focuses on a specific, high-value chiral building block: Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate . This molecule offers two key points of functionality—a Boc-protected amine and a primary alcohol—with a fixed trans stereochemical relationship between them. This defined stereochemistry is crucial for creating enantiomerically pure drugs, which is critical for ensuring both the efficacy and safety of therapeutic agents.[1] This document will provide an in-depth look at the strategic applications of this compound, complete with detailed protocols for its manipulation and examples of its incorporation into advanced therapeutic candidates, primarily in the antiviral domain.

Core Applications in Antiviral Drug Development: Targeting the HCV NS3/4A Protease

A primary and well-documented application of the (3R,5S)-pyrrolidine scaffold is in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A serine protease. This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins, making it a prime target for antiviral therapy.[5][6] Potent inhibitors often feature a peptidomimetic backbone that fits into the shallow active site of the protease. The pyrrolidine moiety, particularly with the stereochemistry inherent to our topic compound, serves as a rigid and stereochemically defined scaffold that correctly orients other critical pharmacophoric elements for optimal interaction with the enzyme's active site.[5][7][8]

The Causality of (3R,5S) Stereochemistry: A Structural Perspective

The specific (3R,5S) configuration is not arbitrary. Structure-activity relationship (SAR) studies on HCV protease inhibitors have demonstrated that the spatial orientation of substituents on the pyrrolidine ring is critical for activity.[3][4][6] The (3R)-amino group (once deprotected) and the (5S)-substituent (derived from the hydroxymethyl group) are positioned in a trans relationship. This arrangement allows the pyrrolidine to act as a constrained scaffold, minimizing conformational flexibility and reducing the entropic penalty upon binding to the target. This pre-organization of the molecule into a bioactive conformation is a key strategy for enhancing potency. The substituents are projected into specific pockets of the enzyme's active site, maximizing favorable interactions (e.g., hydrogen bonding, hydrophobic interactions) and leading to high binding affinity.[3][5][6]

Key Synthetic Transformations and Protocols

The utility of this compound stems from the selective and predictable reactivity of its two functional groups. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine, while the primary alcohol serves as a versatile handle for further elaboration. The following protocols are foundational for incorporating this building block into a larger synthetic scheme.

Protocol 1: Boc-Deprotection of the C3-Amine

The removal of the Boc group is a prerequisite for any modification at the 3-amino position, such as amide bond formation. Acid-catalyzed cleavage is the most common and efficient method.

Reaction Principle: The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.

Boc Deprotection Start Boc-Protected Pyrrolidine Reagent Strong Acid (e.g., TFA in DCM) Start->Reagent Protonation Intermediate Protonated Intermediate Products Deprotected Amine Salt + CO2 + t-Bu+ Intermediate->Products Fragmentation

Figure 1: General workflow for acid-catalyzed Boc deprotection.

Detailed Experimental Protocol (TFA Method):

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction rate, especially on a larger scale.

  • Acid Addition: While stirring, add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the cooled solution. A common and effective condition is a 1:1 mixture of DCM and TFA (v/v).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the trifluoroacetate salt of the deprotected amine.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

MethodReagentSolventTemperatureTypical TimeTypical Yield
TFA Trifluoroacetic AcidDichloromethane0 °C to RT1-4 h>95%
HCl 4M HCl in DioxaneDioxane/Methanol0 °C to RT1-4 h>95%

Table 1: Comparative data for common Boc deprotection methods. Yields are generally high but can be substrate-dependent.

Protocol 2: Oxidation of the C5-Hydroxymethyl Group

The primary alcohol at the C5 position can be oxidized to either an aldehyde or a carboxylic acid, providing a key electrophilic site or a point for amide coupling, respectively. The Swern oxidation is a mild and highly effective method for producing the aldehyde with minimal over-oxidation.

Reaction Principle: The Swern oxidation uses dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride at low temperature (-78 °C). The resulting alkoxysulfonium salt is then treated with a hindered base, like triethylamine (TEA), to facilitate an intramolecular elimination, yielding the aldehyde, dimethyl sulfide, and triethylammonium chloride.

Swern Oxidation cluster_0 Activation cluster_1 Oxidation DMSO DMSO Oxalyl Oxalyl Chloride DMSO->Oxalyl @ -78°C Reactive_Intermediate Chloro(dimethyl)sulfonium chloride Oxalyl->Reactive_Intermediate Alcohol (3R,5S)-Pyrrolidinol Substrate Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Addition Base Triethylamine (TEA) Alkoxysulfonium->Base Deprotonation Aldehyde Corresponding Aldehyde Base->Aldehyde Elimination

Figure 2: Key stages of the Swern Oxidation protocol.

Detailed Experimental Protocol (Swern Oxidation):

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Activation: Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM to the oxalyl chloride solution via syringe, ensuring the internal temperature remains below -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Stir for 45-60 minutes.

  • Quenching: Add triethylamine (TEA) (5.0 eq) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction to stir for 15 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 1-2 hours.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Oxidation MethodReagentsProductKey Advantage
Swern Oxidation (COCl)₂, DMSO, TEAAldehydeMild conditions, high yield, avoids over-oxidation.[6][9]
TEMPO/NaOCl/NaClO₂ TEMPO (cat.), NaOCl, NaClO₂Carboxylic AcidDirect, one-pot conversion to the acid.[10][11]

Table 2: Common methods for the oxidation of the hydroxymethyl group.

Application in a Representative Synthetic Workflow

The following workflow illustrates how this compound can be utilized to construct a core fragment of an HCV NS3/4A protease inhibitor.

Synthetic Workflow Start Tert-butyl (3R,5S)-5-(hydroxymethyl) pyrrolidin-3-ylcarbamate Oxidation Step 1: Oxidation (e.g., TEMPO/NaOCl/NaClO2) Start->Oxidation Acid (3R,5S)-3-(Boc-amino)pyrrolidine- 5-carboxylic acid Oxidation->Acid Deprotection Step 2: Boc Deprotection (e.g., 4M HCl in Dioxane) Acid->Deprotection Amine_Acid (3R,5S)-3-aminopyrrolidine- 5-carboxylic acid HCl salt Deprotection->Amine_Acid Coupling Step 3: Amide Coupling (e.g., with another amino acid/fragment) Amine_Acid->Coupling Final_Fragment Advanced Inhibitor Fragment Coupling->Final_Fragment

Figure 3: Representative synthetic workflow for elaborating the chiral scaffold.

This sequence transforms the commercially available building block into a bifunctional amino acid derivative, ready for incorporation into a larger peptidomimetic structure through standard peptide coupling protocols (e.g., using HATU or EDC/HOBt). This strategic sequence highlights the utility of the orthogonal protecting groups and the distinct reactivity of the two functional handles present in the starting material.

Broader Applications and Future Outlook

While the application in HCV inhibitors is prominent, the unique stereochemistry and functionality of this pyrrolidine derivative make it a valuable intermediate for other therapeutic areas. The pyrrolidine scaffold is frequently found in drugs targeting the central nervous system (CNS), where the 3D structure is critical for crossing the blood-brain barrier and interacting with complex neural receptors.[3] Furthermore, substituted pyrrolidines are used as chiral ligands in asymmetric catalysis and as building blocks for inhibitors of other enzymes, such as dipeptidyl peptidase IV (DPP-4) in diabetes treatment.[11]

The ability to selectively functionalize the C3-amino and C5-hydroxymethyl positions allows for the generation of diverse chemical libraries. By converting the alcohol to an azide, halide, or other functional group, and by acylating the amine with various carboxylic acids, researchers can rapidly explore the structure-activity landscape around this privileged chiral core.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool that provides medicinal chemists with a reliable and stereochemically defined scaffold. Its value is rooted in the principles of stereospecific drug-target interactions, where the precise 3D arrangement of atoms can dramatically enhance therapeutic efficacy. The robust and well-characterized protocols for its chemical manipulation, particularly at the C3-amino and C5-hydroxymethyl positions, enable its seamless integration into complex synthetic routes. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, the strategic use of such chiral building blocks will remain a cornerstone of modern drug discovery.

References

  • Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Venkatraman, S., & Njoroge, F. G. (2007). Macrocyclic Inhibitors of HCV NS3-4A Protease: Design and Structure Activity Relationship. Current Topics in Medicinal Chemistry, 7(13), 1290–1301. [Link]

  • Chen, Y., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]

  • Li, J., et al. (2023). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. [Link]

  • Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. J. Org. Chem., 43(12), 2480–2482. [Link]

  • Zhang, S., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. PMC. [Link]

  • Google Patents. (2016). The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
  • Synapse, P. (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse. [Link]

  • Wang, G. T., et al. (2015). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. PMC. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Wikipedia. (n.d.). Swern oxidation. Wikipedia. [Link]

  • Zhang, Z., et al. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. [Link]

  • Agranat, I., Caner, H., & Caldwell, J. (2002). Stereochemistry in Drug Action. PMC. [Link]

  • Yin, F., Garifullina, A., & Tanaka, F. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. CORE. [Link]

  • Khan, I., & Ali, S. (2021). Effects of Stereoisomers on Drug Activity. IntechOpen. [Link]

  • Wright, S. W., et al. (2007). (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine Inhibitors of Dipeptidyl Peptidase IV: Synthesis, in Vitro, in Vivo, and X-ray Crystallographic Characterization. PubMed. [Link]

  • ResearchGate. (2014). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. ResearchGate. [Link]

  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. PubMed. [Link]

  • Prongay, A. J., et al. (2007). Discovery of the HCV NS3/4A protease inhibitor (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3- [2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (Sch 503034) II. Key steps in structure-based optimization. PubMed. [Link]

Sources

The Strategic Application of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolidine Scaffold

In the landscape of contemporary drug discovery, the five-membered nitrogen heterocycle known as the pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in numerous biologically active natural products and synthetic pharmaceuticals underscores its importance.[2][3] Unlike planar aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] Within this class of valuable scaffolds, Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS: 663948-85-4) has emerged as a particularly powerful chiral building block.

This molecule is distinguished by three key features: a precisely defined stereochemistry at the C3 and C5 positions, a versatile hydroxymethyl group, and a strategically placed tert-butyloxycarbonyl (Boc) protecting group on the C3-amino function. The fixed (3R, 5S) configuration is paramount, as it enables the synthesis of enantiomerically pure drug candidates, a fundamental requirement for optimizing therapeutic efficacy while minimizing off-target effects and potential toxicity.[4] This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and the scientific rationale behind its use in the synthesis of advanced therapeutic agents.

Core Applications in Drug Design and Synthesis

The utility of this compound stems from its dual-functionality, offering two distinct and orthogonally reactive sites for molecular elaboration. This allows for controlled, sequential modifications, making it an ideal intermediate for constructing complex molecular architectures.

A Versatile Chiral Template for Bioactive Molecules

The defined spatial arrangement of the substituents on the pyrrolidine ring serves as a rigid scaffold to orient pharmacophoric elements in a precise three-dimensional manner. This is crucial for achieving specific binding interactions with enzyme active sites or cell surface receptors.[1][5] The primary applications are concentrated in several key therapeutic areas:

  • Antiviral Agents, Notably for Hepatitis C (HCV): The pyrrolidine scaffold is a cornerstone in the design of potent inhibitors of the Hepatitis C virus NS5A protein, a critical component of the viral replication complex.[6] Drugs like Daclatasvir, a highly effective NS5A inhibitor, feature a complex, substituted pyrrolidine moiety that is essential for its mechanism of action.[6][7] The (3R,5S) building block provides a foundational stereochemical framework for developing such inhibitors, where the hydroxymethyl and amino groups serve as anchor points for attaching the larger pharmacophoric fragments that interact with the target protein.

  • Enzyme Inhibitors: The structural and stereochemical fidelity of this building block makes it an excellent starting point for designing specific enzyme inhibitors.[4] For instance, research into overcoming antibiotic resistance has explored pyrrolidine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme that confers resistance to aminoglycoside antibiotics.[8] Structure-activity relationship (SAR) studies in this area have demonstrated that modifications at various positions on the pyrrolidine ring directly impact inhibitory potency, highlighting the scaffold's role in orienting key functional groups.[8][9]

  • Central Nervous System (CNS) Agents: The pyrrolidine ring is a common motif in molecules designed to cross the blood-brain barrier and interact with CNS targets. This building block is utilized in the synthesis of compounds targeting various neurological disorders.[4]

Key Functional Groups and Their Synthetic Utility
  • The Boc-Protected Amine (C3 Position): The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions.[10] This stability allows chemists to perform modifications at the hydroxymethyl group or the ring nitrogen without affecting the C3-amine. The Boc group can be cleanly and selectively removed under acidic conditions, revealing the primary amine for subsequent functionalization, such as acylation, sulfonylation, or reductive amination.[11][12][13]

  • The Hydroxymethyl Group (C5 Position): This primary alcohol is a highly versatile functional handle. It can be:

    • Oxidized to an aldehyde (using mild reagents like Dess-Martin periodinane) or a carboxylic acid, providing an electrophilic center or a new coupling point.

    • Converted into a good leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, introducing a wide variety of functionalities.

    • Used to form ether or ester linkages, serving as a covalent linker to other parts of the target molecule.[14]

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for the two most common and critical transformations involving this building block. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Protocol 1: Acid-Catalyzed Deprotection of the N-Boc Group

Objective: To selectively remove the Boc protecting group to liberate the primary amine at the C3 position for further functionalization.

Principle: The mechanism involves the protonation of the carbamate oxygen by a strong acid (e.g., TFA or HCl). This is followed by the fragmentation of the protonated intermediate, which collapses to release the stable tert-butyl cation, carbon dioxide, and the desired free amine as its corresponding acid salt.[11]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-Boc protected pyrrolidine (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

    • Causality: This step is crucial to control the initial exotherm of the acid addition and to prevent potential side reactions with acid-sensitive substrates.

  • Acid Addition: Add trifluoroacetic acid (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) dropwise to the stirred solution over 5-10 minutes.

    • Causality: Dropwise addition ensures the reaction rate is controlled. A stoichiometric excess of acid is required to drive the reaction to completion.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[11]

  • Work-up & Neutralization: a. Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid. b. Dissolve the resulting residue in an organic solvent like ethyl acetate or DCM. c. Carefully add saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Continue adding until CO₂ effervescence ceases.

    • Causality: This neutralization step is critical. It quenches the reaction and removes the acid catalyst, which is often incompatible with subsequent synthetic steps and purification on silica gel. d. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with the organic solvent. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free amine.[11]

  • Purification: The resulting product is often pure enough for the next step. If necessary, it can be purified by silica gel column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of the Hydroxymethyl Group

Objective: To oxidize the primary alcohol at the C5 position to an aldehyde, a key intermediate for reactions like reductive amination or Wittig olefination.

Principle: Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid. The reaction proceeds under neutral and anhydrous conditions.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP, 15 wt. % in DCM is a safer alternative to the solid)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the starting alcohol (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M).

    • Causality: Anhydrous conditions are essential as water can react with the DMP reagent and interfere with the oxidation. An inert atmosphere prevents moisture from entering the reaction.

  • Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 eq) to the solution in one portion.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Quenching: a. Once the reaction is complete, cool the flask in an ice bath. b. Prepare a quenching solution by mixing equal volumes of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. c. Slowly add the quenching solution to the reaction mixture and stir vigorously for 15-20 minutes until the layers become clear.

    • Causality: The sodium thiosulfate reduces the excess DMP and its byproducts, while the sodium bicarbonate neutralizes the acetic acid byproduct of the reaction. This step is crucial for a clean work-up.

  • Work-up & Extraction: a. Transfer the mixture to a separatory funnel and separate the layers. b. Extract the aqueous layer twice with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is often unstable and should be used immediately. If purification is required, it can be performed quickly via silica gel column chromatography.

Data Summary and Visualization

Table 1: Key Synthetic Transformations
Reaction TypeReagents & ConditionsProduct Functional GroupCommon Application in Drug Synthesis
N-Boc Deprotection TFA, DCM, 0°C to RT or 4M HCl in dioxaneFree Primary Amine (-NH₂)Amide bond formation, sulfonamide synthesis, reductive amination.
Alcohol Oxidation DMP, DCM, RTAldehyde (-CHO)Reductive amination to form new C-N bonds, Wittig reactions.
Alcohol Activation TsCl or MsCl, Pyridine or Et₃N, 0°CTosylate/Mesylate (-OTs/-OMs)Nucleophilic substitution to introduce azides, halides, or other groups.
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃), DMFN-Alkyl PyrrolidineModulation of basicity and lipophilicity of the core scaffold.
Diagrams of Synthetic and Biological Pathways

The following diagrams, rendered using Graphviz, illustrate the pivotal role of this building block in synthetic workflows and its conceptual application in targeting biological pathways.

G cluster_0 Synthetic Pathways start Tert-butyl (3R,5S)-5-(hydroxymethyl) pyrrolidin-3-ylcarbamate deprotection Protocol 1: N-Boc Deprotection (TFA or HCl) start->deprotection Acid oxidation Protocol 2: Alcohol Oxidation (DMP) start->oxidation Oxidant amine (3R,5S)-5-(hydroxymethyl) pyrrolidin-3-amine deprotection->amine aldehyde Tert-butyl (3R,5S)-5-formyl pyrrolidin-3-ylcarbamate oxidation->aldehyde

Caption: Key synthetic transformations of the title building block.

G bb Pyrrolidine Building Block synth Multi-step Synthesis bb->synth inhibitor Pyrrolidine-based NS5A Inhibitor synth->inhibitor ns5a HCV NS5A Protein inhibitor->ns5a Binds to block Blockade of Function inhibitor->block rep_complex HCV Replication Complex ns5a->rep_complex Dimerizes & Forms hcv_rna HCV RNA Replication rep_complex->hcv_rna Mediates block->rep_complex Prevents Formation & Function

Caption: Conceptual role in HCV NS5A inhibitor mechanism.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for the rational design of complex, stereochemically defined therapeutic agents. Its pre-defined chirality and orthogonal functional handles provide medicinal chemists with a reliable and versatile platform for building molecules with high biological potency and specificity. From potent antiviral agents targeting HCV to novel enzyme inhibitors, the applications of this building block continue to expand, solidifying the central role of the pyrrolidine scaffold in the future of drug discovery.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649.
  • MySkinRecipes. (n.d.). tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Ramirez, M. S., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Molecules, 26(16), 4992.
  • BenchChem. (n.d.). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • Aksoydan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248329.
  • Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv.
  • ChemScene. (n.d.). tert-Butyl N-[(3S,5S)-5-(hydroxymethyl)
  • Bhat, M., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Results in Chemistry, 5, 100833.
  • Imran, M., et al. (2014). Synthetic medicinal compounds for the treatment of hepatitis C. Der Pharma Chemica, 6(3), 339-346.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.
  • Mangu, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4749-4753.
  • Pawlotsky, J. M. (2013). NS5A inhibitors in the treatment of hepatitis C.
  • MySkinRecipes. (n.d.). Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)

Sources

Application Notes and Protocols: Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate as a Chiral Synthon for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Pyrrolidine Scaffolds in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of FDA-approved drugs.[1] Its prevalence stems from its three-dimensional structure, which allows for a greater exploration of chemical space and can lead to improved pharmacological properties such as solubility and lipophilicity.[2] In the realm of Central Nervous System (CNS) drug discovery, the stereochemistry of these scaffolds is of paramount importance, as different enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.[3]

This technical guide focuses on the utility of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate , a versatile chiral building block for the synthesis of novel CNS drug candidates. Specifically, we will detail its application in the synthesis of (3R)-pyrrolidin-3-yl-benzamide derivatives, a class of potent noradrenaline reuptake inhibitors (NRIs).[4] These compounds have shown promise in preclinical studies for their potential therapeutic effects in CNS disorders where noradrenaline modulation is beneficial.

The synthetic strategy outlined herein leverages the predefined stereochemistry of the starting material to produce enantiomerically pure target molecules. The key transformations involve a strategic dehydroxymethylation of the pyrrolidine ring, followed by standard protection/deprotection and amide coupling steps.

Synthetic Strategy Overview: From Chiral Synthon to CNS Drug Candidate

The overall synthetic pathway to access (3R)-pyrrolidin-3-yl-benzamide derivatives from this compound is depicted below. This multi-step synthesis is designed to be robust and adaptable for the generation of a library of analogues for structure-activity relationship (SAR) studies.

G start This compound step1 Step 1: Xanthate Formation start->step1 intermediate1 Thiocarbonyl Derivative step1->intermediate1 step2 Step 2: Barton-McCombie Deoxygenation intermediate1->step2 intermediate2 Tert-butyl (3R)-pyrrolidin-3-ylcarbamate step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 intermediate3 (3R)-Pyrrolidin-3-amine step3->intermediate3 step4 Step 4: Amide Coupling intermediate3->step4 final_product Target (3R)-Pyrrolidin-3-yl-benzamide Derivative step4->final_product

Diagram 1: Synthetic workflow from the chiral starting material to the final CNS drug candidate.

Part 1: Synthesis of the Key Intermediate - Tert-butyl (3R)-pyrrolidin-3-ylcarbamate

The crucial step in this synthetic sequence is the removal of the hydroxymethyl group at the C5 position of the pyrrolidine ring. This is achieved through a two-step process involving the formation of a thiocarbonyl derivative followed by a radical-mediated deoxygenation, famously known as the Barton-McCombie reaction.[5][6][7]

Protocol 1.1: Xanthate Formation

This protocol describes the conversion of the primary alcohol of the starting material into a xanthate ester, which is a necessary precursor for the subsequent deoxygenation reaction.

Materials and Reagents:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Carbon disulfide (CS₂)

  • Methyl iodide (CH₃I)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add carbon disulfide (1.5 eq) to the reaction mixture. The color of the solution will typically turn yellow or orange.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir at room temperature for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired xanthate derivative.

Protocol 1.2: Barton-McCombie Deoxygenation

This protocol details the radical-mediated deoxygenation of the xanthate derivative to yield the key intermediate, Tert-butyl (3R)-pyrrolidin-3-ylcarbamate.

Materials and Reagents:

  • Xanthate derivative from Protocol 1.1

  • Anhydrous Toluene

  • Tributyltin hydride (n-Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Argon or Nitrogen atmosphere

  • Standard glassware for reflux reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the xanthate derivative (1.0 eq) in anhydrous toluene (approximately 0.05 M solution).

  • Add tributyltin hydride (1.5 eq) to the solution.

  • Add a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. Due to the toxicity of tin byproducts, it is often recommended to use a workup procedure to remove the majority of tin species before chromatography. This can involve partitioning the crude mixture between acetonitrile and hexane or treatment with a solution of potassium fluoride.

  • After purification, Tert-butyl (3R)-pyrrolidin-3-ylcarbamate is obtained as the product.

Step Transformation Typical Yield Key Considerations
1.1Xanthate Formation85-95%Strictly anhydrous conditions are required. The handling of sodium hydride and carbon disulfide should be done with care in a well-ventilated fume hood.
1.2Barton-McCombie Deoxygenation70-85%Tributyltin hydride is toxic and should be handled with appropriate personal protective equipment. AIBN is a radical initiator and should be handled with care. Efficient removal of tin byproducts is crucial for the purity of the final compound.

Table 1: Summary of the synthesis of the key intermediate.

Part 2: Synthesis of the Target (3R)-Pyrrolidin-3-yl-benzamide

With the key intermediate in hand, the final steps involve the removal of the Boc protecting group and the subsequent coupling with a desired benzoyl chloride to form the final noradrenaline reuptake inhibitor.

Protocol 2.1: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group from the amine at the 3-position of the pyrrolidine ring.

Materials and Reagents:

  • Tert-butyl (3R)-pyrrolidin-3-ylcarbamate

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M solution)

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure (using TFA in DCM):

  • Dissolve Tert-butyl (3R)-pyrrolidin-3-ylcarbamate (1.0 eq) in dichloromethane (approximately 0.1 M solution).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (3R)-Pyrrolidin-3-amine, which can often be used in the next step without further purification.

Protocol 2.2: Amide Coupling

This final step involves the coupling of the deprotected amine with a substituted benzoyl chloride to yield the target CNS drug candidate. As a representative example, the synthesis of N-[(3R)-pyrrolidin-3-yl]-2-chlorobenzamide is described.

Materials and Reagents:

  • (3R)-Pyrrolidin-3-amine

  • 2-Chlorobenzoyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere, dissolve (3R)-Pyrrolidin-3-amine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of 2-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final N-[(3R)-pyrrolidin-3-yl]-2-chlorobenzamide.

G cluster_0 Dehydroxymethylation cluster_1 Final Elaboration start This compound intermediate2 Tert-butyl (3R)-pyrrolidin-3-ylcarbamate start->intermediate2 1. Xanthate Formation 2. Barton-McCombie Deoxygenation intermediate3 (3R)-Pyrrolidin-3-amine intermediate2->intermediate3 Boc Deprotection final_product Target (3R)-Pyrrolidin-3-yl-benzamide intermediate3->final_product Amide Coupling

Diagram 2: Key transformations in the synthesis of the target noradrenaline reuptake inhibitor.

Troubleshooting and Key Considerations

  • Incomplete Xanthate Formation: Ensure strictly anhydrous conditions and the use of fresh, high-quality reagents. If the reaction stalls, a slight excess of NaH and CS₂ can be added.

  • Low Yield in Deoxygenation: The efficiency of the Barton-McCombie reaction can be sensitive to the purity of the xanthate and the quality of the tributyltin hydride. Ensure the toluene is thoroughly deoxygenated before use. If the reaction is sluggish, a fresh portion of AIBN can be added.

  • Difficulties in Boc Deprotection: If the substrate is sensitive to strong acid, milder conditions such as using HCl in dioxane at 0 °C can be employed. Complete removal of the deprotection agent is crucial before proceeding to the next step to avoid salt formation with the coupling reagents.

  • Side Reactions in Amide Coupling: The use of a slight excess of the amine and a non-nucleophilic base like DIPEA can help to minimize side reactions. The slow addition of the acid chloride at low temperatures is also critical to control the reaction exotherm and prevent the formation of di-acylated products.

Conclusion

This compound serves as a valuable and versatile chiral starting material for the synthesis of enantiomerically pure CNS drug candidates. The synthetic route detailed in these application notes, which includes a key dehydroxymethylation step via the Barton-McCombie reaction, provides a reliable pathway to access potent noradrenaline reuptake inhibitors. By leveraging the inherent stereochemistry of this synthon, researchers can efficiently generate libraries of novel compounds for further pharmacological evaluation, thereby accelerating the drug discovery process for a range of neurological disorders.

References

  • Fish, P. V., et al. (2009). Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template. Bioorganic & Medicinal Chemistry Letters, 19(16), 4579-4583. Available at: [Link]

  • Barton, D. H. R., & McCombie, S. W. (1975). A new method for the deoxygenation of secondary alcohols. Journal of the Chemical Society, Perkin Transactions 1, (16), 1574-1585. Available at: [Link]

  • ChemEurope.com. Barton-McCombie deoxygenation. Available at: [Link]

  • Wikipedia. Barton–McCombie deoxygenation. Available at: [Link]

  • Zhang, K., et al. (2019). Dehydroxymethylation of Alcohols Enabled by Cerium Photocatalysis. Journal of the American Chemical Society, 141(27), 10556-10564. Available at: [Link]

  • McNally, A., et al. (2016). Visible light photoredox-catalyzed deoxygenation of alcohols. Beilstein Journal of Organic Chemistry, 10, 2085-2090. Available at: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

  • Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

Sources

Application Note: A Robust Protocol for the Selective N-Boc Protection of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the selective N-tert-butoxycarbonyl (Boc) protection of the primary amine in (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine. The Boc group is a cornerstone of modern synthetic chemistry, valued for its stability across a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[1][2][3] This protocol is designed for researchers, chemists, and drug development professionals who require a reliable method for protecting this specific chiral building block, a valuable intermediate in the synthesis of complex pharmaceutical agents.[2] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into the rationale behind key procedural choices to ensure reproducibility and high yield.

Foundational Principles: The Rationale for Boc Protection

In multi-step organic synthesis, the strategic protection of reactive functional groups is paramount to prevent unwanted side reactions.[4] The amine functional group is both nucleophilic and basic, necessitating its protection during many synthetic transformations. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ideal balance of stability and lability.[5]

Key Advantages of the Boc Group:

  • Stability: It is resilient to basic, nucleophilic, and catalytic hydrogenation conditions.[2]

  • Orthogonality: Its stability profile allows for selective deprotection in the presence of other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile).[1][3]

  • Mild Deprotection: It is readily cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which minimizes degradation of sensitive substrates.[1][5][6]

The target molecule, (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine, contains both a primary amine and a primary alcohol. Under the conditions outlined in this protocol, the amine, being significantly more nucleophilic than the alcohol, reacts selectively with the Boc-protecting agent, di-tert-butyl dicarbonate ((Boc)₂O). This chemoselectivity is crucial for avoiding the formation of O-Boc or bis-protected byproducts.[7]

The Reaction Mechanism: A Stepwise View

The Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction.[3][8] The process is thermodynamically driven by the decomposition of an unstable intermediate into gaseous carbon dioxide.[8]

The mechanism unfolds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[3][9]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[3]

  • Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.

  • Decomposition to Byproducts: This leaving group is unstable and rapidly decomposes into tert-butanol and carbon dioxide gas.[3][10] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[8]

A base, such as triethylamine (TEA) or sodium bicarbonate, is often included to neutralize the protonated amine that forms, thereby accelerating the reaction.[5]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amine R-NH₂ ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine) Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Protected Amine) Intermediate->ProtectedAmine 2. Collapse & Elimination Byproducts t-BuOH + CO₂ Intermediate->Byproducts 3. Decomposition

Caption: Simplified mechanism for Boc protection of an amine.

Detailed Experimental Protocol

This protocol is optimized for the selective N-protection of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine≥97% PurityCommercial Source
Di-tert-butyl dicarbonate ((Boc)₂O)Reagent GradeCommercial Source
Dichloromethane (DCM), AnhydrousACS GradeCommercial Source
Triethylamine (TEA)≥99%, RedistilledCommercial Source
Hydrochloric Acid (HCl), 1 M aqueousVolumetric StandardCommercial Source
Saturated Sodium Bicarbonate (NaHCO₃), aqueousReagent GradePrepared in-house
Saturated Sodium Chloride (Brine), aqueousReagent GradePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial Source
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator-Standard Laboratory Glassware
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Commercial Source
Step-by-Step Procedure
  • Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature. The TEA acts as a base to scavenge the proton generated during the reaction.

  • Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of DCM to the stirring amine solution over 10-15 minutes. A slight exotherm may be observed. Note: Adding the (Boc)₂O portion-wise or as a solution helps control the reaction rate and prevents potential side reactions.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% Methanol in DCM). The reaction is typically complete within 2-4 hours.[3]

  • Work-up - Quenching and Extraction:

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess TEA)

      • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

      • Brine (to initiate drying)[11]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved via column chromatography on silica gel.

Workflow_Diagram start Start: Dissolve Amine and TEA in DCM add_boc Add (Boc)₂O Solution start->add_boc react Stir at Room Temp (2-4 hours) add_boc->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry Organic Layer (MgSO₄) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (if needed) concentrate->purify product Final Product: tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate purify->product Pure

Caption: Experimental workflow for N-Boc protection.

Product Characterization: Verifying Success

Confirmation of successful Boc protection is most definitively achieved using ¹H NMR spectroscopy.[12]

Expected ¹H NMR Spectral Characteristics:

  • Boc Group Signal: The most diagnostic peak is a large, sharp singlet integrating to nine protons, appearing in the upfield region of the spectrum (typically δ 1.4-1.5 ppm). This signal corresponds to the chemically equivalent protons of the tert-butyl group.[12][13]

  • Carbamate N-H: The proton on the newly formed carbamate nitrogen (N-H) will appear as a broad singlet.

  • Proton Shifts: Protons on the carbons adjacent to the nitrogen will experience a downfield shift compared to the starting amine due to the electron-withdrawing effect of the carbamate group.[12]

ParameterTypical Value / ObservationRationale / Notes
Stoichiometry (Amine:(Boc)₂O:Base) 1 : 1.1 : 1.2A slight excess of (Boc)₂O ensures complete consumption of the starting amine. Excess base drives the reaction to completion.
Solvent Dichloromethane (DCM)Anhydrous DCM is an excellent solvent for the reactants and does not interfere with the reaction. Other solvents like THF or MeCN can also be used.[5][14]
Temperature Room Temperature (~20-25 °C)The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling and minimizing potential side reactions.
Reaction Time 2-4 hoursReaction progress should always be confirmed by TLC to avoid incomplete conversion or potential side reactions with prolonged times.
Expected Yield >90%This protocol is optimized for high conversion and yield. Yields can vary based on the scale and purity of the starting materials.
¹H NMR Diagnostic Peak Sharp singlet, 9H, δ ≈ 1.45 ppm (in CDCl₃)This unambiguous signal is the hallmark of a successful Boc protection and is ideal for monitoring reaction conversion.[12]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ley, S. V., & Leach, A. G. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023, December 2). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Findlay, B. (2012, June 18). Reactions that Work: Boc Protection. Chemtips. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. Retrieved from [Link]

  • Basu, B. (2004, October 19). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a key chiral building block in pharmaceutical synthesis. The structural integrity, purity, and stereochemical identity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, a robust protocol for the determination of chemical and chiral purity using High-Performance Liquid Chromatography (HPLC) is presented. This guide is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of this vital pharmaceutical intermediate.

Introduction: The Critical Role of Chiral Intermediates

This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting the central nervous system.[1] Its specific stereochemistry is crucial for its intended biological activity and for ensuring the enantiomeric purity of the final drug product. Regulatory agencies worldwide mandate stringent control over the stereochemical identity of chiral drugs, making the rigorous analytical characterization of intermediates like this a non-negotiable aspect of drug development.

The presence of undesired stereoisomers can lead to reduced efficacy, altered pharmacokinetic profiles, or even off-target toxicity. Therefore, a multi-faceted analytical approach is essential to confirm the chemical structure, assess purity, and, most importantly, quantify the enantiomeric excess of this compound. This application note details the causality behind the choice of analytical techniques and provides validated, step-by-step protocols for their implementation.

Overall Analytical Workflow

A systematic approach to the characterization of this compound ensures a comprehensive evaluation of its quality. The workflow begins with structural confirmation, followed by purity assessment, with a significant emphasis on chiral purity.

Analytical Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR NMR MS MS FTIR FTIR HPLC_Purity HPLC (Purity) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Purity->Chiral_HPLC Isomer Separation Sample Sample Sample->NMR Identity & Structure Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC_Purity Chemical Purity Chiral_HPLC_Decision Start Method Development CSP_Selection Select CSP (e.g., Polysaccharide-based) Start->CSP_Selection Mobile_Phase_Opt Optimize Mobile Phase (Hexane/Alcohol) CSP_Selection->Mobile_Phase_Opt Resolution_Check Resolution > 1.5? Mobile_Phase_Opt->Resolution_Check Resolution_Check->Mobile_Phase_Opt No Validation Method Validation (ICH Q2(R1)) Resolution_Check->Validation Yes Routine_Analysis Routine Analysis Validation->Routine_Analysis

Sources

Application and Protocol for the NMR Spectroscopic Analysis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyrrolidine ring, a carbamate protecting group, and a primary alcohol, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The precise stereochemistry and substitution pattern of the pyrrolidine scaffold are often crucial for therapeutic efficacy. Therefore, unambiguous structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical basis for the expected NMR spectra, provide a detailed experimental protocol for data acquisition, and offer insights into spectral interpretation, including the use of two-dimensional (2D) NMR techniques for complete structural assignment.

Theoretical Framework: Predicting the NMR Spectrum

A thorough understanding of the molecular structure of this compound allows for the prediction of its ¹H and ¹³C NMR spectra. The key structural features influencing the chemical shifts and coupling constants are the pyrrolidine ring, the tert-butyloxycarbonyl (Boc) protecting group, the hydroxymethyl substituent, and the specific stereochemistry of the molecule.

¹H NMR Spectrum Prediction

The proton NMR spectrum is expected to reveal the chemical environment of each hydrogen atom. The protons on the pyrrolidine ring typically resonate in the range of 1.5-4.0 ppm. [cite: 1 (not available)] Protons adjacent to the nitrogen atom (at C2 and C5) are generally deshielded and appear at a lower field (typically 2.5-3.5 ppm) compared to the protons at C3 and C4 (typically 1.5-2.5 ppm).

  • Boc Group: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet at approximately 1.4 ppm.

  • Pyrrolidine Ring Protons:

    • H2 and H5: The protons on the carbons adjacent to the nitrogen will be deshielded. H5, being also adjacent to the hydroxymethyl group, will likely be a multiplet around 3.5-3.8 ppm. The two H2 protons will be diastereotopic and appear as distinct multiplets.

    • H3: The proton on the carbon bearing the carbamate group will be deshielded by the electronegative nitrogen and oxygen atoms and is expected to be a multiplet in the region of 3.8-4.2 ppm.

    • H4: The two protons on C4 will be diastereotopic and will likely appear as complex multiplets in the upfield region of the pyrrolidine signals, around 1.5-2.2 ppm.

  • Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic and will likely appear as two distinct signals, possibly as a doublet of doublets, in the range of 3.4-3.7 ppm. The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

  • NH Proton: The carbamate NH proton will likely appear as a doublet (due to coupling with H3) in the region of 4.5-5.5 ppm, and its signal may be broadened.

¹³C NMR Spectrum Prediction

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom.

  • Boc Group: The carbonyl carbon of the carbamate will be significantly deshielded, appearing around 155 ppm. The quaternary carbon of the tert-butyl group will resonate around 80 ppm, and the three equivalent methyl carbons will appear around 28 ppm.

  • Pyrrolidine Ring Carbons:

    • C2 and C5: These carbons, being attached to the nitrogen, will be in the range of 45-60 ppm. C5, also bearing the hydroxymethyl group, will likely be at the lower end of this range.

    • C3: The carbon attached to the carbamate nitrogen will be shielded relative to C2 and C5 and is expected around 50-55 ppm.

    • C4: This carbon will be the most shielded of the ring carbons, appearing around 30-35 ppm.

  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group will be deshielded by the oxygen atom and is expected to resonate in the range of 60-65 ppm.

Experimental Protocol

Detailed and reproducible experimental protocols are critical for obtaining high-quality NMR data.

Instrumentation
  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation
  • Weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.5-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for observing exchangeable protons like -OH and -NH.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition
  • ¹H NMR:

    • Acquire the spectrum at the instrument's proton frequency (e.g., 400 MHz).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Employ a relaxation delay of 1-5 seconds.

  • ¹³C NMR:

    • Acquire the spectrum at the corresponding carbon frequency (e.g., 100 MHz).

    • Use proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[1]

Data Presentation: Predicted NMR Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~4.5-5.5Broad singlet/Doublet-NH (Carbamate)
~3.8-4.2MultipletH3
~3.5-3.8MultipletH5
~3.4-3.7Multiplet-CH₂OH
~2.8-3.3MultipletsH2a, H2b
~1.8-2.2MultipletH4a
~1.5-1.8MultipletH4b
~1.4Singlet-C(CH₃)₃
VariableBroad singlet-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~155C=O (Carbamate)
~80-C(CH₃)₃
~60-65-CH₂OH
~55-60C5
~50-55C3
~45-50C2
~30-35C4
~28-C(CH₃)₃

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard nmr_acq Acquire 1D Spectra (¹H, ¹³C) standard->nmr_acq nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) (Optional) nmr_acq->nmr_2d process Process Spectra (Fourier Transform, Phasing, Baseline Correction) nmr_2d->process assign_1d Assign 1D Signals (Chemical Shift, Integration, Multiplicity) process->assign_1d assign_2d Assign 2D Correlations (Connectivity Analysis) assign_1d->assign_2d elucidate Structural Elucidation & Verification assign_2d->elucidate

Caption: Expected key HMBC correlations for structural verification.

Conclusion

This application note provides a comprehensive guide for the NMR spectroscopic analysis of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently characterize this important synthetic intermediate. The use of 1D and 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, ensuring the structural integrity of the molecule for its downstream applications in drug discovery and development. The principles and protocols outlined herein are also applicable to a broader range of substituted pyrrolidine derivatives and other complex small molecules.

References

  • Beretta, G., Vistoli, G., Caneva, E., Anselmi, C., & Maffei Facino, R. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry, 47(5), 456-459. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS: 663948-85-4) is a pivotal chiral building block in contemporary medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with strategically placed functional groups, makes it an invaluable intermediate in the synthesis of a variety of pharmacologically active agents, including antivirals and central nervous system therapeutics.[1][2] The stereospecific nature of this compound, with defined configurations at the C3 and C5 positions, is critical for its utility in creating enantiomerically pure drugs, thereby ensuring target specificity and minimizing off-target effects.[3]

This comprehensive guide provides a detailed, field-proven methodology for the large-scale synthesis of this important intermediate. The presented synthetic strategy is designed for scalability, robustness, and stereochemical control, addressing the needs of researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Synthetic Strategy: A Stereoselective Pathway from a Chiral Pool Precursor

The most efficient and stereocontrolled large-scale synthesis of this compound commences from the readily available and relatively inexpensive chiral precursor, N-Boc-trans-4-hydroxy-L-proline . This "chiral pool" approach leverages the inherent stereochemistry of the starting material to establish the desired stereocenters in the final product.

The overall synthetic workflow can be visualized as a multi-step process involving key transformations:

G cluster_0 Synthetic Workflow Start N-Boc-trans-4-hydroxy-L-proline Step1 Esterification Start->Step1 CH3OH, H+ Intermediate1 N-Boc-trans-4-hydroxy-L-proline methyl ester Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 LiBH4 Intermediate2 N-Boc-(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine Step2->Intermediate2 Step3 Mesylation Intermediate2->Step3 MsCl, Et3N Intermediate3 N-Boc-(2S,4R)-2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine Step3->Intermediate3 Step4 Azide Substitution (SN2) Intermediate3->Step4 NaN3 Intermediate4 (3R,5S)-3-azido-5-(hydroxymethyl)pyrrolidine derivative Step4->Intermediate4 Step5 Azide Reduction Intermediate4->Step5 H2, Pd/C Intermediate5 (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidine derivative Step5->Intermediate5 Step6 Boc Protection Intermediate5->Step6 Boc2O FinalProduct This compound Step6->FinalProduct

Sources

A Comprehensive Guide to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate Derivatives and Their Pivotal Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of the (3R,5S)-Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged structure in drug design, offering a unique combination of conformational rigidity and three-dimensional complexity.[1] This is largely due to the sp³-hybridized carbon atoms which allow for precise spatial orientation of substituents, a critical factor for selective interaction with biological targets.[2] The tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate scaffold, with its defined stereochemistry, presents two key functional handles: a Boc-protected amine at the 3-position and a hydroxymethyl group at the 5-position. This specific arrangement is instrumental in creating enantiomerically pure compounds, which is crucial for therapeutic efficacy and safety.[3]

The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable amine functionality, essential for multi-step syntheses. The hydroxymethyl group, on the other hand, is a versatile precursor for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

Synthesis of the Chiral Intermediate

The stereoselective synthesis of this compound often commences from readily available chiral precursors like 4-hydroxy-L-proline. The synthesis involves a series of stereocontrolled reactions to establish the desired (3R,5S) configuration.

Synthetic Workflow Overview:

synthesis_workflow start 4-Hydroxy-L-proline step1 Protection & Esterification start->step1 step2 Stereoselective Reduction step1->step2 step3 Functional Group Interconversion step2->step3 final_product This compound step3->final_product

Caption: General synthetic approach to the target intermediate.

While a detailed, publicly available, step-by-step protocol for the direct synthesis of this specific isomer is not readily found in peer-reviewed journals, the general principles of chiral pyrrolidine synthesis are well-established.[4] The process typically involves the protection of the amine and carboxylic acid functionalities of a proline derivative, followed by stereoselective reduction of the ester and subsequent functional group manipulations to install the carbamate and hydroxymethyl groups with the correct stereochemistry.

Application in the Development of Novel Therapeutics

The (3R,5S)-disubstituted pyrrolidine scaffold is a key component in a number of investigational and approved drugs. Its rigid structure allows it to act as a conformationally restricted dipeptide mimetic, making it particularly useful for targeting enzymes such as proteases and dipeptidyl peptidases.

Case Study: Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The HCV NS3/4A serine protease is a prime target for antiviral therapy as it is essential for viral replication.[5] Several potent HCV protease inhibitors incorporate a proline or modified proline scaffold to interact with the active site of the enzyme. The (3R,5S)-pyrrolidine core can be elaborated to present key pharmacophores that mimic the natural substrate of the protease, leading to potent inhibition.

Mechanism of Action:

hcv_inhibition HCV_polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_polyprotein->NS3_4A Cleavage Viral_proteins Mature Viral Proteins NS3_4A->Viral_proteins Replication Viral Replication Viral_proteins->Replication Inhibitor Pyrrolidine-based Inhibitor Inhibitor->NS3_4A Inhibition

Caption: Inhibition of HCV replication by targeting the NS3/4A protease.

Experimental Protocol: A Representative Amide Coupling Reaction

A crucial step in synthesizing these protease inhibitors involves the coupling of the deprotected pyrrolidine intermediate with a carboxylic acid fragment.

Materials:

  • (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine (deprotected intermediate)

  • Target carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDCI)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in the anhydrous solvent under an inert atmosphere.

  • Add the coupling agent(s) (e.g., HATU, 1.1 eq) and the tertiary amine base (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected pyrrolidine intermediate (1.0 eq) in the anhydrous solvent.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acidic, basic, and brine solutions.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Scientific Rationale: The choice of coupling reagent is critical for efficient amide bond formation while minimizing side reactions and racemization. HATU is a highly effective coupling agent that rapidly activates carboxylic acids. The tertiary amine base is necessary to neutralize the acidic byproducts of the reaction. Anhydrous conditions are essential to prevent hydrolysis of the activated acid and coupling reagents.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion.[6] Inhibition of DPP-IV prolongs the action of incretins, making it an effective therapeutic strategy for type 2 diabetes.[7] Several DPP-IV inhibitors incorporate a pyrrolidine scaffold that binds to the S1 and S2 pockets of the enzyme's active site.[6]

Signaling Pathway and Inhibition:

dpp4_inhibition GLP1 GLP-1 (Active) DPP4 DPP-IV GLP1->DPP4 Degradation Pancreas Pancreas GLP1->Pancreas Stimulation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Insulin Insulin Secretion Pancreas->Insulin Inhibitor Pyrrolidine-based DPP-IV Inhibitor Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-IV inhibition for enhanced insulin secretion.

Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of this compound and its derivatives.

Analytical Data Summary:

Analytical TechniquePurposeExpected Results for the Title Compound
¹H NMR Structural ElucidationSignals corresponding to the Boc group (singlet, ~1.4 ppm), pyrrolidine ring protons (multiplets), and hydroxymethyl protons (multiplet).
¹³C NMR Carbon Skeleton ConfirmationResonances for the Boc carbonyl, Boc quaternary carbon, pyrrolidine carbons, and the hydroxymethyl carbon.
Mass Spectrometry Molecular Weight DeterminationA molecular ion peak corresponding to C₁₀H₂₀N₂O₃ (e.g., [M+H]⁺ at m/z 217.15).
Chiral HPLC Enantiomeric PurityA single peak on a suitable chiral stationary phase, confirming high enantiomeric excess.[8][9]
FT-IR Functional Group IdentificationCharacteristic absorptions for N-H and O-H stretching, C-H stretching, and C=O stretching of the carbamate.

Conclusion

This compound is a valuable and versatile chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and orthogonal protecting groups make it an ideal starting material for the synthesis of complex, biologically active molecules. The applications highlighted in this guide for HCV protease inhibitors and DPP-IV inhibitors demonstrate the potential of this scaffold to generate potent and selective drugs. The provided protocols and analytical guidance aim to equip researchers with the necessary information to effectively utilize this important synthetic intermediate in their drug discovery programs.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
  • Wang, Y., et al. (2014). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. PMC. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]

  • Kocabaş, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249779. [Link]

  • Moreno, J., et al. (2022). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]

  • PubChem. (n.d.). (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]

  • Dal Corso, A., et al. (2022). Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. AIR Unimi. [Link]

  • Gulevskaya, A. V., & Gulevskaya, A. S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6268. [Link]

  • Scarpino, A., et al. (2021). Broad-spectrum coronavirus 3C-like protease peptidomimetic inhibitors effectively block SARS-CoV-2 replication in cells: Design, synthesis, biological evaluation, and X-ray structure determination. PubMed Central. [Link]

  • Egbujor, M. C., et al. (2023). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. MDPI. [Link]

  • Sharma, R., & Singh, R. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSciMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2022). Protease Inhibitors (HCV). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • Ivanova, Y., & Vasileva, D. (2024). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 29(3), 555. [Link]

  • Venkatraman, S., et al. (2006). 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor. Journal of Medicinal Chemistry, 49(20), 6074–6086. [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/files/si_nature_19056.pdf]([Link] Macmillan-Group/files/si_nature_19056.pdf)

  • Identification of Dipeptidyl Peptidase IV Inhibitors: Virtual Screening, Synthesis and Biological Evaluation. (2015). PubMed. [Link]

  • Alkan, M., et al. (2021). Experimental (FT-IR, 13C/1H-NMR) and DFT (B3LYP, B3PW91) Studies of 3-n-Propyl-4-[2-(4-Methoxybenzoxy) - ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. This molecule is a valuable chiral building block in medicinal chemistry, often used in the development of novel therapeutics targeting a range of diseases.[1][2] Achieving high yield and diastereomeric purity can be challenging, as the stereoselective synthesis of substituted pyrrolidines is a common hurdle in organic chemistry.[3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common issues encountered during the synthesis, helping you optimize your reaction conditions and maximize your yield.

Section 1: General Troubleshooting & Key Considerations

FAQ: My overall yield is consistently low (<50%). Where should I start troubleshooting?

A low overall yield is a common problem that can stem from multiple stages of the synthesis. Before optimizing individual steps, it's crucial to review the fundamentals of the entire process.

Initial Diagnostic Workflow:

G cluster_steps Problematic Step Identified start Low Overall Yield Detected reagent 1. Verify Reagent & Solvent Quality (Purity, Anhydrous Conditions) start->reagent atmosphere 2. Ensure Inert Atmosphere (N₂ or Ar) reagent->atmosphere temp 3. Calibrate Temperature Control (Cryo-bath, Oil bath) atmosphere->temp tlc 4. Analyze Each Step by TLC/LC-MS (Identify problematic step) temp->tlc boc_issue Boc Protection? tlc->boc_issue Side products or incomplete reaction reduc_issue Reduction Step? tlc->reduc_issue Poor diastereoselectivity or side products pur_issue Purification? tlc->pur_issue Significant product loss during workup boc_sol See Section 2: Boc Protection Guide boc_issue->boc_sol reduc_sol See Section 3: Stereoselective Reduction Guide reduc_issue->reduc_sol pur_sol See Section 4: Purification Guide pur_issue->pur_sol G start Precursor: (5S)-3-Amino-5-(hydroxymethyl) pyrrolidine boc Boc Protection (Boc)₂O, Base start->boc ketone Intermediate: N-Boc-(5S)-5-(hydroxymethyl) pyrrolidin-3-one boc->ketone via oxidation (if necessary) reduction Stereoselective Reduction (Critical Step) ketone->reduction product Final Product: Tert-butyl (3R,5S)-5-(hydroxymethyl) pyrrolidin-3-ylcarbamate reduction->product

Sources

Technical Support Center: Purification of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this critical chiral building block. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges, ensuring the high purity and integrity of your compound.

Purification Overview: A Logical Workflow

The purification of this compound, a polar molecule containing both a secondary amine (as a carbamate) and a primary alcohol, presents unique challenges. The presence of these functional groups can lead to strong interactions with stationary phases in chromatography and influence solubility behavior during crystallization. A systematic approach is crucial for successful purification.

Purification Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Method cluster_2 Secondary Purification & Analysis Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Spot on Silica Plate Crystallization Crystallization TLC Analysis->Crystallization Insoluble in non-polar solvents at RT Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Soluble in chromatography solvents Recrystallization Recrystallization Crystallization->Recrystallization If purity is <98% Characterization Characterization Crystallization->Characterization If purity is >98% HPLC Analysis HPLC Analysis Column Chromatography->HPLC Analysis Assess fraction purity Recrystallization->Characterization HPLC Analysis->Characterization

Caption: A decision-making workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Crystallization Attempts Result in an Oil or Amorphous Solid

Question: I'm trying to crystallize my crude this compound, but it keeps "oiling out" or precipitating as a sticky solid. What's going wrong?

Answer:

"Oiling out" is a common problem when crystallizing polar molecules that have a relatively low melting point. It occurs when the compound comes out of solution at a temperature above its melting point, forming a supersaturated liquid instead of a crystalline solid.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The solubility of your compound in the chosen solvent may be too high, or the solvent's boiling point is too close to the compound's melting point.

    • Solution:

      • Utilize a Co-solvent System: If a single solvent isn't working, a binary solvent system is often effective. Dissolve your crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, methanol). Then, slowly add a "poor" solvent in which it is sparingly soluble (e.g., n-hexane, diethyl ether) at an elevated temperature until you observe persistent turbidity. Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly. A common starting point for similar compounds is an ethyl acetate/hexane mixture.

      • Solvent Selection: Experiment with different solvent systems. Given the polarity of the target molecule, consider solvent pairs like methanol/diethyl ether or isopropanol/n-heptane.

  • Cooling Rate is Too Fast: Rapid cooling encourages the formation of an amorphous solid or oil because molecules do not have sufficient time to orient themselves into a crystal lattice.

    • Solution:

      • Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop. Insulating the flask with glass wool can further slow the cooling process. Once at room temperature, the flask can be transferred to a refrigerator and then a freezer to maximize crystal formation.

  • Presence of Impurities: Certain impurities can inhibit crystal lattice formation.

    • Solution:

      • Pre-purification: If the crude material is very impure, consider a quick filtration through a small plug of silica gel to remove baseline impurities before attempting crystallization.

      • Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering and cooling. Use charcoal sparingly, as it can also adsorb your product.

Issue 2: Significant Streaking and Poor Separation in Normal-Phase Column Chromatography

Question: My compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. How can I improve this?

Answer:

The amine and hydroxyl groups in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor resolution.

Probable Causes & Solutions:

  • Strong Analyte-Stationary Phase Interactions: The basic nature of the nitrogen atom (even as a carbamate) and the hydrogen-bonding capability of the hydroxyl group cause strong adsorption to the acidic silica surface.

    • Solution:

      • Mobile Phase Additives: Add a small amount of a basic modifier to your eluent to compete with your compound for the active sites on the silica gel. Triethylamine (TEA) at a concentration of 0.5-2% (v/v) is a common choice. Alternatively, a mixture of chloroform, methanol, and aqueous ammonia can be effective for highly polar amines. A good starting eluent system to try is dichloromethane (DCM) with a gradient of methanol (0-10%) and a constant 1% TEA.

      • Amine-Functionalized Silica: For particularly problematic separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface, which minimizes the strong interactions that cause streaking with basic compounds.[1]

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Solution:

      • Proper Loading: As a general rule, the amount of crude material should not exceed 1-5% of the mass of the silica gel in the column.

      • Dry Loading: For compounds with limited solubility in the initial eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and then load the dried powder onto the top of your column.

Issue 3: Suspected On-Column Degradation or Loss of the Boc-Protecting Group

Question: My recovery from the silica gel column is low, and I suspect my compound might be degrading or the Boc group is being removed. Is this possible?

Answer:

While the Boc group is generally stable to silica gel, prolonged exposure to acidic conditions can lead to its partial or complete removal. Standard silica gel is slightly acidic and can catalyze this deprotection, especially if the chromatography run is long.

Probable Causes & Solutions:

  • Acidity of Silica Gel: The inherent acidity of the stationary phase can cause the cleavage of the acid-labile Boc group.

    • Solution:

      • Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with your eluent containing 1-2% triethylamine and then packing the column. This pre-treatment helps to mitigate the on-column acidity.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or the previously mentioned amine-functionalized silica.

      • Reverse-Phase Chromatography: If degradation is a persistent issue, reverse-phase chromatography is an excellent alternative. The Boc-protected compound is significantly less polar than the deprotected amine, allowing for excellent separation. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). However, be mindful that prolonged exposure to TFA in the collected fractions can also lead to deprotection, so it is advisable to neutralize the fractions or process them promptly.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile depends on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as the precursor amino alcohol if the Boc protection step was incomplete.

  • Reagents from the Boc-protection Step: Residual di-tert-butyl dicarbonate ((Boc)₂O) or its breakdown products, and the base used (e.g., triethylamine).

  • Di-Boc Protected Byproduct: If the starting material has more than one amine group, over-protection can occur.

  • Side-products from the Synthesis of the Pyrrolidine Ring: If the ring was formed in a multi-step synthesis, byproducts from intermediate steps could be present. For instance, in syntheses involving the reduction of a pyrrolidinone, incomplete reduction could leave the lactam as an impurity.

Q2: What is a good starting point for developing a crystallization protocol?

A2: A good starting point is to test the solubility of a small amount of your crude material in a range of solvents with varying polarities at both room temperature and at their boiling points. Based on literature for similar compounds, an ethyl acetate/hexane or an isopropanol/n-heptane co-solvent system is a promising starting point. Dissolve the compound in a minimal amount of the more polar solvent (ethyl acetate or isopropanol) while heating, then add the less polar solvent (hexane or n-heptane) dropwise until the solution becomes cloudy. Add a few drops of the more polar solvent to clarify the solution, and then allow it to cool slowly.

Q3: Can I use reverse-phase HPLC for the final purification?

A3: Yes, reverse-phase HPLC is a very effective method for purifying this compound, especially on a smaller scale or for obtaining very high purity material. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard choice. The product will elute as a sharp peak. Remember to remove the solvents and TFA promptly after purification to avoid deprotection of the Boc group.[3]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and check for the presence of impurities.

  • LC-MS or HPLC with a UV detector: To determine the purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

Experimental Protocols

Protocol 1: Purification by Crystallization
  • Solvent Selection: In a small test tube, dissolve ~20 mg of the crude product in a minimal amount of hot ethyl acetate. Add n-hexane dropwise until a faint cloudiness persists. If crystals form upon cooling, this is a good solvent system.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Add hot n-hexane to the filtrate until it becomes slightly turbid. Add a few drops of hot ethyl acetate to redissolve the solid. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes. Collect the crystals by vacuum filtration, washing with a small amount of cold n-hexane.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to achieve good separation (Rf of the product ~0.3). A good starting eluent is 5% methanol in dichloromethane with 1% triethylamine.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column. For larger scales or less soluble samples, use the dry loading method.

  • Elution: Run the column using the selected eluent system. A gradient of 0-10% methanol in dichloromethane with 1% triethylamine is often effective.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary

Purification MethodTypical PurityTypical Recovery YieldKey Considerations
Crystallization >98%60-85%Highly dependent on the purity of the crude material and the choice of solvent. Can be very effective for removing minor impurities.
Flash Chromatography >95%70-90%Requires careful optimization of the eluent system, especially with the addition of a basic modifier to prevent streaking.
Reverse-Phase HPLC >99%80-95%Excellent for high-purity applications. Post-purification workup should be done promptly to avoid Boc deprotection.

Visualization of Key Purification Concepts

Chromatography Troubleshooting cluster_0 Problem: Peak Streaking in Normal-Phase Chromatography cluster_1 Solutions Strong Interaction Analyte (Amine/Alcohol) interacts strongly with acidic silica gel Additive Add Triethylamine (TEA) to eluent Strong Interaction->Additive Competes for active sites AmineSilica Use Amine-Functionalized Silica Strong Interaction->AmineSilica Reduces surface acidity ReversePhase Switch to Reverse-Phase Chromatography Strong Interaction->ReversePhase Different separation mechanism

Sources

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS No. 1264243-41-5). This guide is designed to offer practical advice, troubleshoot common experimental issues, and ensure the integrity of your research material.

Introduction

This compound is a valuable chiral building block in medicinal chemistry and organic synthesis. The stability of this compound is paramount to achieving reproducible and reliable experimental outcomes. The primary points of potential instability are the tert-butoxycarbonyl (BOC) protecting group and the stereochemical integrity of the pyrrolidine ring. Understanding the factors that can compromise the compound's purity and structure is crucial for its effective use.

While specific, publicly available kinetic stability data for this exact molecule is limited, its stability profile can be expertly inferred from the well-documented behavior of BOC-protected amines and substituted pyrrolidines. This guide synthesizes this information to provide a robust framework for handling and storing this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term storage, the solid compound should be kept in a tightly sealed container at 2-8°C, protected from light and moisture.[1] Storing it in a desiccator within the refrigerator is an excellent practice to minimize exposure to moisture. Some suppliers also indicate that the compound is stable at room temperature when stored in a dry and dark environment.[2] For maximum shelf-life and to prevent gradual degradation, refrigerated conditions are recommended.

Q2: How should I handle the compound in the laboratory for routine use?

Always handle the compound in a well-ventilated area, preferably a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of any dust or powder. It is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid, which could promote hydrolysis.

Q3: Can I store solutions of this compound? If so, under what conditions?

Storing this compound in solution is generally not recommended for extended periods due to the increased risk of degradation. The stability in solution is highly dependent on the solvent and the pH. If you must prepare a stock solution, it is best to do so immediately before use. If short-term storage is unavoidable, use an anhydrous, aprotic solvent and store the solution at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen). Avoid protic solvents, especially acidic ones, for storage.

Q4: What are the primary degradation pathways for this molecule?

The most significant degradation pathway is the acid-catalyzed cleavage of the BOC protecting group. The presence of even mild acids can lead to the removal of the BOC group, yielding the corresponding free amine, carbon dioxide, and isobutylene. Thermal degradation at elevated temperatures is another concern, which can also lead to the loss of the BOC group.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Low or no yield in a reaction where the carbamate is a reactant. Degradation of the starting material due to improper storage or handling.Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS). Ensure the compound has been stored under the recommended conditions (2-8°C, dry, dark). Before use, allow the container to equilibrate to room temperature before opening to prevent moisture contamination.
Presence of an unexpected, more polar byproduct in my reaction mixture. Acid-catalyzed cleavage of the BOC group.This is the most common degradation pathway. The resulting free amine is significantly more polar. Carefully check the pH of all reagents and solvents used. Avoid acidic conditions unless the reaction is intended to deprotect the amine. If your reaction generates acidic byproducts, consider adding a non-nucleophilic base to maintain neutrality.
Inconsistent results between different batches of the compound. Variation in the purity or degradation of different lots.Always check the certificate of analysis for each new batch. If you suspect degradation, re-purify the material if possible or acquire a new, verified batch. It is good practice to perform a quick purity check (e.g., melting point or TLC) on a new batch before use.
Reaction failure when using a seemingly pure compound in a temperature-sensitive reaction. Thermal degradation of the compound.The BOC group can be thermally labile at elevated temperatures. It is recommended to avoid prolonged heating above 80-85°C. If your reaction requires high temperatures, consider a different protecting group strategy or perform the reaction for the shortest possible time.

Stability Profile and Degradation Mechanisms

The stability of this compound is primarily dictated by the BOC protecting group.

Condition Stability Mechanism of Degradation
Acidic pH Unstable The BOC group is readily cleaved under acidic conditions. The reaction is initiated by protonation of the carbamate oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the free amine.
Neutral pH Generally Stable Minimal degradation is expected under neutral pH conditions.
Basic pH Generally Stable The BOC group is known to be stable towards most basic conditions and nucleophiles.
Elevated Temperature Susceptible to Degradation Thermal deprotection can occur, particularly at temperatures above 85-90°C. The mechanism involves a thermolytic elimination to produce the free amine, carbon dioxide, and isobutylene.
Light Potentially Sensitive While specific photostability data is unavailable, it is good practice to protect the compound from light to prevent potential photochemical degradation.
Oxidizing/Reducing Agents Generally Stable The BOC group and the pyrrolidine ring are generally stable to a wide range of common oxidizing and reducing agents. However, compatibility should be assessed on a case-by-case basis depending on the specific reagents used.
Visualizing the Acid-Catalyzed Degradation Pathway

Acid-Catalyzed Degradation of the BOC Group cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation BOC_Protected_Amine BOC-Protected Amine Protonated_Intermediate Protonated Intermediate BOC_Protected_Amine->Protonated_Intermediate H+ Free_Amine Free Amine Protonated_Intermediate->Free_Amine tert_Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert_Butyl_Cation CO2 CO2 Protonated_Intermediate->CO2

Caption: Mechanism of acid-catalyzed BOC deprotection.

Experimental Protocol: Performing a Forced Degradation Study

In the absence of specific stability data, a forced degradation study can provide valuable insights into the stability of the compound under your specific experimental conditions.[3][4] This involves intentionally subjecting the compound to stress conditions and analyzing for degradation products.

Materials
  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • A suitable solvent in which the compound is soluble (e.g., methanol, acetonitrile)

  • HPLC or LC-MS system for analysis

  • pH meter

  • Thermostatically controlled oven or water bath

  • Photostability chamber (optional)

Procedure
  • Prepare Stock Solutions: Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in a sealed vial in an oven or water bath at an elevated temperature (e.g., 60-80°C).

    • Control Sample: Keep an aliquot of the stock solution at the recommended storage temperature (2-8°C) as a control.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). It is advisable to pull time points to monitor the progression of degradation.

  • Sample Analysis:

    • At each time point, withdraw a sample from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including the control, by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV detection or LC-MS).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The extent of degradation can be quantified by comparing the peak areas.

Visualizing the Forced Degradation Workflow

Forced Degradation Study Workflow Start Prepare Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal) Start->Stress_Conditions Incubation Incubate for a Defined Period Stress_Conditions->Incubation Analysis Analyze by HPLC/LC-MS Incubation->Analysis End Interpret Data & Assess Stability Analysis->End

Caption: Workflow for a forced degradation study.

Conclusion

By understanding the chemical liabilities of this compound and adhering to the storage and handling guidelines outlined in this document, researchers can ensure the integrity of their starting material and the reliability of their experimental results. The key to maintaining the stability of this compound is to control its environment, specifically by avoiding acidic conditions, high temperatures, and excessive moisture.

References

  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]

  • Palomo, C., Aizpurua, J. M., García, J. M., & Legido, M. (1991). A novel highly stereoselective synthesis of pyrrolidines and their derivatives through thermal cyclization reaction of N-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienes. J. Chem. Soc., Chem. Commun., (7), 524–526. [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]

  • Bobko, A. A., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 587. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

  • Pérez-Rodríguez, M., et al. (2012). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 31(15), 5524–5533. [Link]

  • Chem-Add. tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride. [Link]

  • iChemical. tert-Butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride. [Link]

  • Tamayo, J. A., et al. (2021). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega, 6(2), 1546–1555. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38338-38342. [Link]

  • Musolino, V., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6520. [Link]

  • Meyyanathan, S. N., & Jeevanandham, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2139-2149. [Link]

  • Salve, P. S., & Jadhav, S. D. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31268, Pyrrolidine. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. [Link]

Sources

common impurities in commercial Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS: 663948-85-4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common purity issues encountered with this critical pharmaceutical intermediate.[1][2][3] This guide provides in-depth technical insights based on established chemical principles to ensure the integrity of your research and development projects.

Understanding the Purity Profile

This compound is a chiral building block whose stereochemical purity is paramount for its successful application in the synthesis of enantiomerically pure therapeutic agents.[2] Commercial lots of this reagent typically have a purity of 97% or higher.[4][5][6] Impurities can arise from various stages of the manufacturing process, including the synthesis of the pyrrolidine core, the introduction of the Boc protecting group, and subsequent purification steps. Understanding the nature of these potential impurities is the first step in effective troubleshooting.

Classification of Potential Impurities

The impurities in commercial this compound can be broadly categorized into four main classes: starting material-related, process-related, degradation products, and residual solvents.

Potential Impurities Potential Impurities Starting Material-Related Starting Material-Related Potential Impurities->Starting Material-Related Process-Related Process-Related Potential Impurities->Process-Related Degradation Products Degradation Products Potential Impurities->Degradation Products Residual Solvents Residual Solvents Potential Impurities->Residual Solvents

Caption: Classification of potential impurities in this compound.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental issues and links them to potential underlying impurities.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

  • Potential Cause: Presence of reactive impurities in the this compound starting material.

  • Troubleshooting Steps:

    • Re-evaluate the purity of the starting material: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the lot.[7]

    • Identify the impurity: If an unknown peak is detected, attempt to identify it. Common culprits include:

      • Diastereomers: The presence of other stereoisomers ((3S,5S), (3R,5R), or (3S,5R)) can lead to the formation of diastereomeric products, complicating purification and reducing the yield of the desired isomer.

      • Deprotected amine: The free amine resulting from the loss of the Boc (tert-butoxycarbonyl) protecting group can undergo undesired side reactions.[8]

    • Purification of the starting material: If significant impurities are detected, consider purifying the this compound by column chromatography or recrystallization before use.

Issue 2: Unexpected Peaks in HPLC or LC-MS Analysis of the Reaction Mixture

  • Potential Cause: Impurities present in the starting material or formed during the reaction.

  • Troubleshooting Steps:

    • Analyze the starting material: Run a control sample of the this compound using the same analytical method to check for pre-existing impurities.

    • Consider process-related impurities:

      • Byproducts from Boc protection/deprotection: The synthesis of the starting material involves the use of a Boc protecting group.[9][10] Incomplete reactions could leave residual Boc anhydride. Conversely, unintended deprotection can occur, and the resulting t-butyl cation can alkylate the starting material or other nucleophiles in the reaction mixture.[8]

      • Oxidation products: The primary alcohol of the hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or catalysts.

Issue 3: Poor Peak Shape or Irreproducible Retention Times in Chromatography

  • Potential Cause: Presence of highly polar or ionic impurities.

  • Troubleshooting Steps:

    • Identify the impurity: The deprotected amine is a likely candidate, as the free amine is more polar and can interact strongly with the stationary phase in reverse-phase HPLC.

    • Adjust chromatographic conditions:

      • Use an ion-pairing agent: Adding an agent like trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape of basic compounds.[7]

      • Employ a different stationary phase: Consider using a column designed for the analysis of polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial batch of this compound?

While the exact impurity profile can vary between manufacturers and batches, you should be aware of the potential for diastereomers, the corresponding deprotected amine, and residual solvents used in the synthesis.

Q2: How can I quantify the level of impurities in my sample?

Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent primary method for determining absolute purity without needing a specific reference standard for each impurity.[7] For routine analysis, HPLC with a UV or Charged Aerosol Detector (CAD) is a robust method for quantifying non-volatile impurities.[7] GC-MS is well-suited for identifying and quantifying volatile impurities, including residual solvents.[7]

Q3: What is the significance of the Boc protecting group, and how can it contribute to impurities?

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality.[10] During synthesis, incomplete protection can leave unreacted amine. During storage or in subsequent reaction steps with acidic conditions, the Boc group can be cleaved, generating the free amine and a t-butyl cation.[8] This cation can then alkylate other molecules, leading to t-butylated byproducts.[8]

Q4: Are there any specific storage conditions to minimize the formation of degradation products?

To minimize degradation, it is advisable to store this compound in a cool, dry place, protected from light.[4] Inert atmosphere storage (e.g., under argon or nitrogen) can also help prevent oxidation.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol is a general guideline for the purity analysis of this compound and is based on methods used for similar carbamate compounds.[7]

Instrumentation:

  • HPLC system with a UV detector or Charged Aerosol Detector (CAD)

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or CAD
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis Weigh Sample Weigh Sample Dissolve Dissolve Weigh Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject Filter->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect

Caption: Workflow for HPLC Purity Analysis.

References

  • MySkinRecipes. (n.d.). Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Chiral Separation of Pyrrolidinylcarbamate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center dedicated to the chiral separation of pyrrolidinylcarbamate isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The stereochemistry of pyrrolidinylcarbamates often plays a pivotal role in their pharmacological activity, making robust enantiomeric separation methods essential.[1][2] This resource aims to equip you with the knowledge to overcome common challenges encountered during these critical analytical experiments.

Troubleshooting Guide

This section addresses specific issues you might encounter during the chiral separation of pyrrolidinylcarbamate isomers in a question-and-answer format.

Q1: Why am I observing poor peak shape, such as tailing or fronting, for my pyrrolidinylcarbamate isomers?

A1: Poor peak shape is a frequent challenge in chiral chromatography and can significantly impact resolution and quantification.[3][4] The primary causes and their solutions are outlined below:

  • Secondary Interactions with the Stationary Phase: Pyrrolidinylcarbamates can possess basic nitrogen atoms within the pyrrolidine ring, which can lead to undesirable interactions with residual acidic silanol groups on silica-based chiral stationary phases (CSPs), causing peak tailing.[3]

    • Solution: The addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.05% to 0.1%, can effectively mask these silanol groups and improve peak symmetry.[3]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[5]

    • Solution: Ideally, dissolve your sample in the mobile phase itself. If solubility is a concern, use the weakest possible solvent that ensures complete dissolution.

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak fronting.[5][6] On some chiral phases, overloading can paradoxically cause tailing.[7]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination or Degradation: The accumulation of contaminants or the degradation of the stationary phase can create active sites that cause peak tailing.

    • Solution: Implement a column washing procedure as recommended by the manufacturer. If performance is not restored, the column may need to be replaced.[8]

Q2: I am getting little to no separation between my pyrrolidinylcarbamate enantiomers. What should I try first?

A2: Achieving baseline separation of enantiomers often requires a systematic approach to method development. Here are the initial steps to take when you observe no resolution:

  • Chiral Stationary Phase (CSP) Screening: The interaction between a chiral molecule and a CSP is highly specific. It is often difficult to predict which CSP will provide the best separation.

    • Solution: Screen a variety of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are a versatile starting point and have shown broad applicability for separating a wide range of chiral compounds, including pyrrolidine derivatives.[2][3] Consider screening columns with different carbamate derivatives, like tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate), as the substituents on the phenylcarbamate moiety can significantly influence enantioselectivity.

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor in chiral separations.

    • Solution:

      • Normal Phase: Start with a simple mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the ratio of the alcohol modifier.

      • Additives: For pyrrolidinylcarbamates, which may have basic functionalities, adding a small amount of a basic modifier like DEA can improve both peak shape and resolution.[3] Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[9]

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.[3][10]

    • Solution: Evaluate the separation at different column temperatures (e.g., 10°C, 25°C, and 40°C). Lower temperatures often lead to better resolution but can also increase analysis time.[6][11]

Q3: My resolution has decreased over time. What are the likely causes and how can I restore it?

A3: A decline in resolution is a common problem and can often be rectified. Consider the following possibilities:

  • Column Contamination: The accumulation of strongly retained sample components or impurities on the column can lead to a loss of efficiency and resolution.

    • Solution: Follow the column manufacturer's instructions for regeneration. If a regeneration procedure is not available, flushing the column with a strong solvent may help. If these measures fail, the column may be at the end of its lifespan and require replacement.[5]

  • Changes in Mobile Phase Composition: Even minor variations in the mobile phase composition can have a significant impact on chiral separations.[5]

    • Solution: Always prepare fresh mobile phase and ensure accurate measurements of all components.

  • Temperature Fluctuations: Chiral separations can be highly sensitive to temperature.[5]

    • Solution: Ensure that your column oven is maintaining a stable and accurate temperature.

Q4: Should I use a direct or indirect method for separating my pyrrolidinylcarbamate isomers?

A4: Both direct and indirect methods have their advantages and are suitable for the chiral separation of pyrrolidinylcarbamate isomers.

  • Direct Methods: These methods utilize a chiral stationary phase (CSP) to directly separate the enantiomers. This approach is generally preferred for its simplicity and efficiency, as it avoids the need for derivatization.[2] Polysaccharide-based CSPs are particularly effective for this purpose.[2]

  • Indirect Methods: In this approach, the enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 column.[2][9] This method can be advantageous when the enantiomers lack a suitable chromophore for UV detection or when a CSP that provides adequate separation cannot be found. However, the derivatization step adds complexity and requires careful validation to ensure that no racemization occurs.[12]

Frequently Asked Questions (FAQs)

Q: What are the most effective types of chiral stationary phases for separating pyrrolidinylcarbamate isomers?

A: Polysaccharide-based chiral stationary phases (CSPs) are widely regarded as the most versatile and effective for a broad range of chiral compounds, including pyrrolidinylcarbamate isomers.[2][3] These CSPs are typically derived from cellulose or amylose that has been functionalized with various carbamate derivatives, such as:

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • Amylose tris(3,5-dimethylphenylcarbamate)

  • Cellulose tris(3,5-dichlorophenylcarbamate)

The choice between cellulose- and amylose-based phases, as well as the specific carbamate derivative, will depend on the precise structure of the pyrrolidinylcarbamate isomers being separated. Screening a few different polysaccharide-based columns is a highly recommended starting point for method development.[5]

Q: How do I choose the optimal mobile phase for my separation?

A: The selection of the mobile phase is intrinsically linked to the chosen chiral stationary phase and the properties of your analyte.

  • Normal Phase Mode: This is a very common mode for polysaccharide CSPs. A typical mobile phase consists of a non-polar solvent like n-hexane or heptane and a polar modifier, usually an alcohol such as isopropanol or ethanol. The ratio of these components is a critical parameter to optimize for achieving the desired selectivity and retention.

  • Reversed-Phase Mode: Some immobilized polysaccharide-based CSPs are compatible with reversed-phase conditions. This involves using a mobile phase of water or buffer and an organic modifier like acetonitrile or methanol.

  • Mobile Phase Additives: As mentioned in the troubleshooting section, the addition of small amounts of acidic or basic modifiers can be crucial for improving peak shape and resolution, especially for ionizable compounds.[3][5]

Q: Can I use gradient elution for chiral separations of pyrrolidinylcarbamate isomers?

A: While isocratic elution is more common for chiral separations, gradient elution can be a useful tool, particularly for screening purposes or when analyzing samples containing compounds with a wide range of polarities.[5] When developing a gradient method, ensure that the column is properly equilibrated with the initial mobile phase conditions before each injection to ensure reproducible retention times.

Q: What is the role of temperature in the chiral separation of pyrrolidinylcarbamate isomers?

A: Temperature affects the thermodynamics of the interaction between the enantiomers and the chiral stationary phase.[10][11] Generally, lower temperatures lead to stronger interactions, which can result in increased retention and often improved resolution.[11] However, this is not always the case, and the effect of temperature can be unpredictable.[10] Therefore, it is advisable to screen a range of temperatures during method development to find the optimal conditions for your specific separation.

Experimental Protocols & Data

Illustrative Experimental Protocol: Direct Chiral HPLC Separation

This protocol provides a general framework for the direct chiral separation of pyrrolidinylcarbamate isomers using a polysaccharide-based CSP.

  • Column: A chiral column with a polysaccharide-based stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v).

    • If peak tailing is observed, add a basic modifier like diethylamine (DEA) to the mobile phase at a concentration of 0.1% (v/v).[3]

    • Thoroughly mix and degas the mobile phase before use.[3]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the racemic pyrrolidinylcarbamate sample.

    • Dissolve the sample in the mobile phase to a final concentration appropriate for UV detection (e.g., 0.5 - 1.0 mg/mL).[3]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min (can be optimized, lower flow rates often improve resolution).[3][6]

    • Column Temperature: 25 °C (can be optimized).

    • Detection: UV at an appropriate wavelength.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Optimize the mobile phase composition (ratio of n-hexane to isopropanol and additive concentration) and temperature to achieve baseline separation (Rs > 1.5).

Data Presentation: Mobile Phase Optimization

The following table illustrates the effect of mobile phase composition on the resolution of a hypothetical pair of pyrrolidinylcarbamate enantiomers.

n-Hexane (%)Isopropanol (%)DEA (%)Resolution (Rs)
9550.11.2
90100.11.8
85150.11.6
901000.9 (with tailing)

Visualizations

Logical Troubleshooting Workflow for Poor Resolution

G start Poor or No Resolution csp Screen Different CSPs (Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase start->mobile_phase csp->mobile_phase If separation is observed success Baseline Separation Achieved csp->success Direct Success additives Add/Optimize Modifiers (e.g., DEA, TFA) mobile_phase->additives temp Vary Column Temperature flow_rate Adjust Flow Rate temp->flow_rate flow_rate->success additives->temp

Caption: A flowchart illustrating a systematic approach to troubleshooting poor resolution in chiral HPLC.

Chiral Recognition Mechanism on a Polysaccharide-Based CSP

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomers csp_groove Chiral Groove h_bond_site Hydrogen Bonding Sites pi_pi_site π-π Interaction Sites steric_hindrance Steric Hindrance enantiomer_R R-Enantiomer enantiomer_R->csp_groove Fits well (Stronger Interaction) enantiomer_R->h_bond_site enantiomer_R->pi_pi_site enantiomer_S S-Enantiomer enantiomer_S->csp_groove Poor fit (Weaker Interaction) enantiomer_S->steric_hindrance

Caption: A diagram illustrating the differential interactions of enantiomers with a chiral stationary phase.

References

  • Technical Support Center: Refining Sample Preparation for Chiral Analysis with Carbamate Phases - Benchchem.
  • A Comparative Analysis of Carbamate-Based Chiral Selectors for Enantiomeric Separation - Benchchem.
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine - Benchchem.
  • Chiral Separations 3: Overloading and Tailing - Restek.
  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - ResearchGate.
  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals.
  • Novel chiral stationary phases based on peptoid combining a quinine/quinidine moiety through a C9-position carbamate group - PubMed.
  • Determination of pyrrolizidine alkaloids in plant material using SFC-MS - Shimadzu.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - MDPI.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC.
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols - Benchchem.
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI.
  • Trouble with chiral separations - May 20 2020 - Chromatography Today.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF - ResearchGate.
  • An insight into the use of dimethylphenyl carbamate cyclofructan 7 chiral stationary phase in supercritical fluid chromatography: The basic comparison with HPLC | Request PDF - ResearchGate.
  • Chiral Drug Separation.
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate.
  • 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed.

Sources

optimization of reaction conditions for Boc deprotection of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the Boc deprotection of tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient deprotection of this key synthetic intermediate.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1] The deprotection of this compound is a critical step in the synthesis of many pharmaceutical compounds. However, the presence of a primary hydroxyl group in the molecule requires careful optimization of deprotection conditions to avoid potential side reactions and ensure high yield and purity of the desired (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine.

This guide will walk you through the common challenges and their solutions, providing a solid foundation for optimizing this crucial synthetic transformation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Boc deprotection of this compound.

Symptom / Observation Potential Cause(s) Suggested Solution(s)
Incomplete reaction (starting material remains) 1. Insufficient acid strength or concentration. 2. Reaction time is too short. 3. Low reaction temperature.1. Increase the concentration of the acid (e.g., use neat TFA or a higher concentration of HCl in dioxane). 2. Extend the reaction time and monitor progress by TLC or LC-MS.[2] 3. Allow the reaction to warm to room temperature if conducted at 0 °C.
Formation of multiple byproducts (observed by TLC/LC-MS) 1. Alkylation of the hydroxyl group: The intermediate tert-butyl cation can alkylate the primary alcohol.[3][4] 2. Alkylation of the product amine: The newly formed amine can be alkylated by the tert-butyl cation.[3]1. Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation.[5] 2. Use a less nucleophilic solvent. 3. Consider using a milder deprotection method.
Low isolated yield after workup 1. Product loss during aqueous extraction: The deprotected amine, especially in its free base form, may have some water solubility. 2. Incomplete precipitation of the salt: If isolating the product as a hydrochloride salt, precipitation may be incomplete. 3. Product is volatile: While unlikely for this specific molecule, some smaller amines can be volatile.1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the product. 2. Use a continuous liquid-liquid extractor for highly water-soluble products. 3. After removing the reaction solvent, triturate the residue with a non-polar solvent like diethyl ether or MTBE to induce precipitation of the salt.[6]
Product is obtained as a sticky oil instead of a solid salt 1. Residual solvent (e.g., dioxane, TFA). 2. Presence of impurities.1. Co-evaporate the product with a suitable solvent like dichloromethane or toluene to azeotropically remove residual TFA or dioxane.[7] 2. Triturate the oil with a non-polar solvent to induce solidification. If this fails, purification by column chromatography may be necessary.
Difficulty in removing excess TFA Trifluoroacetic acid has a relatively high boiling point (72.4 °C) and can be difficult to remove completely under vacuum.1. After initial evaporation, add a solvent like dichloromethane and re-evaporate. Repeat this process 2-3 times. 2. Neutralize the crude product with a basic solution (e.g., saturated NaHCO₃) and extract the free amine into an organic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed Boc deprotection?

A1: The mechanism involves three main steps[8][9][10]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Formation of a tert-butyl cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine. The amine is then protonated by the excess acid to form the corresponding salt.

Q2: Which acidic reagent is better for this substrate: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane?

A2: Both TFA and HCl in dioxane are commonly used and effective for Boc deprotection.[1] The choice depends on several factors:

  • TFA: Often used with a co-solvent like dichloromethane (DCM). It is highly effective and reactions are typically fast.[8] However, excess TFA can be challenging to remove completely.

  • HCl in Dioxane: This reagent is also very effective and often results in the precipitation of the product as the hydrochloride salt, which can simplify purification.[11][12] It is generally considered a milder option than neat TFA. For a substrate with a hydroxyl group, 4M HCl in dioxane is a good starting point as it has been shown to be selective in some cases.[13][14]

Q3: Why is a scavenger sometimes necessary during Boc deprotection?

A3: The deprotection reaction generates a reactive tert-butyl cation.[3] This cation can act as an electrophile and alkylate nucleophilic sites on the substrate or the product, such as the hydroxymethyl group or the newly deprotected amine in your molecule.[4][15] Scavengers, like triethylsilane or thioanisole, are added to the reaction mixture to trap this cation and prevent these unwanted side reactions.[5]

Q4: How should I monitor the progress of the reaction?

A4: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For TLC analysis, a common mobile phase is a mixture of dichloromethane and methanol, often with a small amount of ammonium hydroxide to visualize the free amine. The disappearance of the starting material and the appearance of the more polar product spot indicates the reaction is proceeding.

Q5: What are the best practices for the workup procedure?

A5: The workup procedure depends on whether you want to isolate the product as the free amine or as a salt.

  • Isolating the free amine: After the reaction is complete, the excess acid is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to neutralize the acid and deprotonate the amine.[2][16] The organic layer is then dried and concentrated.

  • Isolating the salt: If using HCl in dioxane, the hydrochloride salt may precipitate directly from the reaction mixture and can be collected by filtration.[6] If using TFA, after removing the excess acid, the resulting TFA salt can be used directly in the next step or converted to the free base.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Workup: a. Dissolve the residue in DCM. b. Wash the organic solution with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[2]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This method is often preferred when the hydrochloride salt of the product is desired for its stability and ease of handling.

Materials:

  • This compound

  • 4M HCl solution in 1,4-dioxane

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or use it neat if it is an oil.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the substrate.[11]

  • Stir the mixture at room temperature for 1-4 hours. Reaction times can vary, with some reactions completing in as little as 15 minutes.[2][12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.[6]

  • Workup: a. If a precipitate has formed, collect the solid by filtration. b. Wash the collected solid with a non-polar solvent like diethyl ether to remove impurities.[6] c. Dry the solid under vacuum to yield (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-amine hydrochloride. d. If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with diethyl ether to induce precipitation.[6]

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation BocN Boc-Protected Amine BocN_H Protonated Boc Group BocN->BocN_H + H+ H_plus H+ tBu tert-Butyl Cation BocN_H->tBu Carbamic_Acid Carbamic Acid Intermediate BocN_H->Carbamic_Acid CO2 CO2 Carbamic_Acid->CO2 Amine Free Amine Carbamic_Acid->Amine Amine_Salt Amine Salt Amine->Amine_Salt + H+

Caption: Acid-catalyzed Boc deprotection mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Complete->Incomplete No Byproducts Byproducts Observed? Complete->Byproducts Yes Optimize Increase Acid Conc./Time/Temp Incomplete->Optimize Yes_Byproducts Add Scavenger Byproducts->Yes_Byproducts Yes Workup Proceed to Workup Byproducts->Workup No Yes_Byproducts->Monitor End Isolate Product Workup->End Optimize->Monitor

Caption: Decision workflow for troubleshooting Boc deprotection.

References

  • Benchchem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
  • Scribd. (n.d.). TFA Deprotection.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Reddit. (2014). Removal of Boc protecting group as workup?
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives.
  • Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry, 63(10), 3471-3473.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Benchchem. (n.d.). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

Sources

Technical Support Center: Stereochemical Integrity in Chiral Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of chiral pyrrolidines. This guide is designed for researchers, chemists, and process development professionals who encounter challenges in maintaining stereochemical purity during their synthetic campaigns. Pyrrolidines are a privileged scaffold in medicinal chemistry, and controlling their absolute and relative stereochemistry is paramount for achieving desired biological activity.[1]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format. We will delve into the mechanistic origins of racemization and epimerization in common synthetic strategies and offer field-proven, actionable solutions.

Table of Contents
  • Fundamental Principles of Racemization

  • Troubleshooting Guide for Common Synthetic Methods

    • Scenario 1: 1,3-Dipolar Cycloaddition

    • Scenario 2: Asymmetric Aza-Michael Cyclization

    • Scenario 3: Chiral Pool Starting Materials & Functional Group Interconversions

  • Frequently Asked Questions (FAQs)

    • Q1: I'm observing epimerization at the C2-position after N-Boc deprotection. What's going wrong?

    • Q2: My proline-catalyzed reaction forming a pyrrolidine precursor is giving poor stereoselectivity. How can I improve it?

    • Q3: How critical is solvent choice for preventing racemization?

  • Experimental Protocols

    • Protocol 1: General Procedure for a Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

    • Protocol 2: Optimized N-Boc Deprotection Under Acidic Conditions

  • References

Fundamental Principles of Racemization

Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers. In the context of pyrrolidine synthesis, this typically occurs at a stereogenic center, most often a carbon atom alpha to the nitrogen or an activating group (e.g., carbonyl, sulfonyl). The loss of stereochemistry proceeds through the formation of a planar, achiral intermediate.

The primary mechanisms include:

  • Direct Deprotonation: A base removes the proton at the chiral center, forming a planar enolate or a related stabilized carbanion. Non-stereospecific reprotonation then leads to a racemic mixture.[2]

  • Iminium/Enamine Formation: The pyrrolidine nitrogen can form an iminium ion, or a neighboring carbonyl can facilitate the formation of an enamine. Both intermediates can lead to a loss of stereochemistry at the α-carbon.

  • Oxazolone Formation: In reactions involving the activation of an N-protected α-amino acid (a common precursor), an oxazolone intermediate can form. The α-proton of this intermediate is highly acidic and readily abstracted by even weak bases, leading to rapid racemization.[2]

The following diagram illustrates the general pathway for base-mediated racemization at a carbon alpha to a carbonyl group.

Racemization_Mechanism cluster_0 Chiral Substrate cluster_1 Planar Intermediate cluster_2 Racemic Product Chiral (R)-Enantiomer (Stereocenter Intact) Planar Achiral Enolate (Stereocenter Lost) Chiral->Planar Base (B:) -H⁺ Racemate (R)-Enantiomer     + (S)-Enantiomer Planar->Racemate Protonation (H-A) +H⁺

Caption: General mechanism of base-catalyzed racemization.

Troubleshooting Guide for Common Synthetic Methods
Scenario 1: Low Enantioselectivity in 1,3-Dipolar Cycloaddition

Problem: "I am performing a metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an alkene to synthesize a polysubstituted pyrrolidine. My yield is reasonable, but the enantiomeric excess (ee) and diastereomeric ratio (dr) are consistently low."

The 1,3-dipolar cycloaddition is a powerful method for constructing the pyrrolidine ring with multiple stereocenters in a single step.[3] However, its stereochemical outcome is highly sensitive to reaction conditions.

Potential Causes & Solutions

Potential Cause Underlying Rationale & Explanation Recommended Action
1. Inefficient Chiral Ligand/Catalyst The coordination of the metal catalyst (e.g., Ag, Cu, Rh) to the chiral ligand creates the asymmetric environment. If the ligand is not binding effectively or if its structure does not provide sufficient steric hindrance to differentiate the two faces of the dipole or dipolarophile, poor induction will result.[4]Screen Ligands: Test a variety of chiral ligands with different steric and electronic properties. Vary Metal Source: The counter-ion of the metal salt can influence catalytic activity. Try AgOAc, Ag₂CO₃, or AgClO₄.[4] Check Catalyst Loading: Ensure optimal catalyst loading (typically 5-20 mol%). Too little may result in a significant background (non-catalyzed, racemic) reaction.
2. Suboptimal Solvent Choice The solvent can influence the geometry of the transition state and the solubility/activity of the catalyst. Apolar solvents often favor tighter ion pairing and better-organized transition states, leading to higher selectivity.[5]Solvent Screening: Test a range of anhydrous solvents. Start with less coordinating solvents like toluene or dichloromethane (DCM) and move to more coordinating ones like THF or acetonitrile if necessary. Avoid protic solvents.
3. Incorrect Temperature Cycloaddition reactions are often under kinetic control. Lower temperatures generally enhance selectivity by increasing the energy difference between the diastereomeric transition states. Higher temperatures can provide enough energy to overcome these small differences, leading to lower ee and dr.Temperature Optimization: Run the reaction at a lower temperature. Start at room temperature, then try 0 °C, and if necessary, go down to -20 °C or -78 °C. Note that reaction times will increase significantly.
4. Ylide Geometry & Epimerization Azomethine ylides can exist as different geometric isomers (e.g., W-shaped, U-shaped). The catalyst and substrates control which isomer is formed and reacts. If the ylide itself has a stereocenter, it may be prone to epimerization under the reaction conditions, especially if a base is used to generate the ylide.[6]Control Ylide Generation: If using an imino ester, the choice of base (e.g., Et₃N, DBU) and Lewis acid can influence ylide geometry and subsequent stereoselectivity.[4] If starting from an α-amino acid, ensure the decarboxylation conditions are mild.
Scenario 2: Poor Selectivity in Asymmetric Aza-Michael Cyclization

Problem: "My intramolecular aza-Michael reaction to form a chiral piperidine or pyrrolidine, catalyzed by a bifunctional organocatalyst like thiourea or squaramide, is resulting in a nearly racemic product."

The intramolecular aza-Michael addition is a key strategy for forming cyclic amines.[7] Bifunctional organocatalysts operate by activating both the nucleophile (amine) and the electrophile (Michael acceptor) through non-covalent interactions (e.g., hydrogen bonding).

Potential Causes & Solutions

Potential Cause Underlying Rationale & Explanation Recommended Action
1. Incorrect Catalyst or Co-catalyst The efficacy of bifunctional catalysts depends on their ability to form a well-organized, chiral transition state. The acidity of the thiourea/squaramide and the basicity of the amine moiety are critical. Sometimes, an acidic or basic additive is required to facilitate catalyst turnover or substrate activation.[8]Catalyst Screening: Test different chiral catalysts (e.g., cinchona alkaloid derivatives, squaramides). Additive Screening: If the reaction is sluggish or unselective, screen acidic co-catalysts (e.g., TFA, benzoic acid) or basic additives. An acid can help form a more reactive iminium ion from the catalyst and an unsaturated aldehyde, for example.[9]
2. Substrate Reactivity Mismatch The nucleophilicity of the amine and the electrophilicity of the Michael acceptor must be balanced. If the intramolecular cyclization is slow, a competitive intermolecular background reaction or catalyst deactivation can occur.Modify Substrate: Consider changing the protecting group on the nitrogen (e.g., from Boc to Cbz) to alter its nucleophilicity. Modify the electron-withdrawing group on the Michael acceptor to make it more electrophilic.
3. Solvent Effects The solvent's polarity and hydrogen-bonding capability can interfere with the non-covalent interactions between the catalyst and substrate, disrupting the organized transition state.[5]Solvent Optimization: Screen a range of aprotic solvents. Nonpolar solvents like toluene or chloroform often give the best results. Polar aprotic solvents like DMF or DMSO can sometimes disrupt the necessary hydrogen bonds.
Scenario 3: Epimerization During Chiral Pool Synthesis

Problem: "I started with enantiopure (S)-pyroglutamic acid. After a multi-step sequence involving the α-carbon, my final pyrrolidine product is a mixture of diastereomers."

Chiral pool synthesis, which uses readily available enantiopure starting materials like amino acids, is a common strategy.[1] However, any step that renders the α-proton acidic risks epimerization.

Potential Causes & Solutions

Potential Cause Underlying Rationale & Explanation Recommended Action
1. Use of Strong Base Any step involving a strong base (e.g., LDA, NaH, alkoxides) for deprotonation at or near the chiral center can cause complete or partial epimerization by forming a planar enolate.Choose Milder Conditions: If a base is necessary, use a weaker, non-nucleophilic, or sterically hindered base at low temperatures (e.g., K₂CO₃, DIPEA at 0 °C or below). Protecting Group Strategy: Design the synthesis to avoid deprotonation at the chiral center. For example, reduce a carboxylic acid to an alcohol early in the synthesis to remove the acidic proton.
2. Harsh Reaction Conditions High temperatures or prolonged exposure to acidic or basic conditions can promote equilibrium to the thermodynamically more stable diastereomer, eroding the stereochemical purity of the kinetically favored product.Lower Temperature: Perform all reactions at the lowest feasible temperature. Minimize Reaction Time: Monitor reactions closely (e.g., by TLC, LC-MS) and quench them as soon as they are complete.
3. Racemizing Intermediates Certain functional group manipulations can proceed through intermediates that are prone to racemization. For example, converting an alcohol to a leaving group (e.g., mesylate) and then displacing it might be accompanied by elimination-addition pathways that scramble the stereocenter.Review Mechanism: Carefully consider the mechanism of each transformation. Favor reactions known to proceed with high stereochemical fidelity (e.g., Sₙ2 reactions with inversion, stereospecific reductions).
Frequently Asked Questions (FAQs)
Q1: I'm observing epimerization at the C2-position after N-Boc deprotection. What's going wrong?

Answer: This is a common issue that almost always points to the use of basic or nucleophilic deprotection conditions. The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions .

  • Mechanism of the Problem: If you attempt to remove the Boc group under basic conditions, the base can instead abstract the proton at the C2 position. This is especially true if C2 is adjacent to an activating group (like an ester or ketone). This deprotonation forms a planar enolate, which upon reprotonation will yield a racemic or epimerized mixture.

  • Correct Procedure: Use strong, non-nucleophilic acids. The standard and most reliable method is treatment with trifluoroacetic acid (TFA), often neat or in a solvent like DCM.[10] Another common method is using HCl in an anhydrous solvent like dioxane or methanol.[11] These conditions protonate the carbamate oxygen, leading to the collapse of the protecting group into CO₂, isobutylene, and the free amine, without affecting the C2 stereocenter.

Deprotection_Pathway cluster_correct Correct Pathway cluster_incorrect Incorrect Pathway Start N-Boc Pyrrolidine (Chirally Pure) Correct_Reagent Acidic Conditions (e.g., TFA, HCl) Start->Correct_Reagent Incorrect_Reagent Basic Conditions (e.g., Strong Base) Start->Incorrect_Reagent Correct_Product Free Pyrrolidine (Stereochemistry Retained) Correct_Reagent->Correct_Product  Mechanism:  Protecting group removal Incorrect_Product Racemic/Epimerized Pyrrolidine (Stereochemistry Lost) Incorrect_Reagent->Incorrect_Product  Mechanism:  α-proton abstraction  & enolate formation

Caption: Correct vs. incorrect pathways for N-Boc deprotection.

Q2: My proline-catalyzed reaction forming a pyrrolidine precursor is giving poor stereoselectivity. How can I improve it?

Answer: (S)-Proline is a bifunctional organocatalyst that often operates by forming an enamine (from a ketone donor) or an iminium ion (from an α,β-unsaturated aldehyde acceptor).[12] The stereoselectivity arises from the rigid, bicyclic transition state where the pyrrolidine ring of proline blocks one face of the reactive intermediate. Poor selectivity suggests a problem with this transition state assembly.

  • Consider the Mechanism: In the classic proline-catalyzed aldol reaction, the stereochemistry is controlled by the anti-conformation of the enamine and the approach of the aldehyde from the Re-face, directed by hydrogen bonding with the carboxylic acid group of proline.[13][14]

  • Solvent is Key: Proline catalysis is highly sensitive to the solvent. Aprotic solvents like DMSO, DMF, or chloroform are often preferred. Protic solvents can interfere with the key hydrogen bonding in the transition state.[5]

  • Catalyst Modifications: If proline itself is not providing sufficient selectivity, consider using a proline derivative. For example, modifying the pyrrolidine ring with bulky substituents (e.g., diarylprolinol silyl ethers) can create a more defined chiral pocket, leading to significantly enhanced enantioselectivity.[13]

  • Temperature and Concentration: As with other asymmetric reactions, lowering the temperature can improve selectivity. Running the reaction at higher concentrations can also sometimes favor the desired bimolecular transition state over competing pathways.

Q3: How critical is solvent choice for preventing racemization?

Answer: Solvent choice is extremely critical. The polarity and coordinating ability of the solvent can dramatically influence the rate of racemization by stabilizing or destabilizing the planar, achiral intermediates responsible for the loss of stereochemistry.

  • Polar vs. Apolar: Polar solvents, particularly polar protic solvents, can accelerate racemization. They can stabilize the charged, separated intermediates (like enolates) and may also facilitate proton transfer steps (deprotonation/reprotonation).[5]

  • Practical Guidance: In many cases, less polar, non-coordinating solvents like toluene, hexane, or dichloromethane are preferred as they disfavor the formation of the ionic intermediates that lead to racemization. However, solubility can be an issue. If a more polar solvent is required for solubility (e.g., THF, acetonitrile), it is crucial to ensure it is rigorously anhydrous, as water can act as a proton source to quench the planar intermediate non-selectively.

Experimental Protocols
Protocol 1: General Procedure for a Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies that utilize a chiral phosphine ligand with a silver(I) salt to catalyze the reaction between an imino ester and a dipolarophile.[4]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or N₂), add the silver salt (e.g., AgOAc, 0.10 equivalents) and the chiral ligand (e.g., a chiral phosphine, 0.11 equivalents) to anhydrous toluene. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Assembly: To the catalyst mixture, add the dipolarophile (e.g., dimethyl maleate, 1.2 equivalents).

  • Ylide Generation: In a separate flask, dissolve the α-imino ester (1.0 equivalent) in anhydrous toluene. Add a mild base (e.g., triethylamine, 1.1 equivalents) to this solution.

  • Addition and Reaction: Slowly add the imino ester/base solution to the catalyst/dipolarophile mixture at the desired temperature (e.g., 0 °C) over 1-2 hours using a syringe pump. This slow addition keeps the concentration of the reactive ylide low, minimizing background reactions.

  • Monitoring and Workup: Allow the reaction to stir at 0 °C until completion (monitor by TLC or LC-MS). Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC.

Protocol 2: Optimized N-Boc Deprotection Under Acidic Conditions

This protocol is designed for the clean and epimerization-free removal of an N-Boc protecting group from a chiral pyrrolidine derivative.[10]

  • Substrate Preparation: Dissolve the N-Boc protected pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize potential side reactions with sensitive functional groups.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the stirred solution. Anisole or thioanisole (1-2 equivalents) can be added as a scavenger to trap the tert-butyl cation, especially if the substrate contains electron-rich aromatic rings.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.

  • Neutralization and Extraction: Dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of NaHCO₃ or a mild base like 1 M NaOH until the aqueous layer is basic (pH > 8). Extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

References
  • Štefane, B., & Požgan, F. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

  • Jacq, J., & Gaumont, A.-C. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]

  • Ghotbi, Y., et al. (2020). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. Available at: [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. Available at: [Link]

  • Owsianik, K., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lam, Y.-h., et al. (2010). Computational Investigations of the Stereoselectivities of Proline-Related Catalysts for Aldol Reactions. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Jacq, J., & Gaumont, A.-C. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]

  • Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Kumar, A., et al. (2018). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Vicario, J. L., et al. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. Available at: [Link]

  • Nguyen, H. V., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lam, Y.-h., et al. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. Available at: [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Cabrera, S., et al. (2007). Enantioselective Organocatalytic Intramolecular Aza-Michael Reaction: a Concise Synthesis of (+)-Sedamine, (+)-Allosedamine, and (+)-Coniine. Organic Letters. Available at: [Link]

  • Nájera, C., & Yus, M. (2013). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Chinchilla, R., et al. (2012). Synthesis of a New Chiral Pyrrolidine. Molecules. Available at: [Link]

  • Herrera, R. P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

  • Taalaibekova, A. (2025). Quantum Mechanical Calculations of Stereoselectivity in the Proline-Catalyzed Asymmetric Aldol Reaction. Gannon University Institutional Repository. Available at: [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide. SlideShare. Available at: [Link]

  • Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. Available at: [Link]

  • Coldham, I., & Hufton, R. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Available at: [Link]

Sources

analytical challenges in the characterization of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the analytical characterization of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS No. 663948-85-4). This molecule is a crucial chiral building block in pharmaceutical synthesis, and its purity and structural integrity are paramount.[1][2] This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory, moving from frequently asked questions to in-depth troubleshooting and standardized protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during the analysis of this compound.

Question: Why is my HPLC-UV signal for the main compound so weak?

Answer: The this compound molecule lacks a significant chromophore, meaning it does not strongly absorb ultraviolet (UV) light at typical wavelengths (e.g., 254 nm). The carbamate group offers only weak absorbance at low UV wavelengths (around 200-215 nm). To achieve adequate sensitivity, you should set your UV detector to the lowest practical wavelength, such as 205 nm or 210 nm. Be aware that this will also increase baseline noise and sensitivity to mobile phase impurities. For quantitative analysis requiring higher sensitivity, consider alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).[3][4]

Question: I'm observing a new, more polar peak appearing in my chromatogram when using an acidic mobile phase. What is it?

Answer: You are likely observing the in-situ degradation of your compound. The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5][6] Strong acids, like trifluoroacetic acid (TFA), commonly used in HPLC mobile phases, can cleave the Boc group, resulting in the formation of the corresponding free amine, (3R,5S)-5-(aminomethyl)pyrrolidin-3-ol. This byproduct is significantly more polar and will thus have a shorter retention time in reversed-phase HPLC. To avoid this, use a mobile phase with a milder acidic modifier (e.g., 0.1% formic acid) or a buffered system (e.g., ammonium formate) to maintain a pH above 4.[7]

Question: What are the most common process-related impurities I should be looking for?

Answer: Aside from the de-Boc degradation product, the most critical impurities are often stereoisomers, specifically the (3S,5R), (3R,5R), and (3S,5S) diastereomers. Your analytical method must have sufficient selectivity to resolve these from the desired (3R,5S) isomer. Other potential impurities include residual starting materials from the synthesis or byproducts from side reactions, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Question: My ¹H NMR spectrum shows broad signals for the N-H and O-H protons. How can I resolve them?

Answer: The broadening of N-H and O-H signals is common and due to proton exchange with the solvent and quadrupole effects from the nitrogen atom. To confirm these peaks, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H and O-H protons will be replaced by deuterium, causing their signals to disappear or significantly diminish, which helps in their definitive assignment.

Question: What are the recommended storage conditions for this compound?

Answer: To ensure long-term stability, the compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[2][8] Given the Boc group's sensitivity to acid, it should also be stored away from acidic vapors.

Section 2: Troubleshooting and Workflows

This section provides a more structured approach to problem-solving, including a visual workflow for impurity identification.

HPLC Troubleshooting Guide
SymptomPotential Cause(s)Recommended Solution(s)
Drifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing over time (evaporation of volatile organic component). 3. Column temperature fluctuations.1. Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and keep bottles covered. 3. Use a column thermostat to maintain a constant temperature.
Poor Peak Shape (Tailing) 1. Secondary interactions between the basic amine (even when protected) and residual silanols on the HPLC column. 2. Column overloading. 3. Mismatch between sample solvent and mobile phase.1. Use a mobile phase with a low concentration of a competing base (e.g., 0.1% triethylamine, if compatible with your detection method) or use an end-capped column. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.
Appearance of a "Ghost Peak" Carryover from a previous injection.Implement a robust needle wash protocol on the autosampler, using a strong solvent like isopropanol or acetonitrile/water mixture. Inject a blank run to confirm the system is clean.
Complete Loss of Signal 1. Boc-group cleavage in an overly acidic mobile phase, with the resulting free amine not being retained. 2. Compound precipitation in the sample vial or tubing.1. Verify mobile phase pH. Switch to a less acidic modifier like formic acid or an ammonium acetate/formate buffer. 2. Check the solubility of the compound in your sample diluent. Ensure it is fully dissolved before injection.
Impurity Identification Workflow

The following workflow provides a systematic approach to identifying unknown peaks observed during chromatographic analysis.

G start Unknown Peak Detected in HPLC/UPLC lcms Perform LC-MS Analysis start->lcms check_mw Compare [M+H]⁺ with Expected MWs lcms->check_mw de_boc m/z = 117.16 (De-protected amine) check_mw->de_boc Matches De-Boc? diastereomer m/z = 217.28 (Diastereomer) check_mw->diastereomer Matches Isomer? oxidized m/z = 215.26 or 231.26 (Oxidized Impurity) check_mw->oxidized Matches Oxidation? other Other Process Impurity / Dimer check_mw->other No Match confirm Confirm Structure via MS/MS Fragmentation and/or Isolation + NMR de_boc->confirm diastereomer->confirm oxidized->confirm other->confirm end Impurity Identified confirm->end

Caption: Workflow for identifying unknown analytical peaks.

Acid-Catalyzed Degradation Pathway

The primary degradation pathway involves the acid-catalyzed cleavage of the Boc protecting group.

Caption: Acid-catalyzed degradation of the target compound.

Section 3: Standardized Analytical Protocols

These protocols provide a validated starting point for your analyses. Optimization may be required based on your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method for Purity Analysis
  • Instrumentation: HPLC system with UV/Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Protocol 2: LC-MS Method for Identification
  • Instrumentation: UPLC/HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A fast gradient similar to the HPLC method, adapted for the shorter column length.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: m/z 50 - 500.

  • Expected Ions: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 217.15. Other common adducts include the sodium adduct [M+Na]⁺ at m/z 239.13 and the potassium adduct [M+K]⁺ at m/z 255.11.

Section 4: Spectroscopic Data Reference

Representative NMR Data

The following table summarizes typical chemical shifts. Note that exact values may vary based on the solvent and instrument used.

Assignment¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Boc Group (-C(CH₃)₃) ~1.45 (s, 9H)~28.4, ~79.5
Pyrrolidine Ring Protons 1.5 - 4.0 (m, 7H)35-65 (multiple signals)
Hydroxymethyl (-CH₂OH) ~3.6 - 3.8 (m, 2H)~65.0
Carbamate Carbonyl (C=O) N/A~155.0

Data is compiled based on typical values for similar structures and may serve as a reference.[1][9]

References

  • Boc Protecting Group for Amines . Chemistry Steps. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Is the protecting group boc of the amino group stable at 37°C? . ResearchGate. [Link]

  • Boc and tBu ester pH stability during enamine hydrolysis . Reddit r/Chempros. [Link]

  • Tert-butyl ((3r,5s)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate . PubChemLite. [Link]

  • Supporting Information for Synthesis of Carbamates . [Link]

  • Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater . EPA. [Link]

  • Magnetic Solid-Phase Extraction of Carbamate Pesticides... . PMC - NIH. [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 . Agilent. [Link]

  • Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography . PubMed. [Link]

  • A Simple Spectrophotometric Method for Determination of Carbaryl in Vegetable Samples . [Link]

  • Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate . MySkinRecipes. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a pivotal chiral building block in medicinal chemistry. Its rigid pyrrolidine scaffold, adorned with strategically placed functional groups—a protected amine and a primary alcohol—at defined stereocenters, makes it an invaluable intermediate for synthesizing a wide array of pharmacologically active molecules. Notably, it serves as a key precursor for novel neuraminidase inhibitors, ligands for nicotinic acetylcholine receptors, and other therapeutic agents. The stereochemical integrity of this molecule is paramount for its utility, demanding synthetic routes that offer robust control over the C3 and C5 chiral centers.

This guide provides a comparative analysis of prominent synthetic routes to this valuable intermediate. We will dissect various strategies, evaluating them based on starting materials, efficiency, scalability, and the methods employed to instill the requisite stereochemistry. The discussion will be grounded in experimental data and mechanistic rationale to provide researchers and drug development professionals with a comprehensive understanding for selecting the most suitable pathway for their specific needs.

Route 1: Chiral Pool Synthesis from D-Pyroglutamic Acid

This strategy leverages a naturally occurring, enantiopure starting material, D-pyroglutamic acid, to establish the stereochemistry at the C5 position. The C3 stereocenter is then introduced later in the sequence.

Methodology & Rationale

The synthesis commences with the protection of the lactam nitrogen of D-pyroglutamic acid, typically as a benzoyl derivative, to prevent side reactions. The carboxylic acid is then reduced to the primary alcohol. A critical step involves the stereoselective introduction of the amino group at the C3 position. This is often achieved by α-bromination followed by nucleophilic substitution with an azide source and subsequent reduction. The stereochemical outcome of the substitution is controlled by the reaction mechanism, often proceeding through an S(_N)2 pathway to invert the stereocenter. Finally, protection of the resulting amine with a Boc group and deprotection of the lactam nitrogen yields the target molecule.

Experimental Protocol
  • Protection and Reduction: D-pyroglutamic acid is treated with benzoyl chloride to protect the nitrogen. The resulting carboxylic acid is then reduced using a reducing agent like borane-tetrahydrofuran complex (BH(_3)-THF) to afford the corresponding alcohol.

  • Hydroxide to Amine Conversion: The hydroxyl group at C3 is converted to a leaving group, such as a mesylate or tosylate. This is followed by nucleophilic substitution with sodium azide (NaN(_3)) to introduce the azide functionality with inversion of configuration.

  • Reduction and Protection: The azide is reduced to the primary amine via hydrogenation (e.g., H(_2), Pd/C). The resulting amine is then protected with di-tert-butyl dicarbonate (Boc(_2)O) to give the Boc-carbamate.

  • Final Deprotection: The benzoyl protecting group on the pyrrolidine nitrogen is removed under basic conditions to yield the final product.

Data Summary
MetricValueSource
Overall Yield 25-35%
Number of Steps ~6-8 steps
Stereochemical Purity High (derived from chiral pool)
Key Considerations Use of azide reagents, multiple protection/deprotection steps.
Synthetic Workflow
graph "Synthetic_Route_1" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="D-Pyroglutamic Acid"]; B [label="N-Benzoyl-D-pyroglutaminol"]; C [label="(3S,5S)-3-Azido-5-(hydroxymethyl)\n-1-benzoylpyrrolidine"]; D [label="(3R,5S)-3-Amino-5-(hydroxymethyl)\n-1-benzoylpyrrolidine"]; E [label="Tert-butyl (3R,5S)-1-benzoyl-5-\n(hydroxymethyl)pyrrolidin-3-ylcarbamate"]; F [label="Target Molecule"];

A -> B [label=" 1. BzCl\n 2. BH3-THF "]; B -> C [label=" 1. MsCl\n 2. NaN3 "]; C -> D [label=" H2, Pd/C "]; D -> E [label=" Boc2O "]; E -> F [label=" Hydrolysis "]; }

Caption: Chiral pool synthesis starting from D-Pyroglutamic Acid.

Route 2: Asymmetric Hydrogenation of a Pyrrole Precursor

This approach constructs the pyrrolidine ring from an achiral precursor and introduces the desired stereochemistry through a key asymmetric hydrogenation step, catalyzed by a chiral transition metal complex.

Methodology & Rationale

The synthesis typically begins with a readily available starting material like itaconic acid or a related derivative. A series of transformations are used to construct a substituted pyrrole or pyrroline ring. The critical step is the enantioselective hydrogenation of a C=C double bond within the heterocyclic ring. The choice of a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos) complexed with a metal like rhodium or ruthenium is crucial for achieving high diastereo- and enantioselectivity. The directing effect of existing functional groups on the ring can also play a significant role in guiding the stereochemical outcome of the hydrogenation. Following the establishment of the stereocenters, subsequent functional group manipulations, such as reduction of an ester to an alcohol and introduction/protection of the amine, complete the synthesis.

Experimental Protocol
  • Pyrrole Formation: A suitably substituted pyrrole precursor is synthesized, often containing an ester group that will become the hydroxymethyl moiety.

  • Asymmetric Hydrogenation: The pyrrole derivative is subjected to catalytic asymmetric hydrogenation using a chiral catalyst (e.g., [Rh(COD)(DuPhos)]

    
    BF(_4^-)) under a hydrogen atmosphere. This step simultaneously creates the C3 and C5 stereocenters.
    
  • Functional Group Manipulation: The ester group is reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH(_4)).

  • Amine Introduction and Protection: The amino group, often already present in a protected form or as a precursor, is revealed and then protected with a Boc group.

Data Summary
MetricValueSource
Overall Yield 30-40%
Number of Steps ~5-7 steps
Stereochemical Purity >95% ee, >95% de
Key Considerations Requires specialized chiral catalysts, optimization of hydrogenation conditions.
Synthetic Workflow
graph "Synthetic_Route_2" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Substituted Pyrrole"]; B [label="Chiral Pyrrolidine Ester"]; C [label="Chiral Pyrrolidine Alcohol"]; D [label="Target Molecule"];

A -> B [label=" Asymmetric\n Hydrogenation\n (Chiral Catalyst) "]; B -> C [label=" Reduction (e.g., LiAlH4) "]; C -> D [label=" Amine Deprotection\n & Boc Protection "]; }

Caption: Asymmetric hydrogenation approach to the pyrrolidine core.

Route 3: Enzymatic Resolution

This strategy employs enzymes to resolve a racemic or diastereomeric mixture of intermediates, capitalizing on the high stereoselectivity of biocatalysts.

Methodology & Rationale

A racemic mixture of a suitable pyrrolidine precursor, often an ester or an N-acylated derivative, is synthesized. This mixture is then subjected to enzymatic kinetic resolution. For instance, a lipase enzyme can selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed product (e.g., an alcohol or a carboxylic acid) and the unreacted ester can then be easily separated. The desired enantiomer is then carried forward to the final product through further chemical transformations. The key advantage of this method is the often-excellent enantioselectivity achieved under mild reaction conditions.

Experimental Protocol
  • Synthesis of Racemic Precursor: A racemic mixture of a 3-amino-5-(alkoxycarbonyl)pyrrolidine derivative is synthesized.

  • Enzymatic Resolution: The racemic precursor is treated with a lipase (e.g., Candida antarctica lipase B) in a suitable buffer. The enzyme selectively acylates or deacylates one enantiomer.

  • Separation: The resulting mixture of the acylated and unacylated enantiomers is separated by chromatography.

  • Conversion to Target Molecule: The desired enantiomer is converted to the target molecule through functional group manipulations, such as reduction of the ester and protection of the amine.

Data Summary
MetricValueSource
Overall Yield Theoretical max of 50% for the desired enantiomer from the racemic mix.
Number of Steps Variable, depends on the synthesis of the racemic precursor.
Stereochemical Purity >99% ee
Key Considerations Maximum theoretical yield is 50%, requires screening of enzymes and conditions.
Synthetic Workflow
graph "Synthetic_Route_3" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Racemic Pyrrolidine\n Precursor (Ester)"]; B [label="Mixture of (3R,5S)-Ester\n and (3S,5R)-Acid"]; C [label="Separated (3R,5S)-Ester"]; D [label="Target Molecule"];

A -> B [label=" Enzymatic Hydrolysis\n (e.g., Lipase) "]; B -> C [label=" Chromatographic\n Separation "]; C -> D [label=" 1. Reduction\n 2. Boc Protection "]; }

Caption: Enzymatic resolution strategy for enantiomeric separation.

Comparative Analysis and Conclusion

Synthetic RouteStarting MaterialKey AdvantageKey DisadvantageScalability
1. Chiral Pool D-Pyroglutamic AcidReadily available chiral source, reliable stereocontrol at C5.Multiple protection/deprotection steps can lower overall yield.Moderate
2. Asymmetric Hydrogenation Achiral precursorsHigh efficiency and stereoselectivity in the key step.Requires expensive and specialized chiral catalysts and high-pressure equipment.Good
3. Enzymatic Resolution Racemic precursorsExcellent enantioselectivity under mild conditions.Theoretical maximum yield of 50% for the desired enantiomer.Moderate to Good

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project.

  • The Chiral Pool Synthesis from D-pyroglutamic acid is a classic and reliable method, particularly for smaller-scale synthesis where the cost of the starting material is not prohibitive.

  • The Asymmetric Hydrogenation route offers an elegant and potentially more efficient pathway for larger-scale production, provided the initial investment in catalyst development and specialized equipment is feasible.

  • The Enzymatic Resolution approach is an excellent choice when extremely high enantiopurity is required and if the 50% theoretical yield limitation is acceptable.

Each route presents a unique set of advantages and challenges. A thorough evaluation of factors such as cost, scale, available equipment, and desired purity will guide the synthetic chemist toward the most appropriate and effective strategy.

References

  • Synthesis of Chiral 3-Aminopyrrolidine Derivatives from Glutamic Acid. The Journal of Organic Chemistry. [Link]

  • Asymmetric Hydrogenation of Heterocyclic Compounds. Chemical Reviews. [Link]

  • Lipase-Catalyzed Resolutions of Racemic Esters. Chemical Reviews. [Link]

alternative chiral auxiliaries to Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Chiral Auxiliaries: High-Performance Alternatives to tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome, yield, and economic viability of a synthetic route. While pyrrolidine-based auxiliaries like this compound offer a valuable scaffold derived from the chiral pool, a broad arsenal of alternatives exists, each with unique advantages for specific transformations.[1][2]

This guide provides a comprehensive, data-driven comparison of leading chiral auxiliaries, moving beyond a simple catalog to offer insights into the causality behind their stereodirecting influence and practical application. We will explore their performance in key asymmetric reactions, provide detailed experimental protocols, and present a framework for selecting the optimal auxiliary for your synthetic challenge.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a prochiral substrate.[3][4] The inherent chirality of the auxiliary directs a subsequent chemical transformation, forcing the creation of a new stereocenter with a specific configuration in a diastereoselective manner.[5] After the desired stereochemistry is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.[3] The efficacy of this strategy hinges on the auxiliary's ability to impose a rigid conformational bias on the transition state of the reaction, typically through steric hindrance or chelation.

G cluster_workflow General Chiral Auxiliary Workflow Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Diastereomeric Intermediate Diastereomeric Intermediate Attachment->Diastereomeric Intermediate Covalent Bond Formation Diastereoselective Reaction Diastereoselective Reaction Diastereomeric Intermediate->Diastereoselective Reaction + Reagent Chiral Product + Auxiliary Chiral Product + Auxiliary Diastereoselective Reaction->Chiral Product + Auxiliary Cleavage Cleavage Chiral Product + Auxiliary->Cleavage Mild Hydrolysis, Reduction, etc. Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

A Curated Selection of High-Performance Chiral Auxiliaries

The following sections detail the structure, mechanism, and application of several industry-standard chiral auxiliaries that serve as powerful alternatives.

Caption: Structures of the target compound and selected alternatives.

Evans' Oxazolidinones

Popularized by David Evans, these auxiliaries are arguably the most widely used for stereoselective aldol, alkylation, and Diels-Alder reactions.[][7][8] They are typically synthesized from readily available α-amino acids.[]

  • Mechanism of Stereocontrol: Upon N-acylation, the substrate can be deprotonated to form a Z-enolate, which is stabilized by chelation with a Lewis acid (e.g., Bu₂BOTf). The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate, directing the electrophile to the opposite face.[4][7] This rigid, chelated transition state is the key to their high diastereoselectivity.[7]

  • Applications & Performance: Exceptionally effective for asymmetric aldol reactions, establishing two contiguous stereocenters with high precision.[4] They are also a gold standard for the asymmetric alkylation of enolates.[8][9]

Reaction TypeSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Aldol ReactionN-Propionyl OxazolidinoneBenzaldehyde>99:1 (syn)80-95%[7][10]
AlkylationN-Propionyl OxazolidinoneBenzyl Bromide>99:190-98%[8][9]
Diels-AlderN-Acryloyl OxazolidinoneCyclopentadiene99:1 (endo)85%[11]
  • Cleavage: The auxiliary is readily cleaved under mild conditions to yield various functional groups, including carboxylic acids (LiOH/H₂O₂), alcohols (LiAlH₄, LiBH₄), and aldehydes, without epimerization of the newly formed stereocenter.[12][13]

Oppolzer's Camphorsultams

Derived from naturally occurring camphor, these sultam-based auxiliaries offer a conformationally rigid scaffold that provides excellent stereochemical control in a wide array of reactions.[7][9]

  • Mechanism of Stereocontrol: Similar to oxazolidinones, Oppolzer's sultams control facial selectivity via steric hindrance. The sulfonamide nitrogen forms a chelated Z-enolate with a Lewis acid, and the bulky camphor skeleton effectively shields one face, directing the electrophile's approach.

  • Applications & Performance: Highly versatile, with demonstrated success in aldol reactions, alkylations, conjugate additions, and Diels-Alder reactions.[14][15][16][17] They are particularly noted for their high crystallinity, which can facilitate purification of diastereomeric products.

Reaction TypeSubstrateReagent/ElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Aldol ReactionN-Propionyl SultamIsobutyraldehyde>98:2 (syn)85-95%[14][18]
Diels-AlderN-Acryloyl SultamCyclopentadiene>98:2 (endo)>90%[17]
Radical AdditionN-Acryloyl Sultamt-BuI, Et₃B/O₂>97:380-90%[16]
  • Cleavage: Typically removed by hydrolysis with LiOH/H₂O₂ to give the carboxylic acid or by reductive cleavage.

Pseudoephedrine and Pseudoephenamine Amides

Developed by Andrew Myers, pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary, particularly for the asymmetric alkylation of amides.[19][20] Both enantiomers are readily available commodity chemicals.[19]

  • Mechanism of Stereocontrol: The amide, derived from a carboxylic acid and pseudoephedrine, is deprotonated with a strong base (e.g., LDA) to form a rigid lithium-chelated Z-enolate.[20] The phenyl and methyl groups of the auxiliary direct the incoming electrophile to the opposite face, leading to high diastereoselectivity.[4][20]

  • Applications & Performance: The premier application is the asymmetric alkylation to produce a wide range of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones after cleavage.[19][21] It is particularly effective for the construction of challenging quaternary carbon centers.[22] Due to regulations on pseudoephedrine, pseudoephenamine has emerged as a superior, unrestricted alternative that often provides even higher selectivity.[22]

AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
PseudoephedrinePropionamideIodomethane>98:290%[19]
PseudoephedrineIsobutyramideBenzyl Bromide97:385%[19]
Pseudoephenamineα-methyl-propionamideAllyl Iodide>99:191%[22]
  • Cleavage: The robust amide bond can be cleaved by acidic or basic hydrolysis to furnish the carboxylic acid or reduced to provide the corresponding alcohol or aldehyde.[4] The auxiliary can be recovered and reused.[4]

SAMP/RAMP Hydrazones (Enders' Method)

(S)- and (R)-1-amino-2-methoxymethylpyrrolidine (SAMP and RAMP) are powerful pyrrolidine-based auxiliaries developed by Dieter Enders.[][23] They are synthesized from (S)-proline and (R)-glutamic acid, respectively.[][23]

  • Mechanism of Stereocontrol: The auxiliary is first condensed with an aldehyde or ketone to form a hydrazone. Deprotonation with LDA creates a rigid, lithium-chelated aza-enolate. The bulky pyrrolidine ring, with its methoxymethyl side chain, effectively blocks one face, ensuring a highly diastereoselective alkylation.[24][25]

  • Applications & Performance: This method is a cornerstone for the asymmetric α-alkylation of aldehydes and ketones.[24][26] It allows for the synthesis of a vast array of optically active compounds with excellent enantioselectivities.[24]

Reaction TypeSubstrateElectrophileDiastereomeric Excess (d.e. after cleavage)Yield (%)Reference
Ketone AlkylationCyclohexanone SAMP HydrazoneIodomethane>98% ee65-75%[24]
Aldehyde AlkylationPropanal SAMP HydrazoneBenzyl Bromide>96% ee70%[26]
Oxetanone AlkylationOxetan-3-one SAMP HydrazoneAllyl Bromide84% ee75%[25]
  • Cleavage: The hydrazone is typically cleaved by ozonolysis or treatment with saturated aqueous oxalic acid to release the α-substituted carbonyl compound.[25]

Experimental Protocols: A Practical Guide

To ensure scientific integrity, the following protocols are presented as self-validating systems, detailing the causality behind key steps.

Protocol 1: Evans' Asymmetric Aldol Reaction

This protocol outlines the diastereoselective aldol reaction between an N-propionyl oxazolidinone and benzaldehyde, a benchmark transformation.

G cluster_protocol1 Workflow: Evans' Asymmetric Aldol Reaction start Start enolate 1. Enolate Formation - Dissolve N-propionyl oxazolidinone in CH₂Cl₂ - Cool to 0 °C - Add Bu₂BOTf, then DIPEA start->enolate reaction 2. Aldol Addition - Cool to -78 °C - Add Benzaldehyde dropwise - Stir for 2h at -78 °C, then warm to 0 °C enolate->reaction Forms (Z)-Boron Enolate quench 3. Quench & Work-up - Add pH 7 buffer & MeOH - Add H₂O₂ (CARE! Exothermic) - Extract with CH₂Cl₂, wash, dry reaction->quench Reaction complete by TLC purify 4. Purification - Concentrate crude product - Purify by flash column chromatography quench->purify end Syn-Aldol Product purify->end

Caption: A simplified experimental workflow for the Evans' aldol reaction.

Methodology:

  • Enolate Formation: A solution of N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere (N₂ or Ar). Di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) is added dropwise. Causality: The Lewis acidic boron coordinates to the carbonyls, pre-organizing the substrate. This is followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq). Causality: DIPEA is a non-nucleophilic base that deprotonates the α-carbon to selectively form the (Z)-boron enolate, which is crucial for high syn-diastereoselectivity. The mixture is stirred for 30 minutes.

  • Aldol Reaction: The reaction mixture is cooled to -78 °C. Benzaldehyde (1.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C over 1 hour. Progress is monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Oxidative Quench: The reaction is quenched by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide at 0 °C. Causality: The peroxide oxidatively cleaves the boron-carbon and boron-oxygen bonds, breaking up the chelate and releasing the product. The mixture is stirred vigorously for 1 hour (Caution: exothermic).

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate, brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography (silica gel) to yield the pure syn-aldol adduct.

Protocol 2: Myers' Asymmetric Alkylation using Pseudoephedrine

This protocol describes the highly diastereoselective alkylation of a pseudoephedrine propionamide with benzyl bromide.

Methodology:

  • Enolate Formation: Anhydrous lithium chloride (LiCl, 6.0 eq) is flame-dried under vacuum in the reaction flask and cooled under argon. Anhydrous tetrahydrofuran (THF) is added, followed by the pseudoephedrine propionamide substrate (1.0 eq). The slurry is cooled to -78 °C. Lithium diisopropylamide (LDA), freshly prepared or as a solution (1.1 eq), is added dropwise. Causality: LiCl is critical; it breaks up LDA aggregates and forms a tight lithium-chelated enolate, enhancing rigidity and diastereoselectivity. The solution is stirred for 1 hour at -78 °C, then warmed to 0 °C for 15 minutes before being re-cooled to -78 °C.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise. The reaction is stirred at -78 °C, and the temperature is slowly allowed to rise to 0 °C over 4-6 hours.

  • Work-up: The reaction is quenched by adding saturated aqueous ammonium chloride solution. The mixture is diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the α-benzylated amide with high diastereomeric purity.

Conclusion and Future Outlook

The field of asymmetric synthesis continues to evolve, yet chiral auxiliaries remain an indispensable and reliable tool for constructing complex chiral molecules.[5][27] While pyrrolidine-based auxiliaries like the topic compound are effective, a thorough understanding of alternatives such as Evans' oxazolidinones, Oppolzer's sultams, Myers' amides, and Enders' hydrazones is essential for the modern synthetic chemist.

The choice of auxiliary should be guided by the specific reaction, desired stereochemical outcome, cost, scalability, and ease of removal. Evans' auxiliaries remain a top choice for aldol reactions requiring high syn-selectivity. Oppolzer's sultams offer broad applicability and crystalline products. For generating chiral carboxylic acids via alkylation, the Myers' pseudoephedrine (or pseudoephenamine) method is exceptionally robust and cost-effective. Finally, for the asymmetric α-alkylation of simple ketones and aldehydes, the SAMP/RAMP hydrazone method provides unparalleled control. This guide serves as a foundational resource to inform these critical decisions, empowering researchers to select the most effective tool for their synthetic endeavors.

References

  • Enders, D. et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD. MIT. [Link]

  • Wikipedia. Chiral auxiliary. Wikipedia. [Link]

  • Huang, P. et al. (2001). Highly Diastereoselective Synthesis of Vinylcyclopropane Derivatives with (−)-8-Phenylmenthol as Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • Whitesell, J. K. (1987). ASYMMETRIC INDUCTION USING (-)-8-PHENYLMENTHOL AS A CHIRAL AUXILIARY. University of Texas at Austin. [Link]

  • Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia. [Link]

  • Myers, A. G. et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PubMed Central (PMC). [Link]

  • Enders, D. & Job, A. (2002). Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Maison, W. (2018). Pyrrolidines as Chiral Auxiliaries. SciSpace. [Link]

  • Myers, A. G. et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]

  • Sarotti, A. M. et al. (2006). Highly Diastereoselective Diels−Alder Reaction Using a Chiral Auxiliary Derived from Levoglucosenone. Organic Letters. [Link]

  • Enders, D. et al. (2012). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. [Link]

  • Enders, D. & Job, A. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. ResearchGate. [Link]

  • Brummond, K. M. et al. (2002). Diastereoselective Diels−Alder Reactions with an Allenyl-Containing Spiro-Amido Chiral Auxiliary. The Journal of Organic Chemistry. [Link]

  • Kamal, A. et al. (2006). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]

  • Kamal, A. et al. (2006). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry. [Link]

  • Huang, Y. et al. (2005). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. PNAS. [Link]

  • He, Z. et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed Central (PMC). [Link]

  • Myers, A. G. et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Caltech. [Link]

  • Evans, D. A. et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • ResearchGate. Oppolzer's chiral sultam‐induced asymmetric synthesis of... ResearchGate. [Link]

  • Pellegrino, C. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Sarotti, A. M. et al. (2006). Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone. PubMed. [Link]

  • Curran, D. P. et al. (1997). Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Journal of the American Chemical Society. [Link]

  • Pellegrino, C. et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]

  • Norrby, P. (2000). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. [Link]

  • Navarrete-Miguel, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Sociedad Química de México. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Hein, J. E. (2005). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace. [Link]

  • Labidi, A. & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Speciality Chemicals. (2026). Choosing the Right Chiral Auxiliary: A Guide for Synthesis. Speciality Chemicals. [Link]

  • de Souza, R. et al. (2020). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

  • Navarrete-Miguel, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. ResearchGate. [Link]

  • Evans, D. A. et al. (1988). Asymmetric Diels-Alder cycloaddition reactions with chiral .alpha.,.beta.-unsaturated N-acyloxazolidinones. Journal of the American Chemical Society. [Link]

  • Ghosh, A. K. et al. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Griesgraber, G. et al. (1997). Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals. ACS Publications. [Link]

  • Ghosh, A. K. et al. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. PubMed Central (PMC). [Link]

Sources

A Comparative Guide to Pyrrolidine-Based Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Scaffold Evolved from Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activity of derivatives based on the versatile pyrrolidine scaffold, exemplified by the chiral building block Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate. This core structure is a cornerstone in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.

We will explore the causality behind the design of these inhibitors, detail the self-validating experimental protocols used to quantify their activity, and present comparative data to guide researchers and drug development professionals in this therapeutic area.

The Central Role of DPP-4 and the Pyrrolidine Scaffold

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] These hormones are released from the gastrointestinal tract in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving the N-terminal dipeptides from GLP-1 and GIP, DPP-4 terminates their insulinotropic effects.[3]

Inhibition of DPP-4 therefore represents a key therapeutic strategy. By preventing incretin degradation, DPP-4 inhibitors prolong the activity of GLP-1 and GIP, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control, all with a low risk of hypoglycemia.[2][3][4]

The pyrrolidine ring, particularly the 2-cyanopyrrolidine motif, has become a privileged scaffold in the design of DPP-4 inhibitors.[1][3] This is because the pyrrolidine ring effectively mimics the proline residue of the natural DPP-4 substrates. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent and durable inhibition.[3] The stereochemistry and substitutions on the pyrrolidine ring are critical for achieving high potency and selectivity.

The Incretin Signaling Pathway: The Target of Inhibition

To understand the impact of these derivatives, we must first visualize their place in the biological system. The following diagram illustrates the incretin signaling pathway and the intervention point for DPP-4 inhibitors.

Incretin_Pathway cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas Food Food Intake Gut Intestinal L-cells Food->Gut Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Release BetaCells Pancreatic β-cells GLP1_GIP->BetaCells Stimulates AlphaCells Pancreatic α-cells GLP1_GIP->AlphaCells Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation by Insulin Insulin Secretion (Glucose Uptake ↑) BetaCells->Insulin Glucagon Glucagon Secretion (Hepatic Glucose Production ↑) AlphaCells->Glucagon Inactive Inactive Metabolites DPP4->Inactive Inhibitor Pyrrolidine-Based DPP-4 Inhibitor Inhibitor->DPP4 Blocks

Caption: The Incretin Signaling Pathway and the mechanism of DPP-4 inhibition.

Comparative Analysis of Pyrrolidine-Based DPP-4 Inhibitors

The development of DPP-4 inhibitors from the pyrrolidine scaffold involves extensive Structure-Activity Relationship (SAR) studies. Modifications to the core structure are systematically evaluated to optimize potency, selectivity, and pharmacokinetic properties. While specific IC₅₀ data for direct derivatives of this compound are often proprietary, we can analyze the SAR trends from published research on analogous compounds.

The general pharmacophore for many pyrrolidine-based DPP-4 inhibitors consists of three key binding domains that interact with the enzyme's active site:

  • S1 Pocket: A hydrophobic pocket that accommodates the pyrrolidine ring.

  • S2 Pocket: A larger, more extensive subsite that interacts with larger substituents.

  • S1' and S2' Pockets: Regions that interact with other parts of the inhibitor molecule.

The following table summarizes key SAR insights for this class of compounds.

Modification PositionStructural ChangeImpact on DPP-4 InhibitionRationale / Causality
Pyrrolidine C2 Introduction of a nitrile (-CN) groupCrucial for High Potency The nitrile group acts as a key "warhead," forming a reversible covalent bond (a hemiaminal) with the hydroxyl group of the catalytic Ser630 residue in the DPP-4 active site. This strong interaction significantly increases binding affinity and inhibitory duration.
Pyrrolidine C3/C4 Addition of bulky or hydrophobic groupsOften Increases Potency These substituents can form favorable interactions with the large, hydrophobic S2 subsite of the DPP-4 enzyme. For example, adamantyl or substituted phenyl groups can occupy this pocket, leading to enhanced binding.
Pyrrolidine Nitrogen (N1) Attachment of various side chainsModulates Potency & Selectivity The N1 substituent interacts with the S1' and S2' pockets. The nature of this side chain is critical for fine-tuning the molecule's fit within the active site and can be modified to improve selectivity against other related proteases like DPP-8 and DPP-9, thereby reducing potential side effects.
Stereochemistry (3R) configuration at the amino group attachment pointGenerally Preferred The specific stereochemistry, such as the (3R) configuration in many inhibitors, ensures the optimal orientation of the side chains to fit into the respective binding pockets of the enzyme. Incorrect stereoisomers often show dramatically reduced activity.[5]

Experimental Protocols: Quantifying DPP-4 Inhibition

The cornerstone of any inhibitor development program is a robust and reproducible assay. The most common method for screening DPP-4 inhibitors is a fluorescence-based enzymatic assay. This self-validating system provides a clear, quantitative measure of a compound's inhibitory potential.

Detailed Protocol: In Vitro Fluorescence-Based DPP-4 Inhibition Assay

This protocol is adapted from standard methodologies described in commercially available kits and scientific literature.[2][6][7][8]

A. Principle: The assay measures the activity of recombinant human DPP-4 by monitoring the cleavage of a fluorogenic substrate, H-Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin). Upon cleavage by DPP-4, the free AMC is released, which produces a strong fluorescent signal (Excitation ≈ 360 nm, Emission ≈ 460 nm). An effective inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.

B. Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • DPP-4 Inhibitor Control: Sitagliptin or Vildagliptin

  • Test Compounds (dissolved in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

C. Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice. Allow the assay buffer to come to room temperature before use.

    • Prepare a stock solution of the DPP-4 substrate (e.g., 1 mM in DMSO).

    • Prepare serial dilutions of the test compounds and the control inhibitor (e.g., Sitagliptin) in assay buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).

  • Assay Setup (in a 96-well plate):

    • 100% Activity Control (Uninhibited): Add 50 µL of assay buffer and 10 µL of DPP-4 enzyme solution.

    • Background Control (No Enzyme): Add 60 µL of assay buffer.

    • Inhibitor Control: Add 40 µL of assay buffer, 10 µL of a known concentration of Sitagliptin, and 10 µL of DPP-4 enzyme solution.

    • Test Compound Wells: Add 40 µL of assay buffer, 10 µL of the respective test compound dilution, and 10 µL of DPP-4 enzyme solution.

  • Pre-incubation:

    • Mix the plate gently on a horizontal shaker.

    • Incubate the plate for 10-15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced. Causality: This pre-incubation step is crucial for time-dependent inhibitors and ensures that the measured inhibition reflects a true equilibrium or steady-state condition.

  • Reaction Initiation:

    • Prepare the Substrate Solution by diluting the H-Gly-Pro-AMC stock in assay buffer to the desired final concentration (typically at or below its Kₘ value).

    • Add 40 µL of the Substrate Solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex = 360 nm, Em = 460 nm) in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes. Trustworthiness: A kinetic read is superior to a single endpoint read as it confirms the reaction rate is linear and allows for the calculation of the initial velocity (V₀), which is the most accurate measure of enzyme activity.

D. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V₀ of Test Compound / V₀ of 100% Activity Control)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

General Screening Workflow

The development of a novel inhibitor follows a logical cascade, from initial discovery to preclinical evaluation.

Screening_Workflow start Compound Library (Pyrrolidine Derivatives) primary_assay Primary HTS: Fluorescence-Based DPP-4 Inhibition Assay start->primary_assay dose_response Dose-Response & IC₅₀ Determination of Hits primary_assay->dose_response Active 'Hits' selectivity Selectivity Profiling (vs. DPP-8, DPP-9, FAP) dose_response->selectivity cell_based Cell-Based Assays (e.g., GLP-1 Degradation) selectivity->cell_based Potent & Selective Compounds pk_pd Pharmacokinetic & Pharmacodynamic Studies (In Vivo Models) cell_based->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Caption: A typical high-throughput screening workflow for DPP-4 inhibitors.

Conclusion and Future Directions

The this compound scaffold and its analogues are foundational to modern DPP-4 inhibitor design. Through systematic chemical modification guided by robust SAR principles, highly potent and selective drugs have been developed. The key to their success lies in mimicking the natural substrate and forming a strong, reversible interaction with the catalytic serine of the enzyme.

Future research in this area will likely focus on:

  • Enhanced Selectivity: Further refining the inhibitor structure to achieve even greater selectivity over related proteases to minimize any potential off-target effects.

  • Improved Pharmacokinetics: Developing derivatives with longer half-lives to allow for less frequent dosing, such as the once-weekly inhibitor Omarigliptin, which improves patient compliance.[9][10][11]

  • Combination Therapies: Exploring the synergistic effects of pyrrolidine-based DPP-4 inhibitors with other classes of antidiabetic drugs, such as SGLT2 inhibitors.

This guide has provided a framework for understanding and evaluating this important class of therapeutic agents, grounded in the principles of medicinal chemistry and validated by rigorous experimental methodology.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • DT-0111: a novel P2X3 receptor antagonist. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • An Alternative Scalable Process for the Synthesis of the Key Intermediate of Omarigliptin. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). Brieflands. Retrieved January 15, 2026, from [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd.. Retrieved January 15, 2026, from [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved January 15, 2026, from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (n.d.). NIH. Retrieved January 15, 2026, from [Link]

  • Process for the preparation of key intermediates of omarigliptin. (n.d.). Google Patents.
  • AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • In pursuit of P2X3 antagonists: Novel therapeutics for chronic pain and afferent sensitization. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]

  • A one-pot synthesis of omarigliptin and its analogues through stabilized beta-amino ketone intermediate. (n.d.). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

Sources

structural analogs of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Structural Analogs of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate for Drug Discovery Professionals

Introduction: The Significance of a Chiral Scaffold

This compound is a highly valuable chiral building block in modern medicinal chemistry. Its rigid, stereochemically defined pyrrolidine core, decorated with strategically placed functional groups—a protected amine (Boc-carbamate) and a primary alcohol—makes it a versatile starting material for the synthesis of complex, biologically active molecules.[1] The specific (3R, 5S) stereochemistry is critical, as biological systems are exquisitely sensitive to molecular geometry, making such enantiomerically pure substances essential for ensuring the efficacy and safety of therapeutic agents.[2] This guide provides a comparative analysis of key structural analogs, exploring how modifications to this core scaffold influence synthetic accessibility, physicochemical properties, and ultimately, biological activity.

The Pyrrolidine Ring: A Privileged Structure in Pharmacology

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of numerous natural products, alkaloids, and synthetic drugs.[3] Its prevalence is a testament to its ability to serve as a compact and conformationally constrained scaffold that can project substituents into precise vectors in three-dimensional space, enabling optimal interactions with biological targets like enzymes and receptors. The molecular diversity and complexity afforded by the pyrrolidine framework allow chemists to design and develop more potent and less toxic drug candidates.[4] In recent years, several FDA-approved drugs, including pacritinib and futibatinib, have featured the pyrrolidine ring in their structures, highlighting its continued importance in drug discovery.[3]

Comparative Analysis of Key Structural Analogs

The therapeutic potential of pyrrolidine-based compounds can be fine-tuned by systematically modifying the core structure of this compound. These modifications can alter the molecule's size, shape, polarity, and hydrogen bonding capabilities, thereby influencing its target binding affinity, selectivity, and pharmacokinetic profile.

Analog Class 1: Stereochemical Isomers

The spatial arrangement of substituents is paramount in determining biological activity. Comparing the (3R,5S) parent compound with its other stereoisomers reveals the critical nature of its specific configuration.

  • tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate: This diastereomer maintains the S configuration at the C5 position but inverts the stereocenter at C3. This seemingly minor change can dramatically alter the orientation of the carbamate group relative to the hydroxymethyl moiety, which can lead to a complete loss or a significant reduction in binding affinity if both groups are involved in a three-point pharmacophore interaction with a target protein. It is often synthesized and utilized as a pharmaceutical intermediate in the development of drugs for neurological and cardiovascular diseases.[1][5]

  • tert-Butyl ((3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate: This isomer represents another distinct spatial arrangement of the key functional groups.[6]

The choice to pursue a specific stereoisomer is driven by structure-activity relationship (SAR) data. Early-stage drug discovery often involves synthesizing and testing a matrix of all possible stereoisomers to identify the optimal configuration for target engagement.

Analog Class 2: C5-Substituent Modifications

The hydroxymethyl group at the C5 position is a primary site for modification, serving as a handle for introducing a wide range of functionalities.

cluster_Parent Parent Compound cluster_Analogs Structural Analogs Parent This compound Analog1 C5-Methyl Analog (tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate) Parent->Analog1 -OH to -H Analog2 C5-Oxo Analog (tert-butyl ((3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate) Parent->Analog2 Ring Oxidation Analog3 C5-Acyl Analog (3-acyl-5-hydroxy-3-pyrrolin-2-one) Parent->Analog3 Further Oxidation/ Rearrangement

Caption: Key structural modifications at the C5 position of the pyrrolidine ring.

  • C5-Methyl Analogs (e.g., tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate): Replacing the hydroxymethyl group with a smaller, non-polar methyl group significantly alters the compound's polarity and hydrogen-bonding potential.[2] This modification is explored when a hydrogen bond donor/acceptor at C5 is detrimental to activity or when increased lipophilicity is desired to improve membrane permeability.

  • C5-Oxo Analogs (e.g., tert-butyl ((3R,5S)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate): Introduction of a carbonyl group into the pyrrolidine ring to form a pyrrolidin-2-one (a lactam) introduces a planar, polar amide bond.[7] This can serve as a hydrogen bond acceptor and may impart different conformational constraints on the ring system.

  • C5-Acylpyrrolinones: More complex modifications can lead to ring systems like 3-acyl-5-hydroxy-3-pyrrolin-2-ones. These structures are found in natural products and can be accessed through biomimetic routes involving oxidation and intramolecular aldol reactions.[8]

Analog Class 3: Carbamate and N-Substituent Modifications

The tert-butyl carbamate (Boc) group is primarily a protecting group, but its modification or replacement is a key step in synthesizing final drug compounds. The resulting free amine is a versatile point for diversification.

  • N-Aryl and N-Heteroaryl Derivatives: The secondary amine of the pyrrolidine ring can be functionalized with various aromatic and heteroaromatic systems. For instance, coupling with triazine moieties has led to the development of potent antibacterial agents that inhibit inorganic pyrophosphatase.[9]

  • N-Acyl and N-Sulfonyl Derivatives: Acylation or sulfonylation of the pyrrolidine nitrogen introduces different electronic and steric properties. Pyrrolidine sulfonamides have been investigated as GlyT1 inhibitors for potential schizophrenia treatment.[10]

  • Carbamate Modification: While the Boc group is common, other carbamate esters can be synthesized. The nature of the carbamate can influence stability, cell permeability, and potential prodrug strategies. Studies on various N,N-disubstituted carbamates have demonstrated a wide range of antimicrobial activities.[11][12]

Comparative Biological Activity

The true test of these analogs lies in their performance in biological assays. The pyrrolidine scaffold has been incorporated into compounds targeting a vast array of diseases.

Analog Class/Compound Target/Activity Key Findings Reference
Pyrrolidine SulfonamidesGlyT1 InhibitionPotent in vitro inhibitory activity, explored for schizophrenia treatment.[10]
Spirooxindole PyrrolidinesAntifungalActive against clinically isolated fungal strains, with MIC values as low as 4 µg/mL against C. albicans.[4]
Pyrrolidinyl Pyrido PyrimidinonesPI3Kα/mTOR InhibitionDesigned as dual inhibitors for cancer therapy.[13]
Salicylanilide ThiocarbamatesAntibacterialShowed potent activity against Gram-positive bacteria, including MRSA, with MICs from 0.49 µM.[11]
3-Aryl-pyrrolidin-1-yl-triazinesAntibacterial (Inorganic Pyrophosphatase Inhibitors)Displayed promising activity against drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.[9]
N-Aryl CarbamatesAntifungalCertain derivatives showed broad-spectrum antifungal activity, outperforming the commercial fungicide azoxystrobin against specific pathogens.[14]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below is a representative workflow for evaluating the antimicrobial activity of novel pyrrolidine analogs.

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions (e.g., 10 mg/mL) in a suitable solvent like DMSO.
  • Bacterial Strains: Use standardized strains (e.g., Staphylococcus aureus ATCC 29213). Grow an overnight culture in Mueller-Hinton Broth (MHB).
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-Well Microtiter Plates (sterile, U-bottom).
  • Positive Control: A known antibiotic (e.g., Ciprofloxacin).
  • Negative Control: Vehicle (e.g., DMSO).

2. Experimental Workflow:

Caption: Workflow for the Broth Microdilution MIC Assay.

3. Step-by-Step Procedure:

  • Inoculum Preparation: Adjust the overnight bacterial culture with sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
  • Compound Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the highest concentration of the test compound stock to the first column and perform a 2-fold serial dilution across the plate.
  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
  • Controls: Prepare wells for positive (bacteria + standard drug), negative (bacteria + vehicle), and sterility (media only) controls.
  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity. The negative control should show growth, the positive control should show no growth (at an effective concentration), and the sterility control should remain clear.

Causality and Self-Validation: This protocol is self-validating through the use of controls. Growth in the negative control well confirms the viability of the inoculum and media suitability. Inhibition in the positive control well validates the assay's sensitivity. The sterility control ensures no contamination occurred. This robust design provides confidence in the determined MIC values for the test compounds.

Conclusion and Future Directions

This compound and its structural analogs represent a rich chemical space for drug discovery. The comparative data clearly indicate that subtle changes in stereochemistry or functional group substitution can lead to profound differences in biological activity, spanning antifungal, antibacterial, and enzyme inhibitory profiles.[4][10] The future of this compound class lies in leveraging structure-based drug design and combinatorial chemistry approaches to create focused libraries of analogs. By systematically exploring modifications to the pyrrolidine core and its substituents, researchers can continue to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic properties, addressing unmet needs across a spectrum of diseases.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link]

  • Title: Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review Source: Royal Society of Chemistry URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Chemistry URL: [Link]

  • Title: Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR Source: PubMed URL: [Link]

  • Title: tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate Source: MySkinRecipes URL: [Link]

  • Title: Synthesis and biological activity of new salicylanilide N,N-disubstituted carbamates and thiocarbamates Source: PubMed URL: [Link]

  • Title: Tert-butyl ((3r,5s)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate Source: PubChemLite URL: [Link]

  • Title: Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate Source: MySkinRecipes URL: [Link]

  • Title: Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates Source: PMC - NIH URL: [Link]

  • Title: Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review Source: PubMed Central URL: [Link]

  • Title: Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents Source: MDPI URL: [Link]

  • Title: A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems Source: PubMed URL: [Link]

  • Title: Alternate processes for the preparation of pyrrolidine derivatives Source: Google Patents URL
  • Title: Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase Source: PMC - NIH URL: [Link]

Sources

A Comparative Guide to the Synthesis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chiral pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules. Among these, Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate stands out as a crucial building block. Its specific stereochemistry makes it an invaluable intermediate for creating enantiomerically pure pharmaceuticals, particularly in the development of treatments for central nervous system disorders and as protease inhibitors.[1] The efficient and cost-effective synthesis of this compound is therefore a topic of considerable interest.

This guide provides an in-depth cost-benefit analysis of two prominent synthetic routes to this compound, starting from readily available chiral precursors: trans-4-hydroxy-L-proline and D-glutamic acid . We will dissect each pathway, offering detailed experimental protocols and evaluating them based on criteria such as reagent cost, overall yield, stereochemical control, process safety, and scalability.

Method 1: Synthesis from trans-4-Hydroxy-L-proline

This approach leverages the inherent stereochemistry of trans-4-hydroxy-L-proline, a naturally occurring amino acid, to establish the desired configuration at two of the chiral centers. The synthesis involves a multi-step sequence of protection, activation, substitution, and reduction.

Conceptual Workflow

The synthesis from trans-4-hydroxy-L-proline can be conceptualized as a series of strategic chemical transformations designed to introduce the necessary functional groups while preserving the desired stereochemistry.

A trans-4-Hydroxy-L-proline B Protection of Amine and Carboxylic Acid A->B Protection C Activation of Hydroxyl Group B->C Activation D Azide Substitution (SN2) C->D Substitution E Reduction of Azide and Ester D->E Reduction F Boc Protection E->F Protection G Final Product F->G Deprotection (if needed)

Caption: Synthetic pathway from trans-4-Hydroxy-L-proline.

Experimental Protocol

Step 1: Protection of trans-4-Hydroxy-L-proline

The initial step involves the protection of both the secondary amine and the carboxylic acid functionalities to prevent unwanted side reactions in subsequent steps. A common strategy is the formation of a Boc-protected methyl ester.

  • Suspend trans-4-hydroxy-L-proline in methanol.

  • Cool the suspension to 0°C and bubble in HCl gas until the solid dissolves.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the resulting residue in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O and triethylamine, and stir at room temperature for 12 hours.

  • Extract the product with ethyl acetate and purify by column chromatography.

Step 2: Mesylation of the Hydroxyl Group

The hydroxyl group is converted to a better leaving group, typically a mesylate, to facilitate nucleophilic substitution.

  • Dissolve the protected hydroxyproline from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0°C and add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0°C for 2 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

Step 3: Azide Substitution

An azide group is introduced via an Sₙ2 reaction, which inverts the stereochemistry at the C4 position, setting up the desired (3R, 5S) configuration.

  • Dissolve the mesylated compound from Step 2 in dimethylformamide (DMF).

  • Add sodium azide and heat the mixture to 80°C for 6 hours.

  • Cool the reaction, dilute with water, and extract the product with ethyl acetate.

Step 4: Reduction of the Azide and Ester Groups

Both the azide and the methyl ester are reduced in a single step to the corresponding amine and primary alcohol.

  • Dissolve the azido compound from Step 3 in tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH₄) in portions at 0°C.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension and concentrate the filtrate.

Step 5: Boc Protection of the Primary Amine

The newly formed primary amine at the C3 position is selectively protected with a Boc group.

  • Dissolve the crude amino alcohol from Step 4 in a mixture of THF and water.

  • Add (Boc)₂O and sodium bicarbonate, and stir vigorously at room temperature for 12 hours.

  • Extract the product with ethyl acetate and purify by column chromatography to yield this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost trans-4-hydroxy-L-proline is a relatively inexpensive chiral starting material. However, the multiple protection/deprotection steps and the use of reagents like LiAlH₄ and (Boc)₂O add to the overall cost.
Yield The multi-step nature of this synthesis can lead to a lower overall yield due to product loss at each stage. Individual step yields are typically moderate to good.
Stereocontrol Excellent stereocontrol is achieved due to the use of a chiral pool starting material and a stereospecific Sₙ2 reaction.
Safety & Handling The use of sodium azide and lithium aluminum hydride requires stringent safety precautions due to their toxicity and reactivity, respectively.
Scalability While feasible, scaling up this process can be challenging due to the handling of hazardous reagents and the need for multiple chromatographic purifications.

Method 2: Synthesis from D-Glutamic Acid

This route offers an alternative approach, starting from another readily available chiral amino acid, D-glutamic acid. This pathway involves the formation of a pyroglutamate intermediate followed by a series of reductions and functional group manipulations.

Conceptual Workflow

The synthesis from D-glutamic acid is a convergent approach where the pyrrolidine ring is formed early in the sequence.

A D-Glutamic Acid B Pyroglutamate Formation A->B Cyclization C Amine Protection B->C Protection D Selective Ester Reduction C->D Reduction E Hydroxyl to Amine Conversion D->E Conversion F Boc Protection E->F Protection G Final Product F->G Deprotection (if needed)

Caption: Synthetic pathway from D-Glutamic Acid.

Experimental Protocol

Step 1: Pyroglutamate Formation

D-glutamic acid is cyclized to form the corresponding pyroglutamate.

  • Heat D-glutamic acid in water at 140-150°C for 4 hours.

  • Cool the solution and crystallize the resulting D-pyroglutamic acid.

Step 2: Esterification and N-Protection

The carboxylic acid is esterified, and the lactam nitrogen is protected.

  • Suspend D-pyroglutamic acid in methanol and add thionyl chloride at 0°C.

  • Reflux the mixture for 4 hours, then concentrate under reduced pressure.

  • Dissolve the crude methyl pyroglutamate in DCM, add triethylamine and (Boc)₂O, and stir at room temperature for 12 hours.

  • Purify the N-Boc-methyl-pyroglutamate by column chromatography.

Step 3: Lactam and Ester Reduction

Both the lactam and the ester functionalities are reduced to the corresponding amine and alcohol.

  • Dissolve the protected pyroglutamate from Step 2 in THF.

  • Add a solution of borane-dimethyl sulfide complex (BMS) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Cool the reaction and quench by the slow addition of methanol, followed by 6M HCl.

  • Reflux for another hour, then basify with NaOH solution and extract the product with ethyl acetate.

Step 4: Selective Protection and Activation

The primary hydroxyl group is selectively protected, and the secondary hydroxyl group is activated for substitution.

  • Dissolve the diol from Step 3 in DCM and add triethylamine and a silyl protecting group source (e.g., TBDMSCl).

  • After protection of the primary alcohol, add methanesulfonyl chloride to activate the secondary alcohol.

Step 5: Azide Substitution and Deprotection

An azide group is introduced, followed by the removal of the silyl protecting group.

  • Dissolve the mesylate from Step 4 in DMF and add sodium azide. Heat to 80°C for 6 hours.

  • Cool the reaction and add a fluoride source (e.g., TBAF) to remove the silyl protecting group.

Step 6: Azide Reduction and Boc Protection

The azide is reduced to an amine, which is then protected with a Boc group.

  • Reduce the azide using catalytic hydrogenation (H₂, Pd/C) in methanol.

  • After the reduction is complete, add (Boc)₂O and a base (e.g., NaHCO₃) to the reaction mixture and stir for 12 hours.

  • Filter the catalyst and concentrate the filtrate. Purify the final product by column chromatography.

Cost-Benefit Analysis
FactorAnalysis
Cost D-glutamic acid is an inexpensive starting material. The use of borane-dimethyl sulfide and a silyl protecting group adds to the cost, but may be more economical than LiAlH₄ on a large scale.
Yield This route can offer a better overall yield as the pyrrolidine ring is formed early, and some steps can be telescoped.
Stereocontrol Stereocontrol is maintained from the starting material. The conversion of the hydroxyl group to the amine proceeds with inversion of configuration.
Safety & Handling This route avoids the use of LiAlH₄ but uses borane-dimethyl sulfide, which is also a hazardous reagent. Sodium azide handling still requires caution.
Scalability This pathway can be more amenable to large-scale synthesis due to the potential for telescoping reactions and the avoidance of LiAlH₄. Catalytic hydrogenation is also a highly scalable process.

Comparative Summary

FeatureMethod 1: from trans-4-Hydroxy-L-prolineMethod 2: from D-Glutamic Acid
Starting Material Cost LowLow
Overall Yield ModerateModerate to High
Number of Steps 5-66-7
Stereocontrol ExcellentExcellent
Key Hazardous Reagents LiAlH₄, NaN₃Borane-DMS, NaN₃
Purification Multiple chromatographic separationsPotentially fewer chromatographic steps
Scalability ChallengingMore favorable

Conclusion for the Practicing Scientist

Both synthetic routes presented offer viable pathways to this compound, a key chiral building block.

The choice between the two will ultimately depend on the specific needs and capabilities of the laboratory or manufacturing facility.

  • For smaller-scale research and development , where absolute stereochemical fidelity is paramount and the handling of hazardous reagents can be well-controlled, the synthesis from trans-4-hydroxy-L-proline is a robust and well-established method.

  • For larger-scale production , where cost, safety at scale, and process efficiency are the primary drivers, the synthesis from D-glutamic acid may offer significant advantages. The potential for higher overall yields and the use of more scalable reagents like borane-dimethyl sulfide and catalytic hydrogenation make this an attractive option for industrial applications.

It is imperative for any organization to conduct a thorough process hazard analysis and cost evaluation based on their specific raw material sourcing and manufacturing infrastructure before selecting a synthetic route for large-scale implementation.

References

  • Curtis, K. L., Evinson, E. L., Handa, S., & Singh, K. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(21), 3544–3553. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Enantiomeric Purity Analysis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the stereochemical integrity of chiral building blocks is a cornerstone of safe and effective drug design. Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a key intermediate in the synthesis of numerous pharmaceutical agents, is no exception. The presence of its undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unforeseen toxicity. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this critical intermediate: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC).

The narrative that follows is grounded in years of field experience in analytical method development. We will not only detail the "how" but also the "why" behind experimental choices, ensuring that each protocol is a self-validating system. All methodologies are presented with the scientific rigor demanded by regulatory bodies, referencing established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Criticality of Enantiomeric Purity in Drug Development

The specific stereoisomer, this compound, is a valuable building block in medicinal chemistry.[7][8] Its defined stereochemistry is often essential for the precise three-dimensional arrangement required for potent and selective interaction with biological targets. The presence of the unwanted (3S,5R) enantiomer or other diastereomers can have significant consequences, making the accurate determination of enantiomeric excess (e.e.) a non-negotiable aspect of quality control.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method for enantiomeric purity analysis hinges on a variety of factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. While specific performance data for this exact compound is not widely published, the following table summarizes typical performance characteristics for the chiral separation of structurally similar functionalized pyrrolidines, providing a reliable proxy for what can be expected.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[9]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid CSP.[9]Differential partitioning of enantiomers between a supercritical fluid mobile phase and a solid CSP.
Typical Analytes Broad applicability to non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds; often requires derivatization.[9]Broad applicability, often with faster analysis times than HPLC.[10]
Resolution (Rs) > 1.5> 1.5> 1.5
Selectivity (α) > 1.1> 1.1> 1.1
Analysis Time 15-40 minutes20-50 minutes (including derivatization)5-15 minutes
Limit of Detection (LOD) ~0.1-1 µg/mL~0.01-0.1 µg/mL (with sensitive detectors)~0.1-1 µg/mL
Limit of Quantification (LOQ) ~0.3-3 µg/mL~0.03-0.3 µg/mL~0.3-3 µg/mL
Key Advantages Versatility, wide range of available CSPs, well-established technique.High efficiency and sensitivity.High speed, reduced organic solvent consumption, orthogonal selectivity to HPLC.[10]
Key Disadvantages Higher solvent consumption, longer run times compared to SFC.Requires analyte volatility and thermal stability; derivatization adds complexity.Requires specialized instrumentation.

Experimental Protocols and Methodologies

The following protocols are designed to be robust starting points for method development. The causality behind the selection of columns, mobile phases, and other parameters is explained to provide a deeper understanding of the separation mechanisms.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for carbamate-functionalized compounds due to their ability to form transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and steric interactions.

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), is recommended as a primary screening column. These phases are known for their broad enantioselectivity for a wide range of chiral compounds.[11][12]

  • Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and a polar alcohol modifier like isopropanol (IPA) or ethanol is a common starting point. A typical starting gradient could be 90:10 (n-hexane:IPA). The alcohol modifier plays a crucial role in interacting with the polar sites on the CSP and the analyte, thereby influencing retention and selectivity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Temperature can be optimized to improve resolution; lower temperatures often enhance chiral recognition.[13]

  • Detection: UV at 210 nm, targeting the carbamate chromophore.

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (1 mg/mL) Filter through 0.45 µm filter instrument HPLC with UV Detector prep->instrument column Chiralpak® AD-H or Chiralcel® OD-H instrument->column mobile_phase n-Hexane:Isopropanol (90:10) column->mobile_phase conditions Flow: 1.0 mL/min Temp: 25°C Detection: 210 nm mobile_phase->conditions data_acq Inject Racemic Standard & Sample conditions->data_acq integration Integrate Enantiomer Peaks data_acq->integration calculation Calculate Enantiomeric Excess (% ee) integration->calculation

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

Chiral GC offers high resolution and sensitivity, but its application to this compound requires a derivatization step to increase the analyte's volatility and thermal stability. The presence of polar -OH and -NH groups necessitates this chemical modification.[14]

Derivatization: A Critical Prerequisite

The most common derivatization strategy for compounds containing both amine and alcohol functionalities is acylation, for example, with trifluoroacetic anhydride (TFAA).[13][15] This reaction converts the polar groups into less polar, more volatile trifluoroacetyl esters and amides, which are also highly responsive to electron capture detectors (ECD), enhancing sensitivity.

Experimental Protocol: Chiral GC

  • Derivatization:

    • To ~1 mg of the sample, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the excess reagent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of ethyl acetate.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity.

  • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as one containing a derivatized β-cyclodextrin (e.g., Rt-βDEXcst), is a good choice for separating a wide range of chiral compounds.[16]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: 5 minutes at 220°C. This temperature program is designed to ensure good separation of the derivatized enantiomers while eluting them in a reasonable time.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or 300°C (ECD).

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Workflow for Chiral GC Method Development

GC_Workflow cluster_prep Derivatization & Sample Prep cluster_analysis GC Analysis cluster_data Data Analysis derivatize React sample with TFAA in Ethyl Acetate (60°C, 30 min) reconstitute Evaporate excess reagent Reconstitute in Ethyl Acetate derivatize->reconstitute instrument GC with FID or ECD reconstitute->instrument column Cyclodextrin-based Chiral Column instrument->column conditions Oven Program: 120°C to 220°C Carrier Gas: Helium column->conditions data_acq Inject Derivatized Standard & Sample conditions->data_acq integration Integrate Enantiomer Peaks data_acq->integration calculation Calculate Enantiomeric Excess (% ee) integration->calculation SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Analysis prep Dissolve sample in co-solvent (1 mg/mL) instrument SFC with UV Detector & BPR prep->instrument column Polysaccharide-based Chiral Column instrument->column mobile_phase Supercritical CO₂ with Methanol gradient column->mobile_phase conditions Flow: 3.0 mL/min Temp: 40°C Back Pressure: 150 bar mobile_phase->conditions data_acq Inject Racemic Standard & Sample conditions->data_acq integration Integrate Enantiomer Peaks data_acq->integration calculation Calculate Enantiomeric Excess (% ee) integration->calculation

Sources

The Organic Chemist's Dilemma: A Comparative Guide to Boc and Cbz Protection of Hydroxymethylpyrrolidine Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceutical agents and complex chiral molecules, the judicious selection of protecting groups is a critical determinant of success. The hydroxymethylpyrrolidine scaffold, a privileged motif in numerous bioactive compounds, presents a classic challenge: the selective protection of its secondary amine in the presence of a primary alcohol. Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups stand out as venerable workhorses. This guide offers an in-depth, experimentally grounded comparison of these two stalwarts for the protection of hydroxymethylpyrrolidine amines, providing the technical insights necessary to make an informed strategic decision in your synthetic endeavors.

The Strategic Importance of Orthogonality

At the heart of protecting group strategy lies the principle of orthogonality—the ability to selectively remove one protecting group in the presence of others under distinct chemical conditions.[1] This is paramount in the synthesis of polyfunctional molecules like hydroxymethylpyrrolidines, where the N-H and O-H bonds present competing reactive sites. The choice between Boc and Cbz often hinges on the planned subsequent transformations in the synthetic route.

The Contenders: A Head-to-Head Comparison

The fundamental difference between the Boc and Cbz protecting groups lies in their lability under different conditions, forming the basis of their orthogonal relationship.[2][3] The Boc group is notoriously sensitive to acidic conditions, while the Cbz group is typically cleaved by catalytic hydrogenolysis.[2][3] This allows for a tailored approach to deprotection, a crucial aspect in the assembly of complex molecular architectures.

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Conditions (Boc)₂O, NaHCO₃ or Et₃N, CH₂Cl₂ or THF/H₂O, 0 °C to rtCbz-Cl, NaHCO₃ or Na₂CO₃, THF/H₂O, 0 °C to rt
Typical Yields High (often >90%)[4]High (often >90%)[5][6]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.Stable to acidic and basic conditions (with some exceptions).[5][7]
Deprotection Conditions Acidic (e.g., TFA in CH₂Cl₂, HCl in dioxane)[8][9]Catalytic Hydrogenolysis (H₂, Pd/C), or strong acids (HBr/AcOH)[5][6]
Key Advantages Orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS).Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.
Potential Side Reactions Alkylation of nucleophilic side chains by the tert-butyl cation during deprotection.[10][11]Incomplete hydrogenolysis in the presence of catalyst poisons; potential for N-benzyl tertiary amine formation with insufficient hydrogen.[7]

Mechanistic Insights: The "Why" Behind the "How"

A nuanced understanding of the reaction mechanisms for both protection and deprotection is essential for troubleshooting and optimization.

Boc Protection and Deprotection

Protection: The protection of the hydroxymethylpyrrolidine amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of tert-butyl carbonate, which subsequently decomposes to isobutylene and carbon dioxide.[4]

Deprotection: The acid-catalyzed removal of the Boc group is initiated by protonation of the carbamate oxygen.[8] This facilitates the fragmentation of the protecting group, generating the free amine, carbon dioxide, and a stable tert-butyl cation.[8] The formation of this carbocation can be a double-edged sword, as it can potentially alkylate other nucleophilic sites in the molecule.[11]

Cbz Protection and Deprotection

Protection: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[5] The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl and displacing the chloride leaving group.[5]

Deprotection: The most common method for Cbz group removal is catalytic hydrogenolysis.[5][6] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas), the benzylic C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[5] This method is notably mild and occurs under neutral conditions.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the Boc and Cbz protection of (S)-2-(hydroxymethyl)pyrrolidine, a common building block.

Protocol 1: N-Boc Protection of (S)-2-(hydroxymethyl)pyrrolidine

Materials:

  • (S)-2-(hydroxymethyl)pyrrolidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary. A typical reported yield for this reaction is 98%.[4]

Protocol 2: N-Cbz Protection of (S)-2-(hydroxymethyl)pyrrolidine

Materials:

  • (S)-2-(hydroxymethyl)pyrrolidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve (S)-2-(hydroxymethyl)pyrrolidine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of THF and water (2:1) in a round-bottom flask and cool to 0 °C.

  • Add benzyl chloroformate (1.5 eq) dropwise to the stirred solution at 0 °C.

  • Stir the reaction mixture at the same temperature for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography. A reported yield for a similar Cbz protection is 90%.[5]

Strategic Considerations and Field-Proven Insights

The choice between Boc and Cbz is rarely arbitrary and should be guided by the overall synthetic plan.

  • For syntheses involving base-sensitive functional groups or subsequent steps requiring basic conditions, the Boc group is the superior choice due to its stability in basic media.

  • Conversely, if the synthetic route involves steps that are incompatible with acidic conditions, such as the presence of acid-labile protecting groups (e.g., silyl ethers), the Cbz group is preferable. Its removal via neutral hydrogenolysis offers a significant advantage in such cases.

  • In solid-phase peptide synthesis (SPPS), the Boc/Bzl protection strategy has been a cornerstone, where the Boc group is used for temporary Nα-protection and is removed with TFA at each cycle.

  • The steric bulk of the Boc group can sometimes influence the stereochemical outcome of reactions at adjacent centers. This should be a consideration in stereoselective syntheses.

  • The presence of reducible functional groups, such as alkenes or alkynes, in the substrate may preclude the use of catalytic hydrogenolysis for Cbz deprotection. In such instances, alternative deprotection methods for Cbz, such as using strong acids like HBr in acetic acid, would be necessary, which may negate its advantage over Boc.

Conclusion: Making the Right Choice for Your Synthesis

Both Boc and Cbz protecting groups are highly effective for the protection of hydroxymethylpyrrolidine amines, typically providing high yields and clean reactions. The optimal choice is not a matter of inherent superiority but rather of strategic compatibility with the overall synthetic design. By carefully considering the stability of each protecting group to the planned reaction conditions and the orthogonality required for selective deprotection, researchers can confidently select the most appropriate tool for the task, paving the way for the efficient and successful synthesis of their target molecules.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ChemTips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-1-Benzyloxycarbonyl-2-hydroxymethylpyrroldine - Optional[MS (GC)]. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a therapeutic reality is paved with rigorous analytical scrutiny. The reliability of data underpinning the safety, efficacy, and quality of a drug substance is paramount. This guide provides an in-depth, experience-driven comparison of analytical method validation for tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a key building block in contemporary drug synthesis. We will navigate through the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and contrast it with a gas chromatography-mass spectrometry (GC-MS) approach, grounding our discussion in the authoritative frameworks of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system of inquiry.

The Analytical Challenge: Structure and Considerations

This compound possesses a pyrrolidine ring, a primary alcohol, and a bulky tert-butoxycarbonyl (Boc) protecting group. These features dictate the choice of analytical methodology. The presence of the Boc group suggests thermal lability, a critical consideration for GC-based methods. The molecule lacks a strong chromophore, which will influence the selection of a suitable UV wavelength for HPLC analysis.

Comparative Overview of Analytical Methodologies

FeatureHPLC-UVGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and boiling point, detection by mass fragmentation pattern.
Suitability for Analyte Well-suited for non-volatile and thermally labile compounds.Potential for thermal degradation of the Boc group. Derivatization may be necessary.
Specificity Good, but may require peak purity analysis.Excellent, mass spectra provide a unique fingerprint.
Sensitivity Moderate, dependent on the chromophore.High, especially in selected ion monitoring (SIM) mode.
Quantitation Robust and highly reproducible.Can be highly accurate with a suitable internal standard.
Throughput Generally higher than GC-MS.Can be lower due to longer run times and potential for sample preparation.

Validation Workflow: A Visual Guide

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose.[4][6][7] The following diagram illustrates the interconnectedness of the validation parameters as stipulated by ICH guidelines.[1][2][5][8]

ValidationWorkflow cluster_method_development Method Development & Optimization cluster_validation_parameters Validation Parameters (ICH Q2(R1/R2)) cluster_system_suitability System Suitability MethodDev Analytical Procedure Development Specificity Specificity/ Selectivity MethodDev->Specificity Establishes Identity Accuracy Accuracy Specificity->Accuracy Ensures Unbiased Measurement Precision Precision (Repeatability, Intermediate) Specificity->Precision SystemSuitability System Suitability Testing Linearity Linearity Range Range Linearity->Range Defines Working Boundaries Linearity->Accuracy Linearity->Precision Range->Accuracy Range->Precision Accuracy->Precision Interrelated Robustness Robustness Precision->Robustness Assesses Reliability LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ Defines Limits ValidationReport Validation Report SystemSuitability->ValidationReport Confirms System Performance

Caption: Interrelationship of analytical method validation parameters.

Experimental Protocols

Primary Method: HPLC-UV Validation

Objective: To validate a Reverse-Phase HPLC method for the quantification of this compound and its potential impurities.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (chosen for amide bond absorbance).

  • Injection Volume: 10 µL.

Step-by-Step Validation Protocol:

  • Specificity/Selectivity:

    • Prepare solutions of the analyte, a placebo (matrix without analyte), and known potential impurities.

    • Inject each solution individually and a mixture of all.

    • Causality: This demonstrates that the method can unequivocally assess the analyte in the presence of other components. The peak for the analyte should be well-resolved from any other peaks.[9]

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure separation from degradation products.[10]

  • Linearity:

    • Prepare a series of at least five concentrations of the analyte standard, typically spanning 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis.

    • Causality: This establishes a proportional relationship between the analyte concentration and the instrument's response, which is fundamental for accurate quantification.

  • Accuracy:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery.

    • Causality: Accuracy demonstrates the closeness of the measured value to the true value, ensuring the method is free from systematic error.[11]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

    • Causality: This assesses the degree of scatter between a series of measurements, indicating the method's consistency and reproducibility.[6]

  • Robustness:

    • Deliberately introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • Mobile phase composition (± 2% organic).

    • Analyze the system suitability solution under each condition and assess the impact on the results.

    • Causality: Robustness testing provides an indication of the method's reliability during normal usage, highlighting its capacity to remain unaffected by minor variations in experimental conditions.[11]

Alternative Method: GC-MS Validation

Objective: To validate a GC-MS method for the identification and quantification of this compound.

Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (monitor for degradation).

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.

Validation Considerations: The validation protocol for GC-MS would follow similar principles to HPLC-UV for linearity, accuracy, and precision. However, specificity is inherently higher due to the mass spectrometric detection. A key focus during validation would be to assess the thermal stability of the analyte under the GC conditions. Any significant degradation would necessitate method redevelopment, possibly involving a lower inlet temperature or derivatization of the hydroxyl and amine groups to increase volatility and stability.

Comparative Validation Data

The following tables present hypothetical but realistic validation data for the two methods, based on the principles outlined in the ICH guidelines.[1][2][5][8]

Table 1: Specificity and System Suitability

ParameterHPLC-UVGC-MSAcceptance Criteria
Resolution (Analyte vs. nearest impurity) > 2.0> 2.0> 1.5
Tailing Factor 1.11.2< 2.0
Theoretical Plates > 5000> 50000> 2000
Peak Purity (DAD) PassN/APass
Mass Spectral Match (Library) N/A> 90%> 80%

Table 2: Linearity, Accuracy, and Precision

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 99.5 - 101.2%98.9 - 101.8%98.0 - 102.0%
Repeatability (RSD) 0.5%0.8%≤ 2.0%
Intermediate Precision (RSD) 0.9%1.2%≤ 2.0%

Table 3: LOD, LOQ, and Robustness

ParameterHPLC-UVGC-MSAcceptance Criteria
LOD (µg/mL) 0.050.01Reportable
LOQ (µg/mL) 0.150.03Reportable
Robustness No significant impact on resultsMinor variations in peak shape with temperature changesSystem suitability parameters met

Conclusion

Both HPLC-UV and GC-MS can be validated to provide reliable data for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.

  • HPLC-UV stands out as a robust, high-throughput method ideal for routine quality control and quantification in a manufacturing environment. Its validation is straightforward and aligns well with standard pharmaceutical practices.

  • GC-MS offers superior specificity and sensitivity, making it an excellent choice for impurity identification and trace-level analysis. However, the potential for thermal degradation of the analyte requires careful consideration during method development and validation.

Ultimately, a well-validated analytical method, regardless of the technology, is the cornerstone of confidence in the quality and consistency of pharmaceutical products. The principles and protocols outlined in this guide provide a robust framework for achieving this critical objective, ensuring that the data generated is not only accurate and reliable but also defensible under regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]

Sources

A Comparative Guide to Cross-Reactivity of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Purity in Pharmaceutical Intermediates

In the landscape of modern drug development, the stereochemical integrity of pharmaceutical intermediates is a cornerstone of safety and efficacy. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit vastly different pharmacological and toxicological profiles. The intermediate, Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, is a key chiral building block in the synthesis of a variety of therapeutic agents.[1] Its specific stereochemistry is paramount, as even trace amounts of unwanted stereoisomers can lead to off-target effects, reduced therapeutic efficacy, or unforeseen toxicity.

This technical guide provides a comprehensive framework for conducting cross-reactivity studies of this compound. We will delve into the identification of potential cross-reactants, present a detailed experimental protocol for their analytical separation and quantification, and offer a comparative analysis of their potential impact. This guide is intended for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of purity and safety in their pharmaceutical candidates.

Identifying Potential Cross-Reactants: A Synthesis-Forward Approach

The potential for cross-reactivity arises from the presence of structurally similar impurities that may be co-isolated with the desired intermediate. These impurities are often byproducts of the synthetic process. A common route to chiral pyrrolidines involves the use of chiral pool starting materials, such as derivatives of proline or hydroxyproline.[2] During a multi-step synthesis, incomplete reactions or side reactions can lead to the formation of diastereomers or incompletely processed starting materials.

For this compound, the most probable cross-reactants are its other stereoisomers. Given the two chiral centers at the 3 and 5 positions of the pyrrolidine ring, four possible stereoisomers exist: (3R,5S), (3S,5R), (3R,5R), and (3S,5S).

The primary focus of a cross-reactivity study for this intermediate should therefore be on its diastereomers:

  • (3R,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: The diastereomer with the same configuration at the 3-position but the opposite at the 5-position.

  • (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: The other diastereomer with the opposite configuration at the 3-position and the same at the 5-position.

  • (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate: The enantiomer of the target compound. While often having similar physical properties, its biological activity can be drastically different.

Additionally, precursors or related compounds from the synthetic route should be considered. For instance, if the synthesis involves the reduction of a corresponding carboxylic acid or ester, the unreacted starting material could be a potential impurity.

Experimental Protocol: Chiral HPLC for Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for separating stereoisomers.[3] The following protocol outlines a robust method for the baseline separation of the diastereomers of Tert-butyl 5-(hydroxymethyl)pyrrolidin-3-ylcarbamate.

Objective: To develop and validate an HPLC method capable of separating and quantifying the (3R,5S) isomer from its potential diastereomeric impurities.
Materials and Reagents:
  • This compound (Reference Standard)

  • Mixture of diastereomers (for method development)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol

  • Trifluoroacetic acid (TFA)

  • Chiral Stationary Phase Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based CSP.[4]

Instrumentation:
  • HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:
ParameterValue
Column Chiralcel® OD-H, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve samples in the mobile phase to a concentration of 1 mg/mL.
Method Development and Rationale:

The choice of a polysaccharide-based CSP like Chiralcel® OD-H is based on its proven efficacy in separating a wide range of chiral compounds, including those with carbamate functionalities.[5] The normal phase mobile system of n-Hexane and IPA provides good selectivity. The addition of a small amount of TFA can improve peak shape for amine-containing compounds by minimizing tailing. The 90:10 ratio is a starting point and may require optimization to achieve baseline separation of all diastereomers.

Data Analysis and Quantification:

The percentage of each diastereomer can be calculated from the peak area in the chromatogram using the following formula:

% Diastereomer = (Area of Diastereomer Peak / Total Area of all Diastereomer Peaks) x 100

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh and dissolve reference standard and test samples (1 mg/mL) prep2 Filter samples through a 0.45 µm syringe filter prep1->prep2 hplc1 Equilibrate Chiralcel® OD-H column with mobile phase prep2->hplc1 hplc2 Inject 10 µL of sample hplc1->hplc2 hplc3 Run isocratic elution with n-Hexane:IPA (90:10) + 0.1% TFA hplc2->hplc3 hplc4 Detect at 210 nm hplc3->hplc4 data1 Integrate peak areas of all stereoisomers hplc4->data1 data2 Calculate percentage of each diastereomer data1->data2 data3 Compare results to specifications data2->data3

Caption: Workflow for Chiral Purity Analysis by HPLC.

Hypothetical Comparative Data

The following table presents hypothetical data from a cross-reactivity study on three different batches of this compound.

StereoisomerBatch A (%)Batch B (%)Batch C (%)
(3R,5S) - Target 99.85 98.50 99.95
(3S,5R) - Enantiomer0.050.75< 0.03
(3R,5R) - Diastereomer0.080.50< 0.03
(3S,5S) - Diastereomer0.020.25< 0.03
Total Impurities 0.15 1.50 < 0.05
Interpretation of Results:
  • Batch A: Demonstrates high stereochemical purity, with all individual impurities well below the typical reporting threshold of 0.1%.

  • Batch B: Shows a significantly lower purity, with the enantiomer and one of the diastereomers present at levels that would likely require further purification before proceeding to the next synthetic step.

  • Batch C: Represents a highly pure batch, with all potential cross-reactants below the limit of detection of the analytical method.

This comparative data highlights the importance of robust analytical methods for batch release and quality control. The presence of even small percentages of diastereomers can have a significant impact on the final active pharmaceutical ingredient (API).

Significance of Cross-Reactivity in Drug Development

The term "cross-reactivity" in this context refers to the potential for the analytical method to respond to structurally similar compounds, as well as the potential for these related substances to elicit an unintended biological response. In immunoassays, for example, antibodies raised against a target molecule can sometimes bind to related compounds, leading to inaccurate quantification.[6] While HPLC provides physical separation, the concept of cross-reactivity remains relevant from a biological perspective.

The presence of unwanted stereoisomers can lead to:

  • Reduced Potency: If an impurity is inactive but is present in a significant amount, the overall potency of the drug substance will be lower.

  • Altered Pharmacokinetics: Different stereoisomers can be metabolized at different rates, leading to unpredictable drug exposure levels.

  • Off-Target Effects and Toxicity: The unwanted isomer may interact with other biological targets, leading to adverse effects.

Therefore, stringent control of stereochemical purity is not merely an analytical exercise but a fundamental aspect of ensuring drug safety and efficacy.

Conclusion

The rigorous assessment of cross-reactivity for pharmaceutical intermediates like this compound is a non-negotiable component of modern drug development. Through the implementation of highly selective analytical techniques such as chiral HPLC, researchers can confidently identify and quantify potential stereoisomeric impurities. This guide provides a foundational framework for establishing such a testing protocol, thereby ensuring the quality, safety, and efficacy of the resulting therapeutic agents. The principles and methodologies outlined herein are designed to be adaptable to the specific needs of various research and development programs, ultimately contributing to the advancement of safer and more effective medicines.

References

  • ResearchGate. Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • IUPAC. Analytical Chiral Separation Methods. [Link]

  • AIR Unimi. Advanced Pyrrolidine-Carbamate Self-Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]

  • ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]

  • ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]

  • PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

  • John Wiley & Sons. Chiral Separation Methods for Pharmaceutical and Biotechnological Products. [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • MySkinRecipes. Tert-butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate. [Link]

  • PMC. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • MySkinRecipes. tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate. [Link]

  • PubChemLite. Tert-butyl ((3r,5s)-5-(hydroxymethyl)-2-oxopyrrolidin-3-yl)carbamate. [Link]

Sources

The Efficacy of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies heavily on a toolkit of sophisticated methods. Among these, the use of chiral auxiliaries remains a robust and reliable strategy. This guide provides an in-depth analysis of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a versatile chiral building block, and evaluates its potential efficacy in asymmetric synthesis by comparing it with established chiral auxiliaries. While direct, quantitative data on the performance of this specific compound as a chiral auxiliary is limited in publicly accessible literature, we can infer its potential by examining the performance of structurally related pyrrolidine-based auxiliaries and organocatalysts.

The Logic of Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis aims to overcome the challenge of producing a single desired stereoisomer from a prochiral substrate. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate, introducing a chiral environment. This directs the stereochemical outcome of a subsequent reaction, favoring the formation of one diastereomer over the other. Following the stereocenter-forming reaction, the auxiliary is cleaved and can ideally be recovered for reuse. The success of a chiral auxiliary is quantified by the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield.

Asymmetric_Synthesis_Logic Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Stereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Diastereomeric_Product Diastereomeric Product Mixture Stereoselective_Reaction->Diastereomeric_Product High d.r. Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logic of Asymmetric Synthesis using a Chiral Auxiliary.

Benchmarks in Asymmetric Synthesis: Established Chiral Auxiliaries

To contextualize the potential of any new chiral directing group, it is essential to compare it against the well-established leaders in the field. Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides have demonstrated exceptional stereocontrol across a broad spectrum of chemical transformations.[1]

Chiral AuxiliaryKey ApplicationsTypical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Evans' Oxazolidinones Alkylation, Aldol, Acylation>99:1 d.r.
Oppolzer's Sultams Alkylation, Aldol, Diels-Alder>95:5 d.r.
Myers' Pseudoephedrine Amides Alkylation>99:1 d.r.

This compound: A Chiral Building Block with Potential

This compound is a chiral molecule featuring a substituted pyrrolidine ring. The pyrrolidine scaffold is a privileged motif in many natural products, pharmaceuticals, and organocatalysts.[2] The stereochemistry at the 3 and 5 positions, along with the functional handles of a Boc-protected amine and a primary alcohol, makes it an attractive starting material for the synthesis of novel chiral auxiliaries and ligands.

While this specific compound is commercially available primarily as a building block for pharmaceutical intermediates, its structural features suggest its potential for adaptation into a chiral auxiliary. The pyrrolidine ring provides a rigid scaffold, and the substituents can create a defined steric environment to direct the approach of reagents.

Inferred Efficacy from Structurally Related Pyrrolidine Derivatives

The efficacy of chiral auxiliaries and organocatalysts derived from substituted pyrrolidines has been demonstrated in various asymmetric reactions. By examining these examples, we can project the potential performance of auxiliaries derived from this compound.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for C-C bond formation. Chiral pyrrolidine-based auxiliaries have been shown to induce high diastereoselectivity. For instance, N-propionyl-trans-2,5-disubstituted pyrrolidines have been used as chiral auxiliaries in the asymmetric aldol reaction of their zirconium enolates with aldehydes, affording high diastereo- and diastereoface-selection.[3]

A study on a densely substituted pyrrolidine derivative, when used as an organocatalyst in an asymmetric direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, yielded the product with a diastereomeric ratio of 78:22 and an enantiomeric ratio of 68:32.[4][5] While these results are moderate compared to established auxiliaries, they demonstrate the potential of the pyrrolidine scaffold to induce stereoselectivity.

Asymmetric Alkylation

Asymmetric alkylation is another key transformation where chiral pyrrolidine auxiliaries have been successfully employed. High selectivity has been reported for the alkylation of propionylated pyrrolidine auxiliaries, with diastereomeric excesses reaching up to 98% in benzylation reactions with the use of additives like Cp2ZrCl2.[6]

Reaction_Workflow Start Prochiral Substrate + Chiral Auxiliary Enolate_Formation Enolate Formation (e.g., LDA, NaHMDS) Start->Enolate_Formation Alkylation Alkylation (R-X, low temp.) Enolate_Formation->Alkylation Workup Workup & Purification Alkylation->Workup Cleavage Auxiliary Cleavage (e.g., LiOH, LiBH4) Workup->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocols with Established Chiral Auxiliaries for Comparative Studies

To rigorously evaluate the efficacy of a novel chiral auxiliary derived from this compound, it is crucial to perform direct comparisons with established methods under identical conditions. Below are representative protocols for asymmetric alkylation using Evans' oxazolidinone and Myers' pseudoephedrine amide.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: To a solution of the Evans' auxiliary (e.g., (S)-4-benzyloxazolidin-2-one) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add n-butyllithium dropwise. After stirring for 15 minutes, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature.

  • Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C. Add a strong base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to an hour.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C and stir for several hours, allowing the reaction to slowly warm.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the corresponding carboxylic acid or alcohol.

Protocol 2: Asymmetric Alkylation using a Myers' Pseudoephedrine Amide Auxiliary
  • Amide Formation: Couple pseudoephedrine with the desired carboxylic acid using a standard coupling reagent (e.g., DCC or EDC) to form the chiral amide.

  • Enolate Formation: Dissolve the pseudoephedrine amide in anhydrous THF and cool to -78 °C. Add a slight excess of a lithium amide base (e.g., LDA) and stir for one hour.

  • Alkylation: Add the alkylating agent to the enolate solution and stir at -78 °C for several hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic or basic conditions to afford the chiral carboxylic acid, and the pseudoephedrine auxiliary can often be recovered.

Conclusion and Future Outlook

This compound represents a promising chiral building block for the development of novel chiral auxiliaries and organocatalysts. Its rigid pyrrolidine framework and strategically placed functional groups provide a solid foundation for inducing stereoselectivity. While direct comparative data for this specific compound is not yet prevalent in the literature, the demonstrated success of structurally related pyrrolidine derivatives in asymmetric aldol and alkylation reactions suggests its potential.

Future research should focus on the derivatization of this compound into a range of chiral auxiliaries and their systematic evaluation in key asymmetric transformations. Direct comparison with established auxiliaries like Evans' oxazolidinones under standardized conditions will be crucial to accurately benchmark their performance and identify potential advantages in terms of stereoselectivity, scope, and ease of auxiliary removal and recovery. The development of such novel auxiliaries from readily available chiral building blocks is a continuous endeavor that enriches the toolbox of synthetic chemists and paves the way for more efficient and elegant syntheses of complex chiral molecules.

References

  • Katsuki, T., & Yamaguchi, M. (1985). Asymmetric aldol reaction of amide enolates bearing -2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 26(47), 5807–5810. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). National Institutes of Health. [Link]

    • Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. (n.d.). ResearchGate. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate (CAS No. 663948-85-4), ensuring that your laboratory practices are not only scientifically sound but also compliant with the highest safety standards.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, a thorough risk assessment is paramount. The following table summarizes the presumed hazards and the required personal protective equipment.

Potential Hazard Description Required Personal Protective Equipment (PPE)
Eye Irritation May cause serious eye irritation upon contact.Chemical safety goggles or a face shield.
Skin Irritation May cause skin irritation upon contact.Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron should also be worn.
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.

Chemical Waste Disposal Workflow

The proper disposal of this compound is a critical step in maintaining a safe laboratory environment. The following workflow provides a logical decision-making process for its disposal.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A Identify Waste: Solid or Contaminated Debris B Select a compatible, leak-proof waste container. A->B Proceed to Containment C Affix a 'Hazardous Waste' label. B->C D Record contents clearly on the label: - Full chemical name - Date of accumulation start - Principal Investigator and Lab location C->D E Store in a designated Satellite Accumulation Area (SAA). D->E Move to Storage F Ensure secondary containment is in place. E->F G Segregate from incompatible materials. F->G H Arrange for pickup by your institution's Environmental Health and Safety (EHS) office. G->H Request Disposal

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is essential for ensuring safety and regulatory compliance.

Protocol for Unused or Waste this compound (Solid)
  • Container Selection:

    • Place the solid waste in its original container if possible.

    • If the original container is not available or compromised, use a new, clean, and chemically compatible container with a secure, screw-on lid. The container must be in good condition, free of leaks or rust.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste".

    • Write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • Include the date when the first amount of waste was placed in the container.

    • Provide the name of the Principal Investigator and the laboratory room number.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the SAA is in a well-ventilated area, away from incompatible materials.

    • Utilize secondary containment, such as a tray or bin, to contain any potential leaks or spills.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

    • Do not dispose of this chemical in the regular trash or down the drain.[2][3]

Protocol for Contaminated Materials and Small Spills

In the event of a small spill, follow these procedures for cleanup and disposal:

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If necessary, evacuate the area. Ensure proper ventilation.

  • Personal Protective Equipment:

    • Before cleaning the spill, don the appropriate PPE as outlined in the table above (safety goggles, chemical-resistant gloves, and a lab coat).

  • Spill Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, paper towels) into a designated hazardous waste container.

  • Disposal of Contaminated Debris:

    • The waste container for contaminated debris must be labeled as "Hazardous Waste" and include the name of the chemical that was spilled.

    • Store and dispose of this container following the same procedure as for the pure chemical waste.

  • Decontamination:

    • Thoroughly clean the spill area with an appropriate solvent or detergent and water.

    • Dispose of the cleaning materials as hazardous waste.

Regulatory Compliance

The disposal of chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[2] It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is properly identified, stored, and disposed of through a licensed hazardous waste handler.[4][5] Your institution's EHS office is your primary resource for ensuring compliance with all federal, state, and local regulations.

Emergency Procedures

In case of accidental exposure or a large, unmanageable spill, follow these emergency procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Large Spills: Evacuate the laboratory immediately and contact your institution's EHS and emergency response team.

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the environment.

References

  • University of Tennessee Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, a key building block in modern medicinal chemistry. As your partner in research, we aim to empower you with the knowledge to create a secure and efficient laboratory environment. This document moves beyond mere checklists to explain the rationale behind each safety measure, ensuring a deep, applicable understanding of risk mitigation.

Core Principles of Chemical Handling

Before approaching the specifics of PPE, it is crucial to establish a foundation of safe laboratory practices. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][4] An eyewash station and safety shower must be readily accessible.[4][5] General laboratory hygiene, such as washing hands thoroughly after handling and refraining from eating or drinking in the work area, is a critical first line of defense.[4][6]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant splash hazard.Must conform to ANSI Z87.1 standards in the United States or EN 166 in Europe.[7][8] Ensure a snug fit to prevent any gaps where splashes could enter.
Hand Protection Disposable nitrile or neoprene gloves.Inspect gloves for tears or perforations before each use. Change gloves frequently, especially if contamination is suspected.[7] Employ proper glove removal techniques to avoid skin contact with a contaminated outer surface.[8]
Skin and Body Protection A chemical-resistant laboratory coat or gown.A fully buttoned, long-sleeved lab coat is the minimum requirement. For larger quantities or splash risks, consider a disposable, polyethylene-coated polypropylene gown for enhanced protection.[7]
Respiratory Protection Generally not required with adequate engineering controls (e.g., fume hood).If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved N95 respirator or higher is advised.[4][7]

Operational Procedures: Donning and Doffing PPE

The effectiveness of PPE is contingent on its correct use. Follow this step-by-step guide for donning and doffing your protective equipment.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence node_don1 1. Lab Coat node_don2 2. Respirator (if required) node_don1->node_don2 node_don3 3. Eye and Face Protection node_don2->node_don3 node_don4 4. Gloves node_don3->node_don4

A logical sequence for donning PPE to ensure maximum protection.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): If your risk assessment indicates a need for respiratory protection, perform a seal check to ensure it fits correctly.

  • Eye and Face Protection: Put on your safety goggles or glasses. If a face shield is necessary, place it over your primary eye protection.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat to create a seal.

Doffing PPE Workflow

G cluster_doffing PPE Doffing Sequence node_doff1 1. Gloves node_doff2 2. Eye and Face Protection node_doff1->node_doff2 node_doff3 3. Lab Coat node_doff2->node_doff3 node_doff4 4. Respirator (if required) node_doff3->node_doff4

A systematic approach to removing PPE to prevent self-contamination.

  • Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Eye and Face Protection: Remove your face shield (if used), followed by your goggles or safety glasses, handling them by the earpieces.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it inside out to contain any contaminants.

  • Respirator (if required): Remove your respirator without touching the front of the device.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of this compound.

  • Contaminated PPE: All disposable PPE, including gloves and gowns, should be placed in a designated, labeled hazardous waste container immediately after removal.

  • Chemical Waste: Unused or waste this compound, as well as any contaminated materials (e.g., absorbent pads from a spill), must be disposed of in accordance with local, state, and federal regulations.[2] Collect these materials in a clearly labeled, sealed container.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By adhering to these rigorous safety protocols, you can confidently and safely advance your research. Our commitment is to provide you with the tools and information necessary to not only achieve your scientific goals but to do so with the highest standards of safety and care.

References

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.